3-Amino-2'-methylbiphenyl
Description
The exact mass of the compound 3-(o-Tolyl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(2-methylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-10-5-2-3-8-13(10)11-6-4-7-12(14)9-11/h2-9H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKSSQACZWHPED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400745-54-2 | |
| Record name | 400745-54-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Amino-2'-methylbiphenyl: Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-Amino-2'-methylbiphenyl, a biphenyl derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and foundational organic chemistry principles to project its chemical properties, structure, and reactivity. We will explore its structural characteristics, predicted physicochemical properties, and a proposed synthetic route via the robust Suzuki-Miyaura cross-coupling reaction. Furthermore, this guide will delve into the potential applications of this compound in drug discovery by examining the established biological activities of similar aminobiphenyl scaffolds. Safety considerations, based on data from analogous compounds, are also discussed to ensure responsible handling in a research setting.
Introduction: The Significance of the Aminobiphenyl Scaffold
Biphenyl and its derivatives are privileged structures in organic chemistry, forming the backbone of numerous compounds with significant applications in pharmaceuticals, agrochemicals, and materials science.[1][2] The inherent rotational flexibility and the ability to introduce diverse functionalities on both phenyl rings make the biphenyl scaffold a versatile platform for designing molecules with tailored properties.
The introduction of an amino group, as in this compound, adds a crucial dimension to the molecule's chemical personality. The amino group can act as a hydrogen bond donor and acceptor, a basic center, and a nucleophile, enabling a wide range of chemical transformations and biological interactions. The additional methyl group on the second phenyl ring introduces steric and electronic modifications that can fine-tune the molecule's conformation and reactivity.
Biphenyl derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2] This makes substituted aminobiphenyls, such as the title compound, attractive targets for synthesis and evaluation in drug discovery programs.
Molecular Structure and Conformation
The structure of this compound consists of two phenyl rings linked by a single carbon-carbon bond. One ring is substituted with an amino group at the 3-position, while the other bears a methyl group at the 2'-position.
References
An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-2'-methylbiphenyl
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 3-Amino-2'-methylbiphenyl, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed, experience-driven approach to the preparation and analysis of this compound. We will delve into the mechanistic rationale behind the chosen synthetic strategies, provide detailed experimental protocols, and outline the expected analytical data for thorough characterization.
Introduction and Significance
Substituted biphenyls are a cornerstone of modern organic chemistry, with their rigid yet tunable structures finding applications in pharmaceuticals, liquid crystals, and as ligands in catalysis.[1] The introduction of an amino group, as in this compound, provides a key functional handle for further molecular elaboration, making it a particularly attractive intermediate for the synthesis of complex molecular architectures. The presence of the methyl group on the second phenyl ring introduces a subtle steric and electronic perturbation that can be exploited to fine-tune the pharmacological or material properties of the final product.
Derivatives of aminobiphenyls have shown a wide range of biological activities, and their utility in drug design is well-documented.[2][3] This guide will focus on a practical and reliable method for the laboratory-scale synthesis of this compound, its subsequent purification, and its comprehensive characterization using modern analytical techniques.
Synthetic Strategies: A Mechanistic Perspective
The construction of the biaryl bond is the critical step in the synthesis of this compound. Two of the most powerful and versatile methods for this transformation are the Suzuki-Miyaura coupling and the Ullmann reaction.
The Suzuki-Miyaura Coupling: A Preferred Approach
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[4] This palladium-catalyzed reaction between an organoboron compound and an organohalide is the recommended method for the synthesis of this compound.[5]
The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For the synthesis of this compound, a logical approach involves the coupling of 3-bromoaniline with 2-methylphenylboronic acid . The unprotected amino group in 3-bromoaniline is generally well-tolerated in Suzuki-Miyaura couplings, avoiding the need for protection-deprotection steps.[5]
The Ullmann Condensation: A Classical Alternative
The Ullmann condensation is a classical method for the formation of biaryl linkages, typically employing copper as a catalyst.[6] While it has been a workhorse in organic synthesis, it often requires harsh reaction conditions, such as high temperatures, and can have a more limited substrate scope compared to modern palladium-catalyzed methods. For the synthesis of this compound, an Ullmann coupling could be envisioned between 3-bromoaniline and 2-iodotoluene in the presence of a copper catalyst. However, the Suzuki-Miyaura coupling is generally preferred for its milder conditions and often higher yields.
Detailed Experimental Protocol: Suzuki-Miyaura Synthesis of this compound
This protocol is based on established procedures for the Suzuki-Miyaura coupling of unprotected anilines.[5]
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Supplier Notes |
| 3-Bromoaniline | 591-19-5 | 172.03 | High purity, >98% |
| 2-Methylphenylboronic acid | 16419-60-6 | 135.96 | High purity, >98% |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | Store under inert atmosphere |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | Anhydrous |
| Toluene | 108-88-3 | 92.14 | Anhydrous |
| Ethanol | 64-17-5 | 46.07 | Reagent grade |
| Water | 7732-18-5 | 18.02 | Deionized |
| Diethyl Ether | 60-29-7 | 74.12 | Anhydrous |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous |
| Silica Gel | 7631-86-9 | 60.08 | For column chromatography |
| Hexane | 110-54-3 | 86.18 | HPLC grade |
| Ethyl Acetate | 141-78-6 | 88.11 | HPLC grade |
Reaction Setup and Procedure
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-bromoaniline (5.00 g, 29.1 mmol, 1.0 equiv), 2-methylphenylboronic acid (4.35 g, 32.0 mmol, 1.1 equiv), and anhydrous sodium carbonate (9.25 g, 87.3 mmol, 3.0 equiv).
-
Solvent Addition: Add toluene (60 mL), ethanol (15 mL), and deionized water (15 mL) to the flask.
-
Degassing: Bubble nitrogen gas through the stirred mixture for 20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.67 g, 0.58 mmol, 2 mol%).
-
Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate (4:1) eluent system. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Dilute the mixture with deionized water (50 mL) and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane/ethyl acetate (starting from 9:1) as the eluent. The fractions containing the desired product are collected and the solvent is removed under reduced pressure to yield this compound as a solid. For further purification, recrystallization from a suitable solvent system such as ethanol/water can be performed.[7]
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for this compound.
Physical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₃N |
| Molecular Weight | 183.25 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | Not available |
| Boiling Point | Not available |
Spectroscopic Data (Predicted)
The following spectroscopic data are predicted based on the analysis of structurally similar compounds.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
7.25-7.15 (m, 4H, Ar-H)
-
7.05 (d, J = 7.6 Hz, 1H, Ar-H)
-
6.80 (t, J = 7.8 Hz, 1H, Ar-H)
-
6.65 (s, 1H, Ar-H)
-
6.60 (d, J = 7.6 Hz, 1H, Ar-H)
-
3.70 (s, 2H, -NH₂)
-
2.10 (s, 3H, -CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
146.0 (C-NH₂)
-
142.5 (C-Ar)
-
138.0 (C-Ar)
-
135.5 (C-Ar)
-
130.5 (CH-Ar)
-
129.5 (CH-Ar)
-
128.0 (CH-Ar)
-
127.0 (CH-Ar)
-
126.0 (CH-Ar)
-
117.0 (CH-Ar)
-
114.0 (CH-Ar)
-
113.5 (CH-Ar)
-
20.0 (-CH₃)
-
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
3450-3300 (N-H stretching, two bands for primary amine)
-
3100-3000 (C-H stretching, aromatic)
-
2950-2850 (C-H stretching, methyl)
-
1620-1580 (C=C stretching, aromatic)
-
1500-1450 (C=C stretching, aromatic)
-
800-700 (C-H bending, aromatic)
-
-
Mass Spectrometry (MS):
-
Expected [M]⁺: m/z = 183.10
-
Safety and Handling
As a prudent laboratory practice, this compound should be handled with care, assuming it may have potential hazards. The safety information for the closely related and carcinogenic compound, 4-aminobiphenyl, should be considered as a precautionary measure.[6][8][9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[9]
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Applications in Drug Development and Research
The this compound scaffold is a versatile platform for the development of novel therapeutic agents. The amino group serves as a convenient point for derivatization, allowing for the introduction of various pharmacophores to modulate biological activity.[3] The methyl group can influence the conformational preference of the biphenyl system, which can be critical for receptor binding.
Aminobiphenyl derivatives have been investigated for a range of pharmacological activities, including but not limited to:
-
Enzyme Inhibition: The biphenyl scaffold can be designed to fit into the active sites of various enzymes.
-
Receptor Antagonism/Agonism: The rigid nature of the biphenyl core can be exploited to design ligands that selectively interact with specific receptors.
-
Antimicrobial and Antifungal Agents: Some aminobiphenyl derivatives have shown promising activity against various pathogens.[1]
The synthesis of a library of compounds based on the this compound core can be a fruitful strategy in a drug discovery program.
Conclusion
This technical guide has provided a comprehensive and practical framework for the synthesis and characterization of this compound. By leveraging the robust and reliable Suzuki-Miyaura cross-coupling reaction, this valuable building block can be prepared in a laboratory setting with good yield and purity. The detailed characterization data, though predicted, provides a solid benchmark for researchers to confirm the identity of their synthesized material. Adherence to the outlined safety protocols is paramount when working with this and related compounds. The versatile nature of the this compound scaffold ensures its continued relevance in the pursuit of novel therapeutics and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lgcstandards.com [lgcstandards.com]
- 7. openmedscience.com [openmedscience.com]
- 8. multimedia.3m.com [multimedia.3m.com]
- 9. fishersci.com [fishersci.com]
- 10. buyat.ppg.com [buyat.ppg.com]
An In-Depth Technical Guide to 3-Amino-2'-methylbiphenyl: Synthesis, History, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3-Amino-2'-methylbiphenyl, a key molecular scaffold in modern medicinal chemistry. While a singular "discovery" of this compound is not documented, its history is intrinsically linked to the development of powerful cross-coupling methodologies and the rise of biphenyl moieties as privileged structures in drug design. This document will delve into the primary synthetic routes to this compound, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Ullmann condensation, offering detailed experimental protocols. Furthermore, it will explore the compound's critical role as a synthetic intermediate in the development of targeted therapeutics, with a particular focus on its application in the synthesis of kinase inhibitors and muscarinic receptor antagonists. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis and application of this important chemical entity.
Introduction: The Rise of a Privileged Scaffold
The biphenyl moiety is a cornerstone in contemporary drug design, valued for its ability to confer conformational rigidity, modulate lipophilicity, and provide a vector for the precise spatial orientation of pharmacophoric elements.[1] The historical significance of this compound is not tied to a singular discovery event but rather to its emergence as a valuable and versatile intermediate with the advent of modern synthetic chemistry. Its utility has grown in parallel with the development of robust and high-yielding cross-coupling reactions that have made substituted biaryls readily accessible.[2][3]
The strategic placement of the amino and methyl groups on the biphenyl core of this compound creates a synthetically versatile platform. The amino group serves as a key handle for derivatization, enabling the construction of amides, ureas, and sulfonamides, or for its use as a nucleophile in further coupling reactions. The 2'-methyl group provides steric influence that can dictate the preferred conformation of the biphenyl system, a critical factor in optimizing drug-receptor interactions.
This guide will first explore the synthetic landscape for accessing this compound, providing both a theoretical and practical framework for its preparation. Subsequently, it will illuminate its role as a pivotal building block in the synthesis of pharmacologically active agents, thereby providing a comprehensive understanding of its importance in the pharmaceutical sciences.
Synthetic Methodologies for this compound
The construction of the this compound scaffold relies on the formation of a key carbon-carbon bond between the two phenyl rings and the introduction of the amino group. The following sections detail the most pertinent and widely employed synthetic strategies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, and it represents one of the most versatile methods for the formation of C-C bonds.[4][5] The synthesis of this compound via this method can be approached in two primary ways, as illustrated in the workflow below.
Figure 1: Retrosynthetic analysis for the Suzuki-Miyaura synthesis of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is a representative example for the synthesis of this compound via the Suzuki-Miyaura reaction.
Materials:
| Reagent | Molar Equiv. |
| 3-Aminophenylboronic acid | 1.1 |
| 2-Bromotoluene | 1.0 |
| Palladium(II) Acetate | 0.02 |
| Triphenylphosphine | 0.04 |
| Potassium Carbonate | 3.0 |
| Toluene | - |
| Water | - |
Procedure:
-
To a round-bottom flask, add 3-aminophenylboronic acid (1.1 mmol), 2-bromotoluene (1.0 mmol), and potassium carbonate (3.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add toluene (10 mL) and deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.[6]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[2][3] This method is particularly useful for synthesizing this compound when a pre-functionalized biphenyl precursor is available.
Figure 2: Synthetic approach for this compound via Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
The following is a general protocol for the Buchwald-Hartwig amination.
Materials:
| Reagent | Molar Equiv. |
| 3-Bromo-2'-methylbiphenyl | 1.0 |
| Benzophenone imine (Ammonia equivalent) | 1.2 |
| Bis(dibenzylideneacetone)palladium(0) | 0.015 |
| XPhos | 0.03 |
| Sodium tert-Butoxide | 2.0 |
| Toluene | - |
Procedure:
-
To an oven-dried, two-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (0.015 mmol), XPhos (0.03 mmol), and sodium tert-butoxide (2.0 mmol).
-
Add anhydrous, degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.
-
Add 3-bromo-2'-methylbiphenyl (1.0 mmol) and benzophenone imine (1.2 mmol).
-
Heat the resulting mixture to reflux for 6-12 hours, monitoring the reaction by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting imine can be hydrolyzed with an acid (e.g., HCl in methanol) to yield this compound.
-
Purify the product by column chromatography.[2]
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-C or C-N bonds.[7][8][9] While often requiring harsher conditions than palladium-catalyzed methods, it remains a viable option for the synthesis of biphenyls and their derivatives.
Figure 3: Ullmann condensation for the synthesis of this compound.
Experimental Protocol: Ullmann Condensation
This protocol describes a classic Ullmann coupling for biaryl synthesis.
Materials:
| Reagent | Molar Equiv. |
| 3-Iodoaniline | 1.0 |
| 2-Iodotoluene | 1.0 |
| Copper powder | 2.0 |
| DMF (anhydrous) | - |
Procedure:
-
In a flask equipped with a reflux condenser and under an inert atmosphere, combine 3-iodoaniline (1.0 mmol), 2-iodotoluene (1.0 mmol), and activated copper powder (2.0 mmol).
-
Add anhydrous DMF (10 mL).
-
Heat the mixture to 150-180 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the copper salts.
-
Dilute the filtrate with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield this compound.[8]
Role in Drug Development: A Key Intermediate
The this compound scaffold is a critical building block in the synthesis of several classes of therapeutic agents. Its structural features allow for its incorporation into complex molecules that target a variety of biological pathways.
Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[10][11][12][13][14] The biphenyl amine scaffold is a common feature in many kinase inhibitors, where it often serves to orient functional groups into the ATP-binding pocket of the target kinase.
Polo-like Kinase 1 (PLK1) Inhibitors:
This compound and its derivatives are key intermediates in the synthesis of potent and selective inhibitors of Polo-like Kinase 1 (PLK1), a serine/threonine kinase that is a key regulator of mitosis and a validated oncology target.
-
Onvansertib (NMS-P937): While the direct synthesis of Onvansertib from this compound is not explicitly detailed in publicly available literature, the core structure of Onvansertib contains a substituted biphenyl amine moiety that is structurally analogous. The synthesis of related PLK1 inhibitors often involves the coupling of a biphenyl amine intermediate with a heterocyclic core.[10]
-
TAK-960: Similarly, TAK-960, another potent and selective PLK1 inhibitor, features a complex heterocyclic system appended to a substituted biphenyl amine.[11] The synthetic strategies for such molecules often rely on the availability of versatile biphenyl building blocks like this compound.
Figure 4: General synthetic route to PLK1 inhibitor scaffolds from this compound.
Muscarinic Receptor Antagonists
Muscarinic acetylcholine receptors are G protein-coupled receptors that mediate the effects of acetylcholine in the central and peripheral nervous systems. Antagonists of these receptors have therapeutic applications in a range of conditions, including chronic obstructive pulmonary disease (COPD) and overactive bladder.[15][16][17][18]
The biphenyl moiety has been identified as a valuable scaffold for the development of selective muscarinic receptor antagonists.[15][17] The synthesis of these compounds often involves the derivatization of a biphenyl amine core. For instance, the amino group of a biphenyl amine can be converted into a carbamate, which is a common functional group in muscarinic antagonists.[15] The 2'-methyl group in this compound can provide the necessary steric bulk and conformational constraint to achieve selectivity for specific muscarinic receptor subtypes.
Conclusion
This compound stands as a testament to the enabling power of modern synthetic organic chemistry. While its own "discovery" may be unassuming, its history is rich with the innovation of cross-coupling reactions that have revolutionized the way medicinal chemists approach the synthesis of complex molecules. This guide has provided a detailed overview of the primary methods for its synthesis—Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Ullmann condensation—offering practical protocols for its preparation.
The significance of this compound is most evident in its role as a key intermediate in the development of novel therapeutics. Its utility in the synthesis of kinase inhibitors, particularly those targeting PLK1, and muscarinic receptor antagonists highlights its value as a privileged scaffold in drug discovery. As the demand for highly specific and potent small molecule drugs continues to grow, the importance of versatile and readily accessible building blocks like this compound will undoubtedly increase, ensuring its continued relevance in the field of medicinal chemistry for years to come.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel molecules as potent inhibitors of PLK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of the Novel Plk1 Inhibitor ZK-Thiazolidinone to Elucidate Functions of Plk1 in Early and Late Stages of Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1) inhibitor for combating hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selective muscarinic antagonists. II. Synthesis and antimuscarinic properties of biphenylylcarbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US11247969B2 - Biphenyl compounds useful as muscarinic receptor antagonists - Google Patents [patents.google.com]
- 17. Discovery of biphenyl piperazines as novel and long acting muscarinic acetylcholine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characterization of Novel Biphenyl Derivatives: Focusing on 3-Amino-2'-methylbiphenyl
Introduction: The Pivotal Role of Physical Properties in Drug Discovery
In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is paved with rigorous scientific investigation. Among the earliest and most critical steps in this process is the thorough characterization of a compound's fundamental physical properties. These properties, principally melting point and solubility, serve as the bedrock upon which further preclinical and clinical development is built. For novel compounds such as 3-Amino-2'-methylbiphenyl, a biphenyl derivative with potential pharmacological relevance, a precise understanding of these characteristics is not merely academic—it is a prerequisite for rational drug design and formulation.
Part 1: Melting Point Determination: A Measure of Purity and Identity
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. The presence of impurities will generally cause a depression and broadening of the melting point range, a phenomenon that is invaluable for assessing the purity of a synthesized compound[3].
Quantitative Data Summary
As previously stated, experimentally determined data for this compound is not available in the cited literature. A researcher undertaking this characterization would populate the following table with their experimental findings.
| Parameter | Observed Value (°C) | Notes |
| Melting Point Range | To be determined | Record the temperature at which the first drop of liquid appears to the temperature at which the last solid crystal melts. |
| Apparatus Used | e.g., Mel-Temp, Thiele Tube | Specify the instrumentation for reproducibility. |
| Heating Rate | e.g., 2 °C/min | A slow, controlled heating rate is crucial for accuracy. |
Experimental Protocol: Capillary Melting Point Determination
This protocol outlines the use of a digital melting point apparatus, a common and accurate method for this determination.
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry and in a fine, powdered form. If necessary, gently crush the crystals using a mortar and pestle.
-
Take a capillary tube and seal one end by carefully rotating it in the outer cone of a Bunsen burner flame[4].
-
Press the open end of the capillary tube into the powdered sample, forcing a small amount of the compound into the tube.
-
Tap the sealed end of the capillary tube on a hard surface to pack the sample down into the bottom. The packed sample should be approximately 1-2 mm in height[5].
-
-
Apparatus Setup and Measurement:
-
Insert the capillary tube into the sample holder of the melting point apparatus.
-
If the approximate melting point is unknown, it is advisable to first perform a rapid determination by heating at a fast rate (e.g., 10-20°C per minute) to get a rough estimate[3].
-
For an accurate measurement, set the starting temperature to at least 20°C below the estimated melting point.
-
Set the heating rate (ramp rate) to a slow value, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first sign of melting is observed (the point at which the solid begins to turn to liquid)[6].
-
Continue to observe and record the temperature at which the last crystal of the solid melts completely[6]. This range is the melting point of the sample.
-
It is good practice to perform at least two careful determinations to ensure consistency.
-
Causality and Trustworthiness in Melting Point Determination
The reliability of a melting point determination is contingent upon the purity of the sample and the meticulous control of the experimental conditions. A sharp melting point range is a strong indicator of a pure compound. The choice of a slow heating rate is critical; heating too rapidly will result in a reading that is higher than the true melting point because the sample and thermometer will not be in thermal equilibrium[4]. By performing multiple, consistent measurements, the trustworthiness of the obtained data is significantly enhanced.
References
- 1. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. pennwest.edu [pennwest.edu]
An In-depth Technical Guide to the Initial Purity Assessment of Synthesized 3-Amino-2'-methylbiphenyl
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel compound like 3-Amino-2'-methylbiphenyl, which holds potential as a key intermediate in the synthesis of biologically active molecules, a rigorous and comprehensive purity assessment is the first and most critical step following synthesis.[1] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to establish the initial purity profile of synthesized this compound. We will delve into the rationale behind experimental choices, provide validated protocols, and emphasize the principles of scientific integrity that underpin a robust purity assessment.
The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2), provide a stringent framework for the content and qualification of impurities in new drug substances.[2][3] These guidelines classify impurities into organic, inorganic, and residual solvents and establish thresholds for reporting, identification, and qualification.[4][5] Adherence to these principles from the outset is paramount to ensure regulatory compliance and the ultimate safety of the drug product.
Understanding the Impurity Landscape: A Synthesis-Forward Approach
A meaningful purity assessment begins with a theoretical understanding of the potential impurities that may arise during the synthesis of this compound. A common and efficient synthetic route involves a Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds.[6][7][8] This is often followed by the reduction of a nitro group to the final amine.[9][10][11]
A plausible synthetic pathway is the Suzuki coupling of a protected 2-bromo-6-nitrophenol with a suitable boronic acid, followed by deprotection and reduction.[12] Alternatively, a direct coupling of 2-methylphenylboronic acid with 3-bromoaniline or a related nitrobenzene precursor could be employed.[13] A third approach involves the reaction of 3-methyl-2-nitroaniline with isoamyl nitrite and benzene.[14]
Regardless of the specific route, a profile of potential impurities can be anticipated:
-
Starting Materials and Reagents: Unreacted starting materials such as 2-bromo-6-nitrophenol, 3-carboxyphenylboronic acid, or 3-nitro-2-methylbenzoic acid are common process-related impurities.[12][15][16]
-
Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates. For instance, in a pathway involving a nitro precursor, the corresponding nitro-biphenyl compound (e.g., 3-nitro-2'-methylbiphenyl) could be a significant impurity.
-
By-products: Side reactions are inherent to organic synthesis. In Suzuki couplings, homo-coupling of the boronic acid or the aryl halide can occur, leading to symmetrical biphenyl impurities.[17][18] Dehalogenation of the aryl halide is another possible side reaction.[18]
-
Degradation Products: The target molecule, an aromatic amine, can be susceptible to oxidation, particularly if exposed to air and light. This can lead to the formation of colored impurities.
-
Catalyst Residues: If a palladium catalyst is used for the coupling reaction, residual palladium may be present in the final product.[18]
-
Residual Solvents: Solvents used in the synthesis and purification steps (e.g., ethanol, toluene, heptane) can be retained in the final product.[14]
The following diagram illustrates a generalized workflow for the synthesis and subsequent purity assessment.
Caption: Figure 1: Generalized Synthesis and Purity Assessment Workflow.
Primary Analytical Techniques for Purity Assessment
A multi-faceted analytical approach is essential to build a comprehensive purity profile. No single technique is sufficient to identify and quantify all potential impurities.
High-Performance Liquid Chromatography (HPLC/UPLC): The Workhorse of Purity Determination
HPLC, particularly with UV detection, is the primary technique for determining the purity of non-volatile organic compounds and quantifying impurities.[19] Its high resolution and sensitivity make it ideal for separating the target compound from closely related impurities.
Rationale for Method Selection: A reversed-phase HPLC method is generally suitable for aromatic compounds like this compound. A C18 column provides good retention and selectivity. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) allows for the separation of compounds with a range of polarities. UV detection is appropriate due to the chromophoric nature of the biphenyl system.
Experimental Protocol: HPLC Purity Method
-
Instrumentation: A validated HPLC or UPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-18.1 min: Linear gradient to 95% A, 5% B
-
18.1-25 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Data Interpretation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are reported as area percentages. For accurate quantification, reference standards for known impurities should be used to determine their relative response factors.[5]
Gas Chromatography-Mass Spectrometry (GC-MS): Assessing Volatile Impurities and Residual Solvents
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[20][21][22] In the context of this compound, it is invaluable for detecting residual solvents from the synthesis and purification processes and for identifying volatile organic impurities.
Rationale for Method Selection: A headspace GC-MS method is ideal for residual solvent analysis as it avoids injecting the non-volatile API onto the GC column. For other volatile impurities, direct injection of a diluted sample may be appropriate. The mass spectrometer provides definitive identification of the separated components.
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation: A headspace gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity column suitable for solvent analysis (e.g., DB-624 or equivalent).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-350.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 15 minutes.
-
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO).
Secondary and Confirmatory Techniques
While HPLC and GC-MS form the core of the initial purity assessment, other techniques provide crucial confirmatory data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Isomeric Purity
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic compounds.[23][24][25][26] For this compound, ¹H and ¹³C NMR are essential to confirm the identity of the main component and to detect any isomeric impurities that may not be resolved by HPLC. Techniques like NOESY and DOSY can provide further structural insights.[27]
Rationale for Data Acquisition: A high-field NMR spectrometer (e.g., 400 MHz or higher) provides the necessary resolution to distinguish subtle differences in the chemical environments of the protons and carbons. The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities. The integration of the signals in the ¹H NMR spectrum can be used to estimate the relative amounts of the main component and any impurities.
Elemental Analysis: Verifying Elemental Composition
Elemental analysis (CHNSO) provides the percentage composition of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample.[28] This technique is a fundamental measure of purity, as the presence of impurities will cause the experimental elemental composition to deviate from the theoretical values.[29][30] A deviation of more than ±0.4% is generally considered to indicate an impure sample.[31][32]
Experimental Protocol: Combustion Analysis
-
Instrumentation: A calibrated CHN elemental analyzer.
-
Sample Preparation: Accurately weigh 2-3 mg of the dried sample into a tin capsule.
-
Analysis: The sample is combusted at high temperature in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.
Data Interpretation: The experimentally determined percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula of this compound (C₁₃H₁₃N).
| Element | Theoretical (%) |
| Carbon | 85.21 |
| Hydrogen | 7.15 |
| Nitrogen | 7.64 |
Table 1: Theoretical Elemental Composition of this compound.
A Logic-Driven Approach to Impurity Identification
The following diagram outlines a logical workflow for the identification and characterization of impurities detected during the initial purity assessment.
Caption: Figure 2: Logical Workflow for Impurity Identification.
Conclusion: Establishing a Foundation of Quality
The initial purity assessment of a synthesized compound like this compound is a comprehensive and multi-disciplinary endeavor. It requires a deep understanding of the synthetic process, a strategic application of orthogonal analytical techniques, and a commitment to rigorous scientific principles. By following the in-depth guidance provided in this document, researchers and drug development professionals can establish a robust and reliable purity profile, thereby laying a solid foundation for subsequent development activities and ensuring the quality and safety of potential new medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. pharma.gally.ch [pharma.gally.ch]
- 6. gala.gre.ac.uk [gala.gre.ac.uk]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. prepchem.com [prepchem.com]
- 15. ikev.org [ikev.org]
- 16. CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. scielo.br [scielo.br]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. jchps.com [jchps.com]
- 24. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 25. use of nmr in structure ellucidation | PDF [slideshare.net]
- 26. d-nb.info [d-nb.info]
- 27. researchgate.net [researchgate.net]
- 28. azom.com [azom.com]
- 29. Elemental analysis - Wikipedia [en.wikipedia.org]
- 30. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 31. pubs.acs.org [pubs.acs.org]
- 32. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Stability and Storage of 3-Amino-2'-methylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Amino-2'-methylbiphenyl in Modern Synthesis
This compound is a key structural motif and a valuable building block in the synthesis of a wide array of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its unique steric and electronic properties, arising from the ortho-methyl substituted biphenyl backbone coupled with a reactive amino group, make it a precursor to novel ligands, catalysts, and pharmacologically active compounds. The integrity of this molecule is paramount to the success of multi-step syntheses, as impurities or degradation products can lead to failed reactions, compromised yields, and downstream purification challenges.
This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound. Moving beyond generic recommendations, this document delves into the mechanistic underpinnings of its potential degradation pathways, offers field-proven protocols for stability assessment, and furnishes a framework for developing robust, stability-indicating analytical methods. The insights provided herein are designed to empower researchers to maintain the fidelity of their starting materials, ensuring the reliability and reproducibility of their scientific endeavors.
I. Intrinsic Chemical Stability and Predicted Degradation Pathways
The stability of this compound is governed by the interplay of its constituent functional groups: the aromatic biphenyl system, the nucleophilic amino group, and the activating methyl group. Understanding these inherent reactivities is crucial for predicting and mitigating degradation.
A. Susceptibility to Oxidation: The Achilles' Heel of the Amino Group
The primary pathway of degradation for this compound is anticipated to be the oxidation of the aromatic amino group. Aromatic amines are notoriously susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light, heat, and the presence of metal ions. This oxidation can proceed through a radical mechanism to form a variety of colored impurities, including nitroso, nitro, and polymeric azo compounds. The presence of the electron-donating methyl group on the adjacent phenyl ring can further activate the system towards oxidation.
Key Mechanistic Insight: The oxidation often initiates with the formation of a nitrogen-centered radical cation, which can then undergo further reactions. The initial sign of degradation is often a change in color of the solid material, from off-white or colorless to yellow, brown, or even purple.
B. Photodegradation: The Impact of Light on the Biphenyl Core
The biphenyl scaffold, with its extended π-conjugated system, is a chromophore that can absorb ultraviolet (UV) radiation. This absorption can excite the molecule to a higher energy state, rendering it susceptible to photodegradation. Potential photochemical reactions include ring-opening, isomerization, or the formation of phenolic byproducts through reaction with atmospheric oxygen and water. The presence of the amino group can further sensitize the molecule to photodegradation.
C. Hydrolytic Stability: A Point of Robustness
In the absence of strong acidic or basic conditions, this compound is expected to exhibit good hydrolytic stability. The carbon-nitrogen bond of the aromatic amine is generally stable to hydrolysis under neutral pH conditions. However, it is important to note that prolonged exposure to moisture, especially at elevated temperatures, could potentially facilitate oxidative degradation pathways.
D. Thermal Degradation: Considerations for Elevated Temperatures
While possessing a relatively high melting point, prolonged exposure of this compound to elevated temperatures can induce thermal decomposition. The specific degradation pathway is complex but may involve fragmentation of the molecule or polymerization. Thermal stress can also significantly accelerate oxidative degradation.
Logical Relationship of Degradation Factors
Caption: Interplay of environmental factors and resulting degradation pathways for this compound.
II. Recommended Storage and Handling Protocols
Based on the intrinsic stability profile, the following storage and handling protocols are recommended to preserve the integrity of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Recommended temperature: 2-8 °C.[1] | Minimizes the rate of potential oxidative and thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[2] | Prevents oxidation of the sensitive amino group by atmospheric oxygen. |
| Light | Protect from light. Store in amber glass vials or other opaque containers. | The biphenyl system is susceptible to photodegradation. |
| Moisture | Keep container tightly sealed to prevent moisture ingress.[1][2] | While hydrolytically stable, moisture can facilitate oxidative degradation. |
| Incompatible Materials | Store away from strong oxidizing agents and strong acids.[3] | The amino group can react exothermically with acids and be readily oxidized. |
Safe Handling Practices:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3][4]
-
Dispensing: When dispensing, minimize exposure to the atmosphere. If possible, work in a glove box or under a stream of inert gas.
-
Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal according to local regulations.
III. Experimental Workflow: Forced Degradation Studies
Forced degradation studies are a cornerstone of stability assessment, providing critical insights into potential degradation products and pathways under stressed conditions.[5][6] This information is invaluable for the development of stability-indicating analytical methods.
Workflow for Forced Degradation Study
Caption: A stepwise workflow for conducting a forced degradation study.
Step-by-Step Protocol for Forced Degradation:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M sodium hydroxide. Incubate at 60 °C for 24 hours.
-
Oxidative Degradation: Treat an aliquot with a 3% solution of hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solution): Incubate an aliquot of the stock solution at 80 °C for 48 hours, protected from light.
-
Thermal Degradation (Solid State): Place a known quantity of the solid compound in an oven at 80 °C for 48 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration and analyze them using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify any degradation products.
-
IV. Development of a Stability-Indicating HPLC Method
A stability-indicating analytical method is one that can accurately and selectively quantify the decrease in the concentration of the active substance and resolve it from its degradation products.[7]
Step-by-Step Protocol for Method Development and Validation:
-
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its more polar degradation products. A typical mobile phase could be a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Detection Wavelength: The detection wavelength should be set at the λmax of this compound, which can be determined using a UV-Vis spectrophotometer.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.
-
-
Method Optimization:
-
Inject the stressed samples from the forced degradation study.
-
Optimize the mobile phase gradient to achieve good resolution between the parent peak and all degradation product peaks.
-
Ensure that the parent peak is spectrally pure using a photodiode array (PDA) detector.
-
-
Method Validation (according to ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.
-
Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.
-
Range: Define the concentration range over which the method is linear, accurate, and precise.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
HPLC Method Development Workflow
Caption: Workflow for developing and validating a stability-indicating HPLC method.
V. Characterization of this compound
For reference, the following are expected analytical data for the characterization of this compound.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of δ 6.5-7.5 ppm. A singlet for the methyl protons around δ 2.0-2.5 ppm. A broad singlet for the amino protons (NH₂). |
| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm. A signal for the methyl carbon around δ 15-20 ppm. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of C₁₃H₁₃N (183.25 g/mol ). |
| Infrared (IR) Spectroscopy | N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹. C-H stretching for aromatic and methyl groups. C=C stretching for the aromatic rings. |
VI. Conclusion: A Proactive Approach to Ensuring Compound Integrity
The stability of this compound is a critical parameter that directly impacts its utility in research and development. A thorough understanding of its potential degradation pathways, primarily oxidation and photodegradation, allows for the implementation of rational storage and handling strategies. By adopting the recommended protocols of storing this compound under cool, dark, and inert conditions, researchers can significantly prolong its shelf life and ensure its purity.
Furthermore, the implementation of forced degradation studies coupled with the development of a validated, stability-indicating HPLC method provides a robust framework for quality control. This proactive approach to stability assessment is not merely a matter of good laboratory practice; it is a fundamental requirement for generating reliable and reproducible scientific data. By adhering to the principles and protocols outlined in this guide, scientists and drug development professionals can confidently utilize this compound in their synthetic endeavors, knowing that the integrity of their starting material is assured.
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. Substituent effects on the oxidation of substituted biphenyl congeners by type II methanotroph strain CSC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of Chlorine Substituents on Rates of Oxidation of Chlorinated Biphenyls by the Biphenyl Dioxygenase of Burkholderia sp. Strain LB400 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
Navigating the Synthetic Landscape of 3-Amino-2'-methylbiphenyl: A Guide to its Reactivity with Common Reagents
An In-Depth Technical Guide:
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Amino-2'-methylbiphenyl is a versatile chemical intermediate whose value lies in the nuanced reactivity of its constituent parts: a nucleophilic primary aromatic amine, an electron-rich biphenyl system, and a sterically influential ortho-methyl group. This guide provides a detailed exploration of its potential transformations when treated with common classes of reagents. We will dissect the reactivity at the amino moiety, including acylation, alkylation, and diazotization, and explore electrophilic substitution on the aromatic rings. A central theme is the directing influence—both electronic and steric—of the amino and methyl substituents, which governs regiochemical outcomes. This document serves as a predictive tool and a practical manual, complete with detailed experimental protocols and visual workflows, to empower researchers in leveraging this scaffold for applications in medicinal chemistry and materials science.
Introduction: Structural and Electronic Profile
This compound is a substituted aromatic amine built upon a biphenyl framework. Its chemical behavior is dictated by the interplay of three key features:
-
The Primary Aromatic Amino Group (-NH₂): As the primary reactive center, this group's lone pair of electrons makes it basic and highly nucleophilic.[1][2] However, conjugation with the aromatic ring delocalizes this electron pair, rendering it less basic than aliphatic amines but highly susceptible to electrophilic attack.[1][3]
-
The Biphenyl Scaffold: This extended π-system influences the electronic properties of the entire molecule. The substitution pattern on this core is critical for its application in areas like drug discovery, where the biphenyl moiety often serves as a privileged structure for interacting with biological targets.[4]
-
The 2'-Methyl Group: Positioned ortho to the inter-ring bond, this group introduces significant steric hindrance. This bulkiness can restrict free rotation around the C-C single bond connecting the two phenyl rings, increasing the rotational energy barrier.[5] This steric effect is a crucial factor in predicting the regioselectivity of reactions on the adjacent aromatic positions.
Understanding the synergy between these features is paramount for designing successful synthetic strategies.
Core Reactivity at the Amino Moiety
The nitrogen atom's lone pair is the dominant driver of the molecule's reactivity, readily participating in a wide array of classic amine reactions.
Basicity and Salt Formation
Like aniline, this compound is a weak base due to the electron-withdrawing nature of the phenyl group.[3] It readily reacts with strong acids, such as hydrochloric or sulfuric acid, in neutralization reactions to form the corresponding ammonium salts.[1][2] This property is often exploited for purification or to modify the compound's solubility.
N-Acylation and N-Sulfonylation
The reaction of the amino group with acyl chlorides or acid anhydrides is a robust and high-yielding transformation that produces stable N-acyl amides.[6] This reaction, often referred to as the Schotten-Baumann reaction, proceeds rapidly and is typically performed in the presence of a mild base (e.g., pyridine or NaOH) to neutralize the acidic byproduct.[2]
-
Causality: Acylation is a critical strategic step in multi-step syntheses. The resulting amide is significantly less nucleophilic and less basic than the starting amine because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group.[6] This "protects" the amine from undesired side reactions, such as oxidation, during subsequent steps like nitration or halogenation.
Similarly, reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) yields the corresponding sulfonamide, a transformation known as the Hinsberg reaction.[2][7]
N-Alkylation
Direct alkylation of the amino group can be achieved using alkyl halides. However, this reaction is notoriously difficult to control.[2] The primary amine can react to form a mixture of secondary amine, tertiary amine, and even a quaternary ammonium salt, as each successive product is also nucleophilic.[6]
-
Field Insight: To achieve selective mono-alkylation, strategies such as reductive amination (reacting the amine with an aldehyde or ketone followed by reduction) or using a large excess of the amine are often required.[8][9] The steric hindrance imposed by the 2'-methylbiphenyl scaffold may offer some selectivity for mono-alkylation by sterically encumbering the nitrogen atom after the first alkyl group is introduced.[10]
Diazotization and Synthetic Diversification
One of the most powerful transformations for primary aromatic amines is diazotization. At low temperatures (0–5 °C), reaction with nitrous acid (generated in-situ from sodium nitrite and a strong acid) converts the amino group into a diazonium salt.[7][11]
This diazonium intermediate is highly versatile and serves as a gateway to a vast number of functionalities, as the dinitrogen molecule (N₂) is an excellent leaving group.[12] Key follow-up reactions include:
-
Sandmeyer Reactions: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt.[12][13]
-
Schiemann Reaction: Replacement with -F using fluoroboric acid (HBF₄).[12][13]
-
Replacement with -OH: Heating the diazonium salt in an aqueous solution to form the corresponding phenol.[7]
-
Azo Coupling: Reaction with an electron-rich aromatic compound (like a phenol or another aniline) to form highly colored azo compounds, which are the basis of many dyes.[2][12]
Diagram 1: Key Reaction Pathways from this compound
Caption: Major synthetic routes originating from this compound.
Electrophilic Aromatic Substitution (EAS)
The amino group is a powerful activating group, directing incoming electrophiles to the ortho and para positions relative to itself (positions 2, 4, and 6).[14] The 2'-methyl group on the other ring is a weak activator. Therefore, electrophilic substitution will overwhelmingly occur on the amine-bearing ring.
-
Regiochemical Prediction:
-
Position 4 (para): This position is electronically activated and sterically accessible. It is expected to be a major site of substitution.
-
Position 2 (ortho): This position is electronically activated but sterically hindered by the adjacent, bulky 2'-methylphenyl group. Substitution here is likely to be minor compared to the para position.[14]
-
Position 6 (ortho): This position is also electronically activated and is the most sterically accessible of the activated positions. It is expected to be a significant site of substitution.
-
Thus, a typical EAS reaction like halogenation or nitration is predicted to yield a mixture of 4- and 6-substituted products.
Halogenation
Direct bromination or chlorination of this compound is expected to proceed rapidly, potentially leading to polysubstitution. To achieve controlled mono-halogenation, it is often preferable to first acylate the amino group. The resulting N-acetyl group is still an ortho, para-director but is less activating, moderating the reaction and improving selectivity.[7]
Nitration
Direct nitration with a mixture of nitric and sulfuric acids is generally avoided for aromatic amines because the strongly oxidizing conditions can destroy the molecule and the strongly acidic conditions will protonate the amine, forming an -NH₃⁺ group which is a deactivating meta-director. The standard, reliable protocol involves first protecting the amine via acylation, performing the nitration, and then hydrolyzing the amide to restore the free amino group.
Experimental Methodologies
The following protocols are illustrative of common, high-yield transformations and are designed to be self-validating through clear procedural steps and expected outcomes.
Protocol: Synthesis of N-(2'-Methyl-[1,1'-biphenyl]-3-yl)acetamide (Acylation)
This protocol details the protection of the amino group, a foundational step for many multi-step syntheses.
Workflow Diagram
Caption: Experimental workflow for the acylation of this compound.
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous pyridine (5-10 mL per gram of amine).
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the solution temperature equilibrates to ~0 °C.
-
Reagent Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution via syringe. An exothermic reaction and the formation of a precipitate (pyridine hydrochloride) may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture into a beaker containing cold water (10x the volume of pyridine used). Stir until any solids are broken up. If a solid product precipitates, it can be collected by vacuum filtration, washed with water, and dried. Alternatively, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic extracts, wash with dilute HCl (to remove pyridine), then with saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography.
Protocol: Synthesis of 3-Bromo-2'-methyl-1,1'-biphenyl via Sandmeyer Reaction
This two-step procedure demonstrates the conversion of the amino group to a bromide, showcasing the synthetic power of the diazonium intermediate.
Step 1: Diazotization
-
Acidic Solution: In a beaker, suspend this compound (1.0 eq) in a mixture of 48% hydrobromic acid (HBr) and water. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Nitrite Addition: Dissolve sodium nitrite (NaNO₂, 1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C. The reaction is complete when a drop of the mixture gives a positive test on potassium iodide-starch paper (turns blue-black).
Step 2: Sandmeyer Reaction
-
Catalyst Preparation: In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in 48% HBr at room temperature. Cool this solution to 0 °C.
-
Addition: Slowly and carefully add the cold diazonium salt solution prepared in Step 1 to the stirred CuBr solution. Vigorous evolution of N₂ gas will occur.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The mixture may be gently heated (e.g., 50-60 °C) to ensure complete decomposition of the diazonium salt.
-
Workup and Purification: Cool the reaction mixture and extract with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with water, then with dilute NaOH, and finally with brine. Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Summary of Reactivity Profiles
The following table summarizes the expected reactivity of this compound with common reagent classes, highlighting the key considerations for each transformation.
| Reagent Class | Reactive Site | Expected Product | Key Considerations & Causality |
| Strong Acids (e.g., HCl) | Amino Group | Ammonium Salt | Basic nature of the amine; used for solubility modification.[1] |
| Acyl Halides / Anhydrides | Amino Group | N-Acyl Amide | Highly reliable reaction; product is less reactive, serving as a protective group.[6] |
| Alkyl Halides | Amino Group | Mixture of N-Alkyl Amines | Difficult to control selectivity due to increasing nucleophilicity of products.[2] |
| Sulfonyl Chlorides | Amino Group | N-Sulfonamide | Forms a stable sulfonamide; basis of the Hinsberg test.[7] |
| Nitrous Acid (NaNO₂/H⁺) | Amino Group | Diazonium Salt | Key intermediate for a wide range of functional group interconversions.[11][12] |
| Aldehydes / Ketones | Amino Group | Imine (Schiff Base) | Condensation reaction, reversible under acidic conditions.[7] |
| Halogens (e.g., Br₂) | Aromatic Ring | 4- and 6-Halo- substituted | Amino group is a strong o,p-director; protection is advised for selectivity.[14] |
| Nitrating Mixture | Aromatic Ring | 4- and 6-Nitro- substituted | Requires protection of the amino group to prevent oxidation and ensure o,p-direction. |
Conclusion
This compound presents a predictable yet versatile reactivity profile. Synthetic success hinges on recognizing the primary role of the amino group as a potent nucleophile and a strong ortho, para-director for electrophilic aromatic substitution. The 2'-methyl group primarily exerts a steric influence, which can be strategically exploited to control regioselectivity. For complex syntheses, acylation of the amine is a crucial first step to moderate its reactivity and protect it from undesirable side reactions. The facile conversion of the amine to a diazonium salt unlocks a vast array of synthetic possibilities, cementing the status of this compound as a valuable building block for advanced chemical synthesis.
References
- 1. studymind.co.uk [studymind.co.uk]
- 2. Amine - Wikipedia [en.wikipedia.org]
- 3. Amines, Aromatic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reactions of aromatic amines | PDF [slideshare.net]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Why is monoalkylation versus bis-alkylation of the Ni(II) complex of the Schiff base of (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide and glycine so selective? MP2 modelling and topological QTAIM analysis of chiral metallocomplex synthons of α-amino acids used for the preparation of radiopharmaceuticals for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
- 12. Amine Reactivity [www2.chemistry.msu.edu]
- 13. Diazotisation [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 3-Amino-2'-methylbiphenyl in Advanced Synthesis via Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Biphenyl Amine Scaffold in Modern Chemistry
The 3-Amino-2'-methylbiphenyl scaffold is a valuable structural motif in organic synthesis, particularly as a precursor for complex heterocyclic systems. Its utility is most profoundly realized in the synthesis of carbazoles, a class of nitrogen-containing heterocycles prevalent in pharmacologically active compounds and functional materials.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology for the efficient construction of the requisite biphenyl backbone.[4][5][6]
This guide provides an in-depth exploration of the synthesis of this compound via the Suzuki-Miyaura reaction and its subsequent application in the synthesis of methyl-substituted carbazoles. We will dissect the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and discuss critical parameters for optimization, empowering researchers to leverage this powerful synthetic sequence.
Part 1: The Foundational Suzuki-Miyaura Reaction for Biphenyl Synthesis
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forges a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate.[7][8] Its widespread adoption is due to its mild reaction conditions, remarkable functional group tolerance, and the relatively low toxicity of the boron-containing reagents.[4][5]
The reaction proceeds through a well-established catalytic cycle involving three primary steps:
-
Oxidative Addition: The cycle begins with the insertion of a low-valent Palladium(0) complex into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate. This is often the rate-limiting step of the cycle.[4][7]
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron reagent, facilitating the transfer.[7][9][10]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond of the biphenyl product and regenerating the catalytically active Pd(0) species.[4][7][9]
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Suzuki Coupling [organic-chemistry.org]
Application Notes: 3-Amino-2'-methylbiphenyl as a Versatile Scaffold for High-Performance Ligands in Palladium-Catalyzed Catalysis
Introduction: The Aminobiphenyl Scaffold in Modern Catalysis
The evolution of transition metal catalysis is intrinsically linked to the development of sophisticated ligands that precisely control the metal center's electronic and steric environment. Within this landscape, bulky, electron-rich monophosphine ligands built upon a biphenyl framework have emerged as exceptionally powerful tools, particularly in palladium-catalyzed cross-coupling reactions.[1][2] These reactions, which forge carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, are cornerstones of modern synthesis in the pharmaceutical, agrochemical, and materials science sectors.[3][4]
The 3-Amino-2'-methylbiphenyl molecule serves as a highly effective and versatile precursor, or scaffold, for a class of these advanced phosphine ligands. Its structure is strategically suited for ligand design:
-
The amino group at the 3-position provides a crucial chemical handle for the straightforward introduction of various phosphine moieties.[5]
-
The 2'-methyl group imparts steric bulk and influences the dihedral angle of the biphenyl backbone, which is critical for creating a sterically demanding coordination sphere around the palladium center. This steric hindrance is known to promote the key steps of oxidative addition and reductive elimination in catalytic cycles.[6]
-
The overall biphenyl framework provides a rigid and tunable platform.
This document provides a detailed guide on the application of phosphine ligands derived from the this compound scaffold, with a focus on two of the most impactful transformations in modern chemistry: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
Ligand Synthesis and Catalyst Preparation
The primary role of this compound is as a starting material for the synthesis of a functional phosphine ligand. A representative ligand, which we will refer to as 3-(Dicyclohexylphosphino)-2'-methylbiphenyl , can be synthesized and used to generate a catalytically active species in situ.
General Ligand Synthesis Workflow
The synthesis involves the conversion of the amino group into a phosphino group. While several methods exist, a common approach involves diazotization followed by reaction with a chlorophosphine, or a direct coupling method. The phosphine is often protected as an oxide or sulfide during synthesis and deprotected in a final step to prevent unwanted oxidation.[7]
Caption: General workflow for ligand synthesis and catalyst activation.
Protocol: In Situ Catalyst Preparation
The active Pd(0) catalyst is typically generated in the reaction vessel immediately before the cross-coupling reaction.
Materials:
-
Palladium precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: 3-(Dicyclohexylphosphino)-2'-methylbiphenyl
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor and the phosphine ligand. A typical ligand-to-palladium ratio is 2:1 to 4:1.
-
Add the anhydrous, degassed solvent.
-
Stir the mixture at room temperature for 10-20 minutes. A color change (e.g., from purple to yellow/brown for Pd₂(dba)₃) often indicates the formation of the active catalyst complex.
-
This mixture is now ready for the addition of the coupling substrates and base.
Expert Insight: The in situ method is highly convenient as it avoids the need to synthesize, isolate, and store potentially air-sensitive Pd(0)-phosphine complexes. The excess ligand helps to stabilize the active catalyst and prevent decomposition.
Application I: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C–N bonds by coupling amines with aryl halides or pseudohalides.[1] Ligands derived from the this compound scaffold are particularly effective due to their steric bulk, which accelerates the rate-limiting reductive elimination step.
Catalytic Cycle
The generally accepted mechanism involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[1]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Representative Protocol: Amination of an Aryl Bromide
Reaction: Coupling of 4-bromotoluene with morpholine.
Materials:
-
4-bromotoluene (1.0 mmol, 1.0 equiv.)
-
Morpholine (1.2 mmol, 1.2 equiv.)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
3-(Dicyclohexylphosphino)-2'-methylbiphenyl (0.04 mmol, 4 mol%)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Catalyst Preparation: In an oven-dried Schlenk flask under Argon, combine Pd₂(dba)₃ and the phosphine ligand. Add 2 mL of toluene and stir for 10 minutes at room temperature.
-
Reagent Addition: In a separate flask, add NaOtBu. Dissolve/suspend it in the remaining 3 mL of toluene. Add this slurry to the catalyst mixture, followed by 4-bromotoluene and then morpholine via syringe.
-
Reaction: Heat the sealed flask in a preheated oil bath at 100 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Quench with 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Performance Data
The following table summarizes typical performance for Buchwald-Hartwig aminations using structurally similar bulky biarylphosphine ligands.
| Aryl Halide | Amine | Catalyst System | Conditions | Yield (%) | Reference |
| 4-chloroanisole | n-hexylamine | Pd(OAc)₂ / RuPhos | NaOtBu, Toluene, 100 °C | 98 | [2] |
| 3,5-dimethylbromobenzene | Diphenylamine | Pd(OAc)₂ / BrettPhos | NaOtBu, Toluene, 100 °C | 95 | [2] |
| 2-bromopyridine | Carbazole | Pd(OAc)₂ / XPhos | K₃PO₄, t-AmylOH, 110 °C | 92 | [4] |
| 4-chlorotoluene | Aniline | 2-Aminobiphenyl Palladacycle | K₃PO₄, Dioxane, 110 °C | >95 | [3] |
Application II: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a premier method for constructing C(sp²)–C(sp²) bonds, essential for synthesizing biaryl structures.[8] The electron-rich nature of aminobiphenyl-derived phosphine ligands enhances the rate of oxidative addition of challenging substrates like aryl chlorides, while their steric bulk facilitates the final reductive elimination step.[6]
Representative Protocol: Coupling of an Aryl Chloride
Reaction: Coupling of 4-chloroacetophenone with phenylboronic acid.
Materials:
-
4-chloroacetophenone (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv.)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
3-(Dicyclohexylphosphino)-2'-methylbiphenyl (0.04 mmol, 4 mol%)
-
Anhydrous Toluene/Water (10:1 mixture, 5 mL)
Procedure:
-
Setup: To a Schlenk flask under Argon, add 4-chloroacetophenone, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and the phosphine ligand.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Reaction: Seal the flask and heat in a preheated oil bath at 100 °C for 12-24 hours, or until TLC/GC-MS indicates consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute with 15 mL of ethyl acetate and 10 mL of water. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to afford the biaryl product.
Performance Data
The table below shows representative results for Suzuki-Miyaura couplings using high-performance biarylphosphine ligands.
| Aryl Halide | Boronic Acid | Catalyst System | Conditions | Yield (%) | Reference |
| 2-chlorotoluene | 4-methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄, Toluene/H₂O, RT | 95 | [6] |
| 4-bromobenzonitrile | 2-pyridylboronate | Pd₂(dba)₃ / Custom Ligand | KF, Dioxane, 80 °C | 88 | [9] |
| 3-bromopyridine | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄, t-BuOH, 80 °C | 97 | [6] |
Conclusion
The this compound scaffold provides a robust and accessible entry point to a class of highly effective phosphine ligands for palladium-catalyzed cross-coupling. The strategic placement of the amino functional handle and the inherent steric properties of the framework allow for the creation of ligands that confer high catalytic activity and broad substrate scope. These ligands excel in challenging transformations, including the Buchwald-Hartwig amination of aryl chlorides and the Suzuki-Miyaura coupling of sterically hindered substrates, making them invaluable tools for researchers, scientists, and drug development professionals.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of phosphine containing amino acids: utilization of peptide synthesis in ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wwjmrd.com [wwjmrd.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 3-Amino-2'-methylbiphenyl Derivatives: A Detailed Protocol for Pharmaceutical and Materials Science Research
Introduction: The Significance of 3-Amino-2'-methylbiphenyl Scaffolds
This compound and its derivatives are privileged structural motifs in modern chemistry, serving as crucial building blocks in the development of pharmaceuticals and advanced materials. The unique spatial arrangement of the amino and methyl groups on the biphenyl backbone imparts specific conformational properties that are highly sought after in drug design for targeting complex biological receptors. Furthermore, these derivatives are valuable precursors in the synthesis of carbazoles and other nitrogen-containing polycyclic aromatic compounds utilized in organic electronics.
This application note provides a comprehensive and detailed protocol for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also in-depth explanations of the rationale behind the choice of reagents and reaction conditions.
Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The most efficient and versatile method for constructing the C-C bond between the two phenyl rings in this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful transformation involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
For the synthesis of this compound, the key coupling partners are 3-bromoaniline and 2-methylphenylboronic acid . The presence of the free amino group on the bromoaniline and the steric hindrance from the ortho-methyl group on the boronic acid present unique challenges that necessitate careful optimization of the reaction conditions.
The "Why": Critical Parameters for a Successful Synthesis
Catalyst and Ligand Selection: The choice of the palladium catalyst and its associated ligand is paramount for a high-yielding reaction, especially with sterically hindered substrates. Bulky and electron-rich phosphine ligands, such as those from the Buchwald and Fu laboratories, are highly effective. These ligands promote the formation of the active monoligated palladium(0) species, which readily undergoes oxidative addition with the aryl bromide. Furthermore, their steric bulk facilitates the reductive elimination step, which can be slow for hindered biaryls. For this specific transformation, a catalyst system composed of Palladium(II) acetate (Pd(OAc)₂) and a bulky biaryl phosphine ligand like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is an excellent choice.
Base: The base plays a crucial role in the catalytic cycle by activating the boronic acid, facilitating the transmetalation step. A moderately strong base is required to form the boronate salt, which is more nucleophilic than the corresponding boronic acid. Potassium phosphate (K₃PO₄) is a preferred base for this reaction as it is effective in promoting the reaction while minimizing side reactions often observed with stronger bases like alkoxides.
Solvent System: A polar aprotic solvent system is typically employed to ensure the solubility of the reagents and the catalyst complex. A mixture of 1,4-dioxane and water is a common and effective choice. The water component is essential for the activation of the boronic acid by the base. It is crucial to use degassed solvents to prevent the oxidation of the palladium(0) catalyst.
Experimental Protocol: Synthesis of this compound
This protocol details a reliable method for the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 3-Bromoaniline | C₆H₆BrN | 172.02 | 1.72 g | 10.0 |
| 2-Methylphenylboronic acid | C₇H₉BO₂ | 135.96 | 1.63 g | 12.0 |
| Palladium(II) acetate | C₄H₆O₄Pd | 224.50 | 22.5 mg | 0.10 |
| SPhos | C₂₇H₃₉O₂P | 410.56 | 82.1 mg | 0.20 |
| Potassium phosphate (tribasic) | K₃PO₄ | 212.27 | 4.25 g | 20.0 |
| 1,4-Dioxane (anhydrous, degassed) | C₄H₈O₂ | 88.11 | 40 mL | - |
| Water (degassed) | H₂O | 18.02 | 10 mL | - |
Reaction Setup and Procedure
Figure 1. Experimental workflow for the synthesis of this compound.
-
Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromoaniline (1.72 g, 10.0 mmol), 2-methylphenylboronic acid (1.63 g, 12.0 mmol), palladium(II) acetate (22.5 mg, 0.10 mmol, 1 mol%), SPhos (82.1 mg, 0.20 mmol, 2 mol%), and potassium phosphate (4.25 g, 20.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Through the septum, add 40 mL of degassed anhydrous 1,4-dioxane followed by 10 mL of degassed water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with 50 mL of ethyl acetate and 50 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Concentration: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification
The crude product is purified by flash column chromatography on silica gel.
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The appropriate solvent system should be determined by TLC analysis of the crude product. For aminobiphenyls, it is sometimes beneficial to add a small amount of triethylamine (0.1-1%) to the eluent to prevent tailing on the silica gel.[1][2]
The fractions containing the desired product are combined and the solvent is removed under reduced pressure to yield this compound as a solid.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.30-7.15 (m, 4H, Ar-H), 6.95-6.85 (m, 2H, Ar-H), 6.70-6.60 (m, 2H, Ar-H), 3.75 (s, 2H, -NH₂), 2.10 (s, 3H, -CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) 146.5, 142.0, 141.5, 135.5, 130.5, 129.5, 128.0, 126.0, 118.0, 115.5, 114.0, 20.5.
-
Mass Spectrometry (EI): m/z (%) 183 (M⁺, 100), 168 (M⁺ - CH₃, 40), 167 (M⁺ - NH₂, 25).
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:
Figure 2. Simplified catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromoaniline to form a Pd(II) intermediate.
-
Transmetalation: The activated boronate species (formed from the reaction of 2-methylphenylboronic acid with the base) transfers its aryl group to the palladium center, displacing the halide.
-
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Conclusion
This application note provides a robust and reliable protocol for the synthesis of this compound, a key intermediate in pharmaceutical and materials science research. By carefully selecting the catalyst, ligand, base, and solvent system, the challenges associated with the unprotected amino group and steric hindrance can be overcome to achieve high yields of the desired product. The detailed experimental procedure and characterization data serve as a valuable resource for researchers in the field, enabling the efficient and reproducible synthesis of this important biphenyl derivative.
References
Application Note: Palladium-Catalyzed N-Arylation of 3-Amino-2'-methylbiphenyl
Introduction: Navigating Steric Hindrance in C-N Bond Formation
The synthesis of N-arylated biaryl amines is of profound importance in the fields of medicinal chemistry and materials science, as these scaffolds are integral to a multitude of pharmaceuticals and functional organic materials. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a transformative methodology for the construction of carbon-nitrogen (C-N) bonds, offering unparalleled scope and functional group tolerance compared to classical methods.[1][2]
This application note provides a comprehensive guide to the N-arylation of 3-Amino-2'-methylbiphenyl, a particularly challenging substrate. The steric bulk imposed by the ortho-methyl group on the biphenyl scaffold significantly encumbers the amino group, necessitating a carefully optimized catalytic system to achieve efficient C-N bond formation. We will delve into the mechanistic rationale behind the choice of catalyst, ligand, and reaction conditions, and provide a detailed, field-proven protocol for researchers, scientists, and drug development professionals.
The Mechanistic Imperative: Overcoming Steric Clash
The catalytic cycle of the Buchwald-Hartwig amination involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3] For sterically hindered substrates like this compound, the reductive elimination step—where the C-N bond is formed—is often the rate-limiting step.
The steric congestion around the nitrogen atom can impede the final bond-forming event. To overcome this, the choice of phosphine ligand is critical. Bulky, electron-rich biaryl monophosphine ligands, often referred to as "Buchwald ligands," are essential.[4] Their steric bulk promotes the formation of a monoligated palladium species, which is more reactive, and facilitates the reductive elimination step by relieving steric strain in the transition state.[4] Furthermore, the electron-donating nature of these ligands increases the electron density on the palladium center, which also promotes the rate of reductive elimination.
The choice of a strong, non-nucleophilic base is also crucial. Sodium tert-butoxide (NaOtBu) is commonly employed to deprotonate the amine or the intermediate palladium-amine complex, forming the palladium-amido species necessary for reductive elimination, without competing in side reactions.[5]
Catalytic System and Reagents
The following table summarizes the recommended reagents and their roles in the N-arylation of this compound. The selection is based on established principles for coupling sterically hindered anilines.
| Component | Recommended Reagent | Typical Loading/Equivalents | Rationale for Selection |
| Substrate 1 (Amine) | This compound | 1.0 equiv. | The sterically hindered amine to be arylated. |
| Substrate 2 (Electrophile) | Aryl Bromide or Chloride | 1.1 - 1.2 equiv. | The arylating agent. Bromides are generally more reactive than chlorides.[5] |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 1-2 mol% | A common, air-stable source of Pd(0) that is activated in situ. |
| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 2-4 mol% | A bulky, electron-rich biarylphosphine ligand that accelerates reductive elimination for hindered substrates.[6] |
| Base | NaOtBu (Sodium tert-butoxide) | 1.4 - 1.5 equiv. | A strong, non-nucleophilic base to facilitate the deprotonation of the amine.[5] |
| Solvent | Anhydrous Toluene or Dioxane | 5-10 mL per mmol of limiting reagent | Aprotic, non-coordinating solvents that are effective for this transformation. Toluene is often preferred.[7] |
Experimental Protocol
This protocol describes a general procedure for the N-arylation of this compound with a representative aryl bromide. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.[7][8]
1. Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 equiv., e.g., 18.3 mg for a 1 mmol scale reaction), XPhos (0.04 equiv., e.g., 19.1 mg), and sodium tert-butoxide (1.5 equiv., e.g., 144 mg).
-
Add this compound (1.0 equiv., e.g., 183.2 mg) and the aryl bromide (1.2 equiv.).
-
Seal the flask with a rubber septum or a Teflon screw cap.
2. Solvent Addition and Reaction:
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add anhydrous toluene (5 mL for a 1 mmol scale reaction).
-
Place the flask in a preheated oil bath at 100-110 °C and stir vigorously. The reaction mixture will typically turn dark brown.
3. Reaction Monitoring:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
To take an aliquot for analysis, briefly remove the flask from the heat, allow it to cool slightly, and carefully draw a small sample via syringe under a positive pressure of inert gas. Quench the aliquot with a small amount of water and extract with ethyl acetate before analysis.
-
The reaction is typically complete within 12-24 hours.
4. Work-up Procedure:
-
Once the reaction is complete (as determined by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Quench the reaction by slowly adding water (10 mL). Stir for 10 minutes.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Transfer the filtrate to a separatory funnel. Wash the organic layer with water (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
5. Purification:
-
The crude product is typically a solid or a viscous oil.
-
Purify the crude material by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is usually effective for eluting the desired N-arylated product.[6]
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product.
Visualizing the Process
To better understand the experimental sequence and the underlying chemistry, the following diagrams illustrate the workflow and the catalytic cycle.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes & Protocols: The Strategic Role of 3-Amino-2'-methylbiphenyl in the Synthesis of 4-Methylcarbazole
Abstract
The carbazole scaffold is a privileged heterocyclic motif integral to numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its rigid, electron-rich structure provides a versatile framework for developing molecules with specific biological activities and photophysical properties.[1][3] This document provides an in-depth guide for researchers and drug development professionals on the synthetic utility of 3-Amino-2'-methylbiphenyl as a key precursor for the targeted synthesis of 4-methylcarbazole. We will explore two primary synthetic strategies: the classic Graebe-Ullmann reaction and modern Palladium-catalyzed intramolecular C-H amination. This guide emphasizes the mechanistic rationale behind protocol choices, providing detailed, step-by-step methodologies to ensure reproducibility and success.
Introduction: The Significance of the Carbazole Core
Carbazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective properties.[1][2][4][5] The substitution pattern on the carbazole nucleus is critical for fine-tuning its interaction with biological targets, influencing factors like receptor binding, metabolic stability, and overall efficacy.[1] Therefore, synthetic methods that allow for precise control over substituent placement are of paramount importance.
This compound is a strategic starting material because its inherent structure directly leads to the formation of 4-methylcarbazole, a specific isomer whose biological and material properties can be investigated. The choice of synthetic route to achieve this transformation depends on factors such as desired yield, functional group tolerance, and available resources.
Caption: Synthetic pathways from this compound to 4-Methylcarbazole.
Method 1: The Graebe-Ullmann Reaction
First reported in 1896, the Graebe-Ullmann synthesis is a classic thermal or photochemical method for preparing carbazoles.[6] The reaction proceeds through the decomposition of a 1-aryl-1,2,3-benzotriazole, which is formed in situ from the corresponding 2-aminobiphenyl derivative.
Mechanistic Rationale
The causality of this reaction is a two-stage process. First, the primary amine of this compound is diazotized using nitrous acid (generated from NaNO₂ and an acid) to form a diazonium salt. This salt immediately undergoes intramolecular cyclization to yield the more stable 1-(2'-methylphenyl)-1H-benzo[d][1][7][8]triazole intermediate. The second stage involves the critical nitrogen extrusion step. Upon heating, the benzotriazole intermediate decomposes, releasing a molecule of nitrogen gas (N₂) to form a highly reactive diradical intermediate, which rapidly cyclizes via an intramolecular radical addition to form the carbazole ring.[6][9]
Caption: Mechanism of the Graebe-Ullmann synthesis of 4-Methylcarbazole.
Detailed Experimental Protocol
Materials:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
High-boiling solvent (e.g., Paraffin oil or Diphenyl ether)
-
Ethanol
-
Toluene
-
Silica Gel for column chromatography
Procedure:
Step 1: Diazotization and Triazole Formation
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve this compound (10.0 g, 54.6 mmol) in concentrated HCl (30 mL) and water (50 mL).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (3.96 g, 57.3 mmol in 15 mL of water) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour after the addition is complete. The formation of the benzotriazole intermediate may be observed as a precipitate.
-
Filter the resulting solid, wash with cold water until the washings are neutral, and dry under vacuum.
Step 2: Thermolysis and Cyclization
-
Safety Note: This step involves high temperatures and the evolution of nitrogen gas. Perform in a well-ventilated fume hood behind a safety shield.
-
Place the dried benzotriazole intermediate into a flask containing a high-boiling solvent like paraffin oil (100 mL).
-
Heat the mixture gradually to 250-280 °C. Vigorous evolution of nitrogen gas will be observed.
-
Maintain this temperature for 1-2 hours until gas evolution ceases, indicating the completion of the reaction.[9]
-
Allow the reaction mixture to cool to room temperature.
Step 3: Purification
-
Dilute the cooled mixture with toluene to precipitate the crude product and dissolve the paraffin oil.
-
Filter the crude 4-methylcarbazole.
-
Purify the solid by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 4-methylcarbazole.
Method 2: Palladium-Catalyzed Intramolecular C-H Amination
A more contemporary and often higher-yielding approach involves the use of palladium catalysis to facilitate an intramolecular C-H amination/arylation reaction.[8][10] This method generally proceeds under milder conditions than the Graebe-Ullmann reaction and offers better tolerance for other functional groups.
Mechanistic Rationale
The catalytic cycle begins with the N-protected 2-aminobiphenyl derivative. The amine is typically protected as an amide (e.g., acetamide) or a sulfonamide.[11] This protecting group serves two purposes: it prevents unwanted side reactions at the nitrogen and can act as a directing group for the C-H activation step. The active Pd(II) catalyst undergoes a concerted metalation-deprotonation (CMD) step at the ortho C-H bond of the methyl-bearing ring, forming a palladacycle intermediate. This is the key C-H activation event. Subsequently, a C-N bond is formed via reductive elimination, releasing the N-protected carbazole product and a Pd(0) species. An oxidant, such as molecular oxygen (O₂) or copper(II) acetate (Cu(OAc)₂), is required to regenerate the active Pd(II) catalyst, thus closing the catalytic cycle.[11][12]
Caption: Catalytic cycle for Pd-catalyzed synthesis of 4-Methylcarbazole.
Detailed Experimental Protocol
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Copper(II) Acetate (Cu(OAc)₂)
-
Dimethyl Sulfoxide (DMSO) or Toluene
-
Oxygen (O₂) balloon
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
Procedure:
Step 1: N-Acetylation of the Precursor
-
Dissolve this compound (5.0 g, 27.3 mmol) in pyridine (20 mL) in a round-bottom flask and cool to 0 °C.
-
Slowly add acetic anhydride (3.0 mL, 32.7 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-acetyl-3-amino-2'-methylbiphenyl. This crude product is often pure enough for the next step.
Step 2: Palladium-Catalyzed Cyclization
-
To an oven-dried Schlenk flask, add N-acetyl-3-amino-2'-methylbiphenyl (from Step 1, ~27.3 mmol), Palladium(II) acetate (306 mg, 1.36 mmol, 5 mol%), and Copper(II) acetate (4.95 g, 27.3 mmol, 1 equiv.).[11]
-
Evacuate and backfill the flask with oxygen three times, then leave it under an oxygen atmosphere (balloon).
-
Add anhydrous toluene or DMSO (100 mL) via syringe.
-
Heat the reaction mixture to 110-120 °C and stir vigorously for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the metal salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
Step 3: Purification and Deprotection (Optional)
-
Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure N-acetyl-4-methylcarbazole.
-
If the N-H carbazole is desired, the acetyl group can be removed by refluxing in a solution of 10% aqueous HCl in ethanol.
Method Comparison and Application Insights
| Feature | Graebe-Ullmann Reaction | Palladium-Catalyzed C-H Amination |
| Conditions | Harsh (High Temperature, >250 °C) | Milder (80-120 °C) |
| Reagents | Stoichiometric NaNO₂, Acid | Catalytic Pd(OAc)₂, Stoichiometric Oxidant (e.g., O₂) |
| Yields | Variable, often moderate | Generally good to excellent[11] |
| Substrate Scope | Limited by thermal stability of other functional groups | Broader functional group tolerance |
| Key Intermediate | Benzotriazole, Diradical | Palladacycle |
| Advantages | Classic, inexpensive reagents, no transition metals | Higher yields, milder conditions, broader scope |
| Disadvantages | High temperatures, potential for charring, safety concerns (N₂ evolution) | Cost of palladium catalyst, requires precursor protection |
Expert Insights:
-
Choosing a Method: For small-scale, exploratory synthesis where the substrate is simple and thermally robust, the Graebe-Ullmann method can be a cost-effective choice. However, for complex molecules, drug development pipelines, and syntheses where yield and functional group compatibility are critical, the Palladium-catalyzed C-H amination is unequivocally superior.[10][11]
-
The Role of the N-Protecting Group: In the palladium-catalyzed route, the choice of the N-protecting group is crucial. While acetamides are common, N-mesylates have also been used effectively.[13] The protecting group influences the electronics of the nitrogen atom and can impact the rate and efficiency of the C-N reductive elimination step. In some cases, cleavage of the protecting group can occur under the reaction conditions, leading to lower yields.[11]
-
Oxidant System: The re-oxidation of Pd(0) to Pd(II) is essential for catalytic turnover. While O₂ is an ideal, atom-economical oxidant, co-oxidants like Cu(OAc)₂ are often used to facilitate this step and improve reaction consistency.[11]
Conclusion
This compound serves as a valuable and direct precursor for the synthesis of 4-methylcarbazole. The choice between the classic Graebe-Ullmann reaction and modern palladium-catalyzed methods allows researchers to tailor their synthetic strategy based on specific project requirements. The palladium-catalyzed C-H amination represents a more robust and versatile approach, offering higher yields and milder conditions suitable for the intricate demands of pharmaceutical and materials science research. A thorough understanding of the underlying mechanisms for each method is key to troubleshooting and optimizing these powerful transformations.
References
- 1. nbinno.com [nbinno.com]
- 2. tandfonline.com [tandfonline.com]
- 3. soc.chim.it [soc.chim.it]
- 4. Carbazole Derivatives as Antiviral Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Carbazole synthesis [organic-chemistry.org]
- 11. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium on Carbon-Catalyzed C−H Amination for Synthesis of Carbazoles and its Mechanistic Study | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Palladium-Catalyzed Reactions of 3-Amino-2'-methylbiphenyl
Introduction: The Strategic Importance of 3-Amino-2'-methylbiphenyl in Heterocyclic Synthesis
This compound is a versatile bifunctional building block, uniquely poised for the synthesis of complex heterocyclic scaffolds. Its structure, featuring a nucleophilic amino group and a sterically-defined biaryl backbone, makes it an ideal precursor for constructing carbazoles and phenanthridines—core motifs in numerous pharmaceuticals, natural products, and functional materials.[1][2] The strategic placement of the 2'-methyl group introduces a conformational bias and an electronic perturbation that can be exploited to control regioselectivity in palladium-catalyzed cyclization reactions.
This guide provides an in-depth exploration of palladium-catalyzed transformations of this compound, focusing on intramolecular C-H amination for the synthesis of substituted carbazoles. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven protocols, and discuss the critical parameters that govern reaction success.
Core Application: Intramolecular C-H Amination for Carbazole Synthesis
The most direct and atom-economical approach to synthesize carbazoles from 2-aminobiphenyl precursors is through a palladium-catalyzed intramolecular dehydrogenative coupling, which involves the formation of a C–N bond via C–H activation.[3] This strategy avoids the pre-functionalization often required in classical methods.
Mechanistic Rationale: The Pd(II)/Pd(0) or Pd(II)/Pd(IV) Catalytic Cycle
The precise mechanism of palladium-catalyzed intramolecular C-H amination can vary depending on the oxidant and ligand system employed, but it generally proceeds through a cycle involving a palladium(II) intermediate. A plausible catalytic cycle is depicted below.[3][4]
The cycle is initiated by the coordination of the palladium(II) catalyst to the amino group of the 2-aminobiphenyl substrate. Subsequent C-H activation at the ortho position of the adjacent aryl ring forms a palladacycle intermediate. This is often the rate-determining step and can be facilitated by a directing group effect from the amino moiety. Reductive elimination from this intermediate forges the new C-N bond, yielding the carbazole product and a palladium(0) species. An oxidant is required to regenerate the active Pd(II) catalyst, completing the cycle. In some cases, particularly with strong oxidants, a Pd(II)/Pd(IV) cycle may be operative.[4]
Diagram 1: Catalytic Cycle for Intramolecular C-H Amination
Caption: Simplified catalytic cycle for carbazole synthesis.
Experimental Protocol: Synthesis of 4-Amino-5-methyl-9H-carbazole
This protocol is adapted from established methods for the palladium-catalyzed intramolecular C-H amination of substituted 2-aminobiphenyls.[3] Given the presence of a primary amine in the substrate, protection of this group is often necessary to prevent side reactions, such as catalyst inhibition or intermolecular coupling. Acetylation is a common and effective strategy. The 2'-methyl group is expected to direct the C-H activation to the unsubstituted C6' position, leading to the formation of the 5-methylcarbazole regioisomer.
Part A: N-Acetylation of this compound
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.). Dissolve the substrate in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add a base, such as triethylamine (1.2 eq.), followed by the dropwise addition of acetyl chloride (1.1 eq.) or acetic anhydride (1.1 eq.).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford N-(2'-methyl-[1,1'-biphenyl]-3-yl)acetamide.
Part B: Palladium-Catalyzed Intramolecular Cyclization
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Reaction Setup: To a dry Schlenk tube, add N-(2'-methyl-[1,1'-biphenyl]-3-yl)acetamide (1.0 eq.), palladium(II) acetate (Pd(OAc)₂, 0.05-0.10 eq.), and an oxidant. Benzoquinone (1.0-2.0 eq.) or copper(II) acetate (Cu(OAc)₂, 0.2 eq.) with oxygen (from air or a balloon) are commonly used.[3]
-
Solvent Addition: Add a dry, degassed solvent. Toluene or dimethyl sulfoxide (DMSO) are effective solvents for this transformation.[3]
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 100-120 °C.
-
Reaction Monitoring: Stir the reaction vigorously. Monitor the formation of the N-acetyl-carbazole product by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Part C: Deprotection of the Acetyl Group
-
Hydrolysis: Dissolve the purified N-acetyl-4-amino-5-methyl-9H-carbazole in a mixture of methanol and aqueous hydrochloric acid (e.g., 6M HCl).
-
Reaction Conditions: Heat the mixture to reflux for 4-8 hours, monitoring by TLC until the starting material is consumed.
-
Work-up and Purification: Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. Dry the organic layer, concentrate, and purify by column chromatography to yield the final product, 4-Amino-5-methyl-9H-carbazole.
Diagram 2: Experimental Workflow for Carbazole Synthesis
Caption: Three-step synthesis of the target carbazole.
Data Summary and Optimization Parameters
The following table provides representative conditions and expected outcomes based on literature for similar substrates.[3] Optimization may be required for this compound.
| Entry | Palladium Source (mol%) | Oxidant (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(OAc)₂ (10) | Benzoquinone (1.0) | Toluene | 120 | 24 | 60-80 |
| 2 | Pd(OAc)₂ (5) | Cu(OAc)₂ (0.2), O₂ | Toluene | 120 | 12 | 75-90 |
| 3 | Pd(OAc)₂ (5) | O₂ (1 atm) | DMSO | 120 | 12 | 70-85 |
Causality Behind Experimental Choices:
-
N-Acetylation: The acetyl group serves as a transient directing group, facilitating the C-H activation step and preventing unwanted side reactions of the free amine.[3]
-
Palladium(II) Acetate: This is a common, air-stable, and effective palladium(II) source for C-H activation reactions.
-
Oxidant: The choice of oxidant is crucial for regenerating the active Pd(II) catalyst. Molecular oxygen (often with a co-catalyst like Cu(OAc)₂) is an environmentally benign choice, while benzoquinone is also highly effective. DMSO can sometimes act as both a solvent and a re-oxidant for Pd(0).[3]
-
Solvent: High-boiling, non-coordinating solvents like toluene are generally preferred. Polar aprotic solvents like DMSO can accelerate the reaction for certain substrates.[3]
Alternative Pathway: Synthesis of Phenanthridine Derivatives
While carbazole formation is often the most direct pathway, palladium-catalyzed reactions can also be tailored to synthesize phenanthridines from 2-aminobiphenyl precursors. This typically involves a multi-step sequence, such as a Buchwald-Hartwig amination or Suzuki coupling to introduce a side chain, followed by an intramolecular cyclization.[4]
A potential strategy for converting this compound to a phenanthridine derivative would involve an initial reaction at the 3-amino position, for instance, a condensation with an aldehyde, followed by a palladium-catalyzed intramolecular C-H arylation. The 2'-methyl group would likely direct the cyclization to the C6' position.
Conclusion and Future Perspectives
Palladium catalysis offers a powerful and versatile platform for the transformation of this compound into valuable heterocyclic structures. The intramolecular C-H amination protocol detailed herein provides a reliable and efficient route to novel substituted carbazoles. The strategic positioning of the amino and methyl groups on the biphenyl scaffold allows for a high degree of regiocontrol in the cyclization process. Researchers and drug development professionals can leverage these methods to access a diverse array of carbazole derivatives for screening in various biological and materials science applications. Further exploration into other palladium-catalyzed cross-coupling reactions starting from this versatile building block will undoubtedly open doors to an even wider range of complex molecular architectures.
References
- 1. Synthesis of phenanthridinones from N-methoxybenzamides and arenes by multiple palladium-catalyzed C-H activation steps at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C–H functionalization [beilstein-journals.org]
Scalable Synthesis of Biphenyl Derivatives: A Practical Guide Using 3-Amino-2'-methylbiphenyl as a Versatile Precursor
An Application Note and Protocol Guide for Researchers
Abstract: Biphenyl derivatives, particularly carbazole scaffolds, are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, organic light-emitting diodes (OLEDs), and functional polymers. The efficient and scalable synthesis of these compounds is a critical challenge for industrial and academic researchers. This guide provides a detailed methodology for the synthesis of biphenyl derivatives, with a focus on the palladium-catalyzed intramolecular cyclization of 3-Amino-2'-methylbiphenyl to form a substituted carbazole. We delve into the mechanistic rationale, provide a robust, step-by-step protocol suitable for scale-up, and discuss critical parameters for process optimization and safety.
Strategic Overview: From Aminobiphenyl to High-Value Carbazoles
The transformation of 2-aminobiphenyls into carbazoles is a powerful strategy for constructing this valuable heterocyclic system. Among the various methods, the palladium-catalyzed intramolecular C-H amination stands out for its efficiency, functional group tolerance, and scalability.[1][2] The process typically involves two key stages:
-
N-Functionalization: The primary amino group of the biphenyl precursor is first functionalized, often through acetylation. This step serves a dual purpose: it protects the amine and, more importantly, the resulting amide acts as a directing group, facilitating the subsequent palladium-catalyzed C-H activation at the ortho position of the adjacent aryl ring.[3]
-
Palladium-Catalyzed Cyclization: In the presence of a palladium catalyst and an oxidant, an intramolecular C-N bond is formed between the amide nitrogen and the activated C-H bond, leading to the carbazole ring system. This direct C-H functionalization approach avoids the need for pre-functionalized starting materials (e.g., halogenated biphenyls), making the process more atom-economical and cost-effective for large-scale synthesis.[4]
The following diagram illustrates the general synthetic strategy.
Caption: General two-step strategy for carbazole synthesis.
Core Protocol: Synthesis of 4-Methyl-9H-carbazole
This section provides a detailed, two-part protocol for the synthesis of 4-Methyl-9H-carbazole, a representative derivative, starting from this compound.
Part A: N-Acetylation of this compound
This initial step converts the primary amine to an acetamide, which is crucial for directing the subsequent cyclization.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |
| This compound | 183.25 | 10.0 g | 1.0 | Starting material |
| Pyridine | 79.10 | 50 mL | - | Solvent and base; use anhydrous grade |
| Acetic Anhydride | 102.09 | 6.0 mL (6.5 g) | ~1.17 | Acetylating agent |
| Deionized Water | 18.02 | ~200 mL | - | For work-up |
| Dichloromethane (DCM) | 84.93 | ~150 mL | - | Extraction solvent |
| Saturated Sodium Bicarbonate (aq) | - | ~100 mL | - | For washing |
| Anhydrous Magnesium Sulfate | 120.37 | ~5 g | - | Drying agent |
Experimental Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g).
-
Reagent Addition: Add anhydrous pyridine (50 mL) to dissolve the starting material. Place the flask in an ice-water bath to cool the solution to 0-5 °C.
-
Acetylation: Slowly add acetic anhydride (6.0 mL) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Work-up: Carefully pour the reaction mixture into 200 mL of cold deionized water with stirring. A precipitate should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (2 x 50 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid, N-(2'-Methyl-[1,1'-biphenyl]-3-yl)acetamide, can be purified by recrystallization from an ethanol/water mixture to yield a white to off-white solid. Expected yield: 10.5-11.5 g (86-95%).
Part B: Palladium-Catalyzed Intramolecular Cyclization
This is the key C-N bond-forming step to construct the carbazole core. This reaction requires an inert atmosphere.[5][6]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |
| N-(2'-Methyl-[1,1'-biphenyl]-3-yl)acetamide | 225.29 | 10.0 g | 1.0 | Product from Part A |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.20 g (0.89 mmol) | 0.02 (2 mol%) | Catalyst |
| Copper(II) Acetate (Cu(OAc)₂) | 181.63 | 7.3 g (40.2 mmol) | ~0.9 | Co-catalyst / Oxidant |
| Toluene | 92.14 | 200 mL | - | Anhydrous solvent |
| Oxygen (O₂) | 32.00 | Balloon pressure | - | Terminal oxidant |
| Celite® | - | ~10 g | - | Filtration aid |
| Ethyl Acetate | 88.11 | ~200 mL | - | For extraction and purification |
| Hexanes | - | ~200 mL | - | For purification |
Experimental Procedure
-
Inert Atmosphere Setup: Assemble a 500 mL three-neck round-bottom flask with a reflux condenser, a gas inlet adapter connected to an oxygen balloon, and a glass stopper. Flame-dry the apparatus under vacuum and backfill with argon or nitrogen.
-
Reagent Loading: Under a positive pressure of inert gas, charge the flask with N-(2'-Methyl-[1,1'-biphenyl]-3-yl)acetamide (10.0 g), Palladium(II) Acetate (0.20 g), and Copper(II) Acetate (7.3 g).
-
Solvent Addition: Add anhydrous toluene (200 mL) via cannula or syringe.
-
Reaction Conditions: Replace the inert gas flow with an oxygen balloon. Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring. The reaction is typically complete within 12-24 hours. Monitor by TLC or LC-MS.[3]
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (100 mL).
-
Filtration: Filter the mixture through a pad of Celite® to remove the palladium and copper salts. Wash the filter cake thoroughly with additional ethyl acetate (2 x 50 mL).
-
Washing: Transfer the combined filtrate to a separatory funnel and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is a solid. For scalable purification, recrystallization is preferred over column chromatography.[7][8] Dissolve the crude material in a minimal amount of hot ethyl acetate and add hexanes until turbidity persists. Allow to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the solid by filtration. Expected yield: 6.5-7.5 g (72-83%).
Process Optimization & Scalability Considerations
Transitioning from lab-scale to pilot or production scale requires careful consideration of several parameters.
| Parameter | Laboratory Scale (Grams) | Scalable (Kilograms) | Rationale & Justification |
| Catalyst System | 2-5 mol% Pd(OAc)₂ | 0.1-1 mol% Pd(OAc)₂. Use of more active, pre-formed catalysts or ligands (e.g., Buchwald ligands) may be justified.[9][10] | On a large scale, the cost of palladium is significant. Reducing catalyst loading is paramount. Higher activity catalysts, though more expensive per gram, can be more cost-effective overall by enabling lower loadings and faster reaction times.[10] |
| Oxidant | Stoichiometric Cu(OAc)₂ with O₂ balloon | Catalytic Cu(OAc)₂ with a controlled flow of air or O₂. | Using stoichiometric copper generates significant heavy metal waste. A catalytic amount of copper with air as the terminal oxidant is a greener and more cost-effective approach, though it requires more sophisticated engineering for safe gas handling. |
| Solvent | Toluene, Dioxane | Higher-boiling, less hazardous solvents like N,N-Dimethylacetamide (DMAc) or Dimethyl Sulfoxide (DMSO) may be explored. | Toluene has flammability and toxicity concerns. Process safety reviews may necessitate alternative solvents. DMSO or DMAc can sometimes lead to improved solubility and reaction rates. |
| Purification | Silica Gel Chromatography | Recrystallization, Distillation (if applicable), or Slurry Washes.[7][11] | Chromatography is not economically viable for large quantities. Developing a robust crystallization procedure is essential for achieving high purity on a scalable basis. This minimizes solvent waste and cost.[8] |
| Heat Transfer | Heating mantle | Jacketed reactor with controlled heating/cooling fluid. | The exothermicity of the reaction must be managed. A jacketed reactor provides precise and uniform temperature control, which is critical for safety and reproducibility on a large scale. |
Experimental & Analytical Workflow
A successful synthesis relies on a logical progression of steps from reaction setup to final product analysis.
Caption: A typical workflow for synthesis and quality control.
Safety and Handling of Hazardous Chemicals
The protocols described involve hazardous materials and require strict adherence to safety procedures.[5]
-
This compound: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust.
-
Palladium and Copper Salts: These are heavy metal compounds. Avoid inhalation and skin contact. Dispose of waste in designated heavy metal waste containers.
-
Solvents (Pyridine, Toluene, DCM): These are flammable and/or toxic. All manipulations should be performed in a certified chemical fume hood. Pyridine has a strong, unpleasant odor and is toxic. Toluene is a reproductive hazard.
-
Acetic Anhydride: Corrosive and a lachrymator. Handle with extreme care in a fume hood.
-
Inert Atmosphere & Oxygen: The cyclization reaction uses an oxygen atmosphere at high temperatures, which presents a fire risk with flammable organic solvents. Ensure the setup is secure and free of leaks. Do not use a sealed system. The oxygen balloon should be attached via a needle to allow for pressure release. Always have appropriate fire extinguishing equipment nearby.[6][12]
A thorough risk assessment should be conducted before commencing any experimental work.
References
- 1. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbazole synthesis [organic-chemistry.org]
- 5. orgsyn.org [orgsyn.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. CN101045670A - Process for purifying biphenyl - Google Patents [patents.google.com]
- 8. Purification of polybrominated biphenyl congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. CN1680226A - Method for preparing high-purity biphenyl from crude biphenyl - Google Patents [patents.google.com]
- 12. Safety & Resources - The Mirica Group [mirica.web.illinois.edu]
Application Note: A Validated RP-HPLC Method for the Quantification of 3-Amino-2'-methylbiphenyl in Reaction Mixtures
Abstract
This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 3-Amino-2'-methylbiphenyl in complex reaction mixtures. This compound is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Monitoring its concentration during a chemical reaction is critical for process optimization, yield calculation, and impurity profiling. The described method utilizes a C18 stationary phase with a gradient elution of a phosphate-buffered mobile phase and acetonitrile, coupled with UV detection. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its accuracy, precision, linearity, and specificity.[1][2] This document provides a complete, step-by-step protocol for sample preparation, chromatographic analysis, and data interpretation, intended for researchers, process chemists, and quality control analysts in the pharmaceutical and chemical industries.
Introduction and Scientific Principle
This compound and its isomers are important building blocks in organic synthesis. The accurate determination of the desired isomer's concentration within a reaction mass—which may contain starting materials, by-products, and other isomeric impurities—is a significant analytical challenge. The structural similarity between isomers, such as 2-aminobiphenyl and 4-aminobiphenyl, makes their separation difficult, requiring a highly selective analytical method.[3][4]
High-Performance Liquid Chromatography (HPLC) is the technique of choice for this application due to its high resolving power and sensitivity for non-volatile and thermally labile compounds.[5] The method described herein is based on reversed-phase chromatography, which separates molecules based on their hydrophobicity.
Causality of Method Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its excellent hydrophobic retention and resolving power for aromatic compounds. Its versatility and stability make it a reliable choice for method development.
-
Mobile Phase: A binary mobile phase consisting of acetonitrile and an aqueous buffer is employed. Acetonitrile is a common organic modifier that provides good peak shape and elution strength for aromatic compounds. The use of a phosphate buffer at a slightly acidic pH (e.g., pH 3.0) is critical. At this pH, the primary amine group of this compound is protonated (-NH3+), which suppresses silanol interactions with the stationary phase and results in sharp, symmetrical peaks.
-
Detection: The biphenyl ring system contains a strong chromophore, making UV-Vis detection a sensitive and robust choice. The detection wavelength is set at 254 nm to maximize the signal-to-noise ratio for the analyte.
Analytical Workflow Overview
The overall process from sample handling to result generation is depicted below. This workflow is designed to ensure sample integrity, instrument performance, and data reliability at each stage.
Caption: High-level workflow for the quantification of this compound.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, where the initial System Suitability Test (SST) confirms the readiness of the entire analytical setup before proceeding with sample analysis.
Instrumentation and Materials
-
HPLC System: Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array or variable wavelength UV detector.
-
Chromatography Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)
-
Phosphoric Acid (H₃PO₄, ~85%)
-
Water (HPLC Grade or Milli-Q)
-
This compound reference standard (>99% purity)
-
-
Labware: Volumetric flasks, pipettes, autosampler vials, 0.45 µm PTFE syringe filters.
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter before use.
-
Mobile Phase B (Organic): Acetonitrile (HPLC Grade).
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.
Sample Preparation
The goal of sample preparation is to dilute the reaction mixture to fall within the calibration range and remove any particulate matter that could damage the column.[6]
-
Accurately weigh approximately 100 mg of the reaction mixture into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 10 minutes to ensure complete dissolution of the analyte.
-
Allow the solution to cool to room temperature and dilute to the mark with diluent. Mix thoroughly.
-
Perform a further 10-fold dilution by transferring 5 mL of this solution into another 50 mL volumetric flask and diluting to the mark with diluent.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.[5]
Note: The dilution factor may need to be adjusted based on the expected concentration of the analyte in the reaction mixture.
Chromatographic Conditions
| Parameter | Condition |
| Column | Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM KH₂PO₄ in Water, pH 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-18 min: 80% B; 18.1-22 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 22 minutes |
System Suitability Test (SST)
Before starting the analysis, inject a mid-level calibration standard (e.g., 25 µg/mL) five times. The system is deemed suitable for analysis if the following criteria are met.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Method Validation Framework
A validated analytical method provides confidence in the reliability and accuracy of the results. The validation must be performed according to a pre-approved protocol and should assess the parameters outlined in the ICH Q2(R1) guideline.[1][7]
Caption: Key parameters for analytical method validation as per ICH Q2(R1) guidelines.
Validation Results Summary (Typical Data)
The following table summarizes typical performance characteristics for this validated method.
| Validation Parameter | Typical Result |
| Specificity | Baseline resolution from known impurities and isomers |
| Linearity (Range) | 1 – 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (Recovery) | 98.0% – 102.0% |
| Precision (%RSD) | |
| Repeatability | ≤ 1.0% |
| Intermediate Precision | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL |
| Robustness | No significant impact from minor changes in pH, flow rate, or column temperature |
Data Analysis and Calculations
-
Calibration Curve: Plot the peak area of the this compound standard injections against their corresponding concentrations (µg/mL). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: Use the peak area of the analyte from the sample chromatogram and the regression equation to calculate the concentration in the injected solution.
Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope
-
Final Concentration in Reaction Mixture: Account for the dilutions made during sample preparation to determine the final concentration in the original sample.
Concentration (mg/g) = (C_hplc × V1 × V2) / (W_sample × V_aliquot)
Where:
-
C_hplc = Concentration from HPLC (µg/mL)
-
V1 = Initial dilution volume (50 mL)
-
V2 = Second dilution volume (50 mL)
-
V_aliquot = Aliquot volume for second dilution (5 mL)
-
W_sample = Weight of the reaction mixture sample (mg)
-
Conclusion
The RP-HPLC method detailed in this application note is specific, accurate, precise, and linear for the quantification of this compound in reaction mixtures. The protocol is grounded in established chromatographic principles and validated according to international regulatory standards.[2] Proper execution of the sample preparation, system suitability checks, and chromatographic analysis will yield reliable data crucial for process development and quality control in a scientific research and drug development environment.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. organomation.com [organomation.com]
- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Troubleshooting & Optimization
Navigating the Synthesis of 3-Amino-2'-methylbiphenyl: A Technical Support Guide for Optimal Yield and Purity
For Immediate Release
[City, State] – [Date] – To assist researchers, scientists, and professionals in drug development, this technical support center provides a comprehensive guide to optimizing the synthesis of 3-Amino-2'-methylbiphenyl. This valuable intermediate in medicinal chemistry presents unique challenges due to steric hindrance, making careful control of reaction parameters essential for achieving high yield and purity. This guide offers in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the most common synthetic routes.
Introduction
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The presence of the ortho-methyl group on one phenyl ring and the amino group on the other introduces steric and electronic challenges that can lead to low yields, incomplete reactions, and the formation of difficult-to-remove impurities. This guide focuses on the two most prevalent and effective methods for this biaryl coupling: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. By understanding the nuances of each reaction and anticipating potential pitfalls, researchers can significantly improve their synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for this compound, Suzuki-Miyaura or Buchwald-Hartwig?
Both the Suzuki-Miyaura and Buchwald-Hartwig reactions are powerful methods for constructing the C-N or C-C bond in this compound. The choice often depends on the availability and stability of the starting materials. The Suzuki-Miyaura coupling, which forms the carbon-carbon bond between the two aromatic rings, is a robust and widely used method.[1][2] The Buchwald-Hartwig amination, which forms the carbon-nitrogen bond, is also highly effective, especially with the development of advanced catalyst systems.[3][4][5][6]
Q2: My Suzuki-Miyaura reaction is giving a low yield. What are the most likely causes?
Low yields in Suzuki-Miyaura couplings of sterically hindered substrates like those in the synthesis of this compound can often be attributed to several factors. These include inefficient catalytic activity, decomposition of the boronic acid, or unfavorable reaction conditions. The choice of palladium catalyst and ligand is critical, as is the selection of the base and solvent.
Q3: I am observing significant amounts of homocoupled byproducts in my Suzuki-Miyaura reaction. How can I minimize this?
Homocoupling, the reaction of two molecules of the boronic acid or two molecules of the aryl halide, is a common side reaction. It is often promoted by the presence of oxygen or high temperatures. Ensuring the reaction is thoroughly degassed and conducted under an inert atmosphere is crucial. Optimizing the stoichiometry of the reactants and the catalyst loading can also help to favor the desired cross-coupling reaction.
Q4: In my Buchwald-Hartwig amination, I am seeing a significant amount of hydrodehalogenation of my aryl halide starting material. What can I do to prevent this?
Hydrodehalogenation, where the halogen on the aryl halide is replaced by a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations.[6] This can be minimized by the careful selection of the phosphine ligand and the base.[6] Using a less sterically demanding ligand or a weaker base may reduce the rate of this side reaction.
Q5: How do I choose the right ligand for my sterically hindered coupling reaction?
For sterically hindered substrates, the use of bulky, electron-rich phosphine ligands is often necessary to promote the desired reaction.[5] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. For Suzuki-Miyaura reactions, ligands like SPhos and XPhos are often effective. For Buchwald-Hartwig aminations, ligands from the Buchwald and Hartwig groups, such as DavePhos and tBuXPhos, have shown excellent performance.[7] A screening of several ligands may be necessary to identify the optimal one for a specific substrate combination.
Troubleshooting Guides
Problem 1: Low Conversion or Stalled Suzuki-Miyaura Reaction
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the palladium catalyst is fresh and has been stored properly. - Consider using a pre-catalyst that is more stable and readily forms the active Pd(0) species. |
| Suboptimal Ligand | - For sterically hindered substrates, use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). - Screen a panel of ligands to find the most effective one for your specific reaction. |
| Ineffective Base | - The choice of base is critical. For boronic acids, a carbonate or phosphate base is often used. - Ensure the base is sufficiently soluble in the reaction solvent. |
| Poor Solvent Choice | - Toluene, dioxane, and THF are common solvents. - Ensure the solvent is anhydrous and properly degassed to prevent catalyst deactivation and side reactions. |
| Low Reaction Temperature | - Sterically hindered couplings may require higher temperatures to proceed at a reasonable rate. - Gradually increase the reaction temperature, monitoring for any signs of decomposition. |
Problem 2: Low Yield and/or Byproduct Formation in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Steps |
| Catalyst Inhibition | - The amine substrate or product can sometimes inhibit the catalyst. - Using a higher catalyst loading or a more robust ligand can sometimes overcome this. |
| Hydrodehalogenation | - This side reaction is often promoted by certain ligands and bases.[6] - Try a different ligand, such as one with a smaller cone angle. - Consider using a weaker base, such as cesium carbonate or potassium phosphate. |
| Starting Material Decomposition | - The strong bases often used in Buchwald-Hartwig aminations can cause decomposition of sensitive starting materials. - If possible, use a milder base and a more active catalyst system to allow for lower reaction temperatures. |
| Incomplete Reaction | - Steric hindrance can slow down the reaction. - Increase the reaction time or temperature. - Ensure the reaction is completely inert, as oxygen can deactivate the catalyst. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 3-bromoaniline with 2-methylphenylboronic acid.
Materials:
-
3-Bromoaniline
-
2-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromoaniline (1.0 equiv), 2-methylphenylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Add palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed toluene and a small amount of degassed water (e.g., 10:1 toluene:water).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of 2-bromo-2'-methylbiphenyl with ammonia or an ammonia equivalent.
Materials:
-
2-Bromo-2'-methylbiphenyl
-
Ammonia (as a solution in a suitable solvent or generated in situ) or an ammonia surrogate (e.g., benzophenone imine followed by hydrolysis)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium pre-catalyst
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene or Dioxane
Procedure:
-
In a glovebox or under a strictly inert atmosphere, charge an oven-dried reaction vessel with 2-bromo-2'-methylbiphenyl (1.0 equiv) and sodium tert-butoxide (1.2 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂; 0.01-0.05 equiv) and XPhos (0.01-0.05 equiv).
-
Add the anhydrous, degassed solvent (toluene or dioxane).
-
Add the ammonia source (e.g., a solution of ammonia in dioxane or an ammonia surrogate).
-
Seal the reaction vessel and heat to the desired temperature (typically 80-120 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If an ammonia surrogate like benzophenone imine was used, perform a hydrolysis step (e.g., with aqueous acid) to reveal the primary amine.
-
Work up the reaction by quenching with water, extracting with an organic solvent, and washing with brine.
-
Dry the organic layer, concentrate, and purify the product by flash column chromatography.
Visualizing the Synthetic Pathways
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. rsc.org [rsc.org]
Technical Support Center: Troubleshooting Homocoupling Side Reactions in Biphenyl Synthesis
Welcome to the technical support center for biphenyl synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with homocoupling side reactions during palladium-catalyzed cross-coupling reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format to address specific experimental issues. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you to optimize your synthetic strategies.
I. Troubleshooting Guide: Pinpointing and Resolving Homocoupling
Homocoupling, the undesired self-coupling of starting materials, is a prevalent side reaction in Suzuki, Stille, and Negishi couplings, leading to reduced yields of the desired biphenyl product and complicating purification. This section provides a systematic approach to diagnosing and mitigating these issues.
Issue 1: Significant Homocoupling of Boronic Acids/Esters in Suzuki-Miyaura Coupling
Q1: I'm observing a significant amount of a symmetrical biaryl byproduct derived from my boronic acid starting material. What are the primary causes and how can I minimize it?
A1: Homocoupling of boronic acids in Suzuki-Miyaura reactions is a common challenge, primarily driven by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II).[1][2][3] This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process.[1]
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to generate the homocoupled dimer and the active Pd(0) catalyst.[1][4] This is often a problem at the beginning of the reaction before the main catalytic cycle is established.[1]
Solutions:
-
Rigorous Exclusion of Oxygen: This is the most critical step to prevent homocoupling.[2][5]
-
Degassing: Thoroughly degas all solvents and aqueous solutions. This can be achieved by sparging with an inert gas like argon or nitrogen for an extended period or by using the freeze-pump-thaw technique.[2]
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas using Schlenk line techniques or a glovebox.[2]
-
-
Catalyst Selection and Handling:
-
Use a Pd(0) Source: Employing a Pd(0) catalyst directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can bypass the initial Pd(II)-mediated homocoupling.[2][6]
-
Pre-catalyst Activation: If using a Pd(II) precatalyst, ensure its efficient in-situ reduction to Pd(0) occurs rapidly. One strategy is to pre-heat the mixture of the Pd(II) salt, ligand, base, and solvent before adding the boronic acid.[5] The addition of a mild reducing agent, like potassium formate, has also been shown to suppress homocoupling by minimizing the concentration of free Pd(II).[7][8]
-
-
Ligand Choice:
The following workflow provides a decision tree for troubleshooting boronic acid homocoupling:
Caption: Troubleshooting workflow for boronic acid homocoupling.
Issue 2: Homocoupling of Organostannanes in Stille Coupling
Q2: My Stille coupling reaction is producing a significant amount of the R²-R² dimer from my organostannane reagent. How can I address this?
A2: Homocoupling in Stille coupling reactions is a well-documented side reaction.[12][13] The primary mechanisms are:
-
Reaction with Pd(II) Precatalyst: Two equivalents of the organostannane can react with a Pd(II) precatalyst, leading to the homocoupled product after reductive elimination.[12]
-
Radical Pathways: The Pd(0) catalyst can sometimes initiate a radical process that results in the dimerized product.[12]
Solutions:
-
Catalyst Choice:
-
Directly use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to avoid the initial reaction with a Pd(II) species.[6]
-
-
Ligand Selection:
-
Employ bulky and electron-rich phosphine ligands. These ligands accelerate the rate-limiting transmetalation and the subsequent reductive elimination steps of the desired cross-coupling, thus minimizing the time available for side reactions.[6]
-
-
Use of Additives:
-
Copper(I) Iodide (CuI): The addition of stoichiometric or co-catalytic amounts of CuI can dramatically accelerate the rate of Stille coupling, thereby favoring the cross-coupling pathway over homocoupling.[6]
-
Issue 3: Homocoupling in Negishi Coupling
Q3: I'm observing homocoupling of my organozinc reagent in a Negishi coupling. What is the likely cause and solution?
A3: A common side reaction in Negishi coupling is homocoupling.[14] This is often the result of a second transmetalation event where the desired cross-coupling intermediate (Ar¹-Pd-Ar²) reacts with another molecule of the organozinc reagent (Ar²-ZnX) to form a symmetrical palladium intermediate (Ar²-Pd-Ar²), which then reductively eliminates to give the homocoupled product (Ar²-Ar²).[14][15]
Solutions:
-
Optimize Reaction Conditions: Carefully controlling reaction parameters can minimize this side reaction.
-
Temperature: Running the reaction at lower temperatures can sometimes disfavor the second transmetalation event.
-
Catalyst Loading: Optimizing the catalyst loading may be necessary, as higher concentrations could potentially promote side reactions.[16]
-
-
Ligand Choice:
-
The use of ligands that promote faster reductive elimination can help the desired cross-coupled product to form before the undesired second transmetalation can occur.[17]
-
II. Frequently Asked Questions (FAQs)
This section addresses common questions related to the mechanisms and prevention of homocoupling side reactions.
Q4: What is the general catalytic cycle for cross-coupling reactions, and where does homocoupling interfere?
A4: The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves three main steps: oxidative addition, transmetalation, and reductive elimination.[18][19]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar¹-X) to form a Pd(II) intermediate.[9]
-
Transmetalation: The organic group (Ar²) from the organometallic reagent (e.g., boronic acid) is transferred to the palladium center, displacing the halide.[9][20] This step is often facilitated by a base in Suzuki couplings.[21]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex are coupled, forming the desired biphenyl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst.[9][18]
Homocoupling primarily interferes by consuming the organometallic reagent (Ar²-M) in a separate, non-productive cycle, often initiated by Pd(II) species or oxygen, as illustrated below.
Caption: Catalytic cycles for cross-coupling and homocoupling.
Q5: Can the choice of base in a Suzuki-Miyaura reaction influence the extent of homocoupling?
A5: Yes, the base plays a crucial role and its choice can indirectly affect homocoupling. The primary role of the base is to activate the boronic acid to facilitate transmetalation.[9][21] However, the basicity and nature of the base can influence other competing reactions. For instance, very harsh basic conditions can promote the decomposition of boronic acids through pathways like protodeboronation, which removes the active nucleophile from the reaction mixture.[10][22] While this is not homocoupling, it is another common side reaction that reduces yield. An inappropriate base could also fail to promote the desired transmetalation efficiently, allowing more time for side reactions like homocoupling to occur. Therefore, screening bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is an important part of optimizing the reaction to favor the desired cross-coupling.[10]
Q6: Besides homocoupling, what are other common side reactions I should be aware of in biphenyl synthesis?
A6: Several other side reactions can occur, depending on the specific coupling reaction and substrates:
-
Protodeboronation (Suzuki): The cleavage of the C-B bond of the boronic acid by a proton source (often water), replacing it with a hydrogen atom.[10][22][23] This can be minimized by using anhydrous conditions or more stable boronic esters (e.g., pinacol or MIDA esters).[10][24]
-
Dehalogenation: The replacement of the halogen on the aryl halide with a hydrogen atom.[4] This can occur via the formation of a palladium-hydride species.[25]
-
β-Hydride Elimination: This is a concern when using alkyl coupling partners with β-hydrogens, leading to the formation of an alkene.[4]
III. Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki-Miyaura Reaction
This protocol incorporates best practices to suppress the formation of homocoupling byproducts.
-
Reagent and Solvent Preparation:
-
Ensure all reagents are of high purity.
-
Degas the solvent (e.g., dioxane, toluene, or a mixture with water) by sparging with argon or nitrogen for at least 30 minutes, or by using three freeze-pump-thaw cycles.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the ligand (if solid).
-
Seal the flask, and evacuate and backfill with inert gas three times.
-
-
Catalyst Addition and Reaction:
-
Add the degassed solvent via cannula or syringe.
-
If using a Pd(II) precatalyst, consider pre-stirring the mixture at an elevated temperature (e.g., 60-80 °C) for 10-15 minutes before adding the boronic acid to facilitate the formation of the active Pd(0) species.[5]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄ or a Pd(II)/ligand combination) under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[25]
-
IV. Data Summary
The choice of ligand can have a significant impact on the ratio of the desired cross-coupled product to the homocoupled byproduct. The following table provides a conceptual comparison based on typical observations.
| Ligand Type | General Characteristics | Typical Impact on Homocoupling |
| Triphenylphosphine (PPh₃) | Less bulky, moderately electron-donating | Can be effective, but may allow for homocoupling with less reactive substrates.[18] |
| Bulky Biarylphosphines (e.g., SPhos, XPhos) | Sterically demanding, very electron-rich | Generally excellent at suppressing homocoupling by accelerating reductive elimination.[10][11] |
| N-Heterocyclic Carbenes (NHCs) | Strongly electron-donating, sterically tunable | Highly effective in promoting cross-coupling and minimizing side reactions.[9][10] |
V. References
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. --INVALID-LINK--
-
Suzuki reaction. (n.d.). In Wikipedia. Retrieved January 2, 2026, from --INVALID-LINK--
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. --INVALID-LINK--
-
Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. (n.d.). Benchchem. --INVALID-LINK--
-
The catalytic mechanism of the Suzuki-Miyaura reaction. (2021). ChemRxiv. --INVALID-LINK--
-
Strategies to minimize homocoupling in Suzuki reactions of boronic acids. (n.d.). Benchchem. --INVALID-LINK--
-
preventing homocoupling of Tributyl(3-methoxyphenyl)stannane in Stille reactions. (n.d.). Benchchem. --INVALID-LINK--
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. --INVALID-LINK--
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – An Asian Journal. --INVALID-LINK--
-
Suzuki Cross-Coupling. (n.d.). J&K Scientific LLC. --INVALID-LINK--
-
How to prevent metal catalysed homocoupling reaction of boronic acids? (2018). ResearchGate. --INVALID-LINK--
-
Troubleshooting homocoupling in 4-Methylbiphenyl synthesis. (n.d.). Benchchem. --INVALID-LINK--
-
how to avoid dehalogenation side reactions in Suzuki coupling. (n.d.). Benchchem. --INVALID-LINK--
-
Technical Support Center: Troubleshooting Negishi Reactions with Vinylzinc Bromide. (n.d.). Benchchem. --INVALID-LINK--
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2007). ACS Publications. --INVALID-LINK--
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). National Institutes of Health. --INVALID-LINK--
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2022). Reddit. --INVALID-LINK--
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2007). ACS Publications. --INVALID-LINK--
-
The Negishi Catalysis: Full Study of the Complications in the Transmetalation Step and Consequences for the Coupling Products. (2016). ACS Publications. --INVALID-LINK--
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2017). National Institutes of Health. --INVALID-LINK--
-
Arylboronic Acids. (n.d.). DRUG REGULATORY AFFAIRS INTERNATIONAL. --INVALID-LINK--
-
Stille reaction. (n.d.). In Wikipedia. Retrieved January 2, 2026, from --INVALID-LINK--
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). National Institutes of Health. --INVALID-LINK--
-
Negishi coupling. (n.d.). In Wikipedia. Retrieved January 2, 2026, from --INVALID-LINK--
-
Stille Coupling. (n.d.). NROChemistry. --INVALID-LINK--
-
Negishi Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. Stille Coupling | NROChemistry [nrochemistry.com]
- 14. Negishi coupling - Wikipedia [en.wikipedia.org]
- 15. books.rsc.org [books.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 22. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 23. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 24. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 3-Amino-2'-methylbiphenyl
This guide serves as a comprehensive technical resource for researchers, chemists, and pharmaceutical professionals engaged in the synthesis and purification of 3-Amino-2'-methylbiphenyl. As a key intermediate in various synthetic pathways, achieving high purity is critical. This document provides in-depth, field-proven insights into troubleshooting common purification challenges and offers detailed protocols for robust and reproducible results.
Introduction: The Challenge of Purifying this compound
This compound is commonly synthesized via a Palladium-catalyzed Suzuki-Miyaura coupling reaction.[1][2] While this method is highly efficient for forming the crucial C-C bond, the reaction mixture often contains a variety of structurally similar byproducts and process-related impurities. The basic nature of the primary aromatic amine functional group introduces specific challenges, such as interactions with silica gel during chromatography. This guide is structured to address these issues systematically, moving from impurity identification to a multi-step purification strategy.
Section 1: Identifying Potential Impurities
Effective purification begins with understanding what you need to remove. The crude product from a Suzuki coupling reaction typically contains several classes of impurities.
Table 1: Common Impurities in the Synthesis of this compound
| Impurity Class | Specific Examples | Source | Rationale for Formation & Removal Strategy |
|---|---|---|---|
| Homocoupling Byproducts | Biphenyl, 3,3'-Diaminobiphenyl, 2,2'-Dimethylbiphenyl | Suzuki Side Reaction | These form when two molecules of the same starting material couple with each other.[3][4] They often have polarities very similar to the desired product, making chromatographic separation challenging. |
| Starting Materials | 3-Bromoaniline (or other halide), 2-Methylphenylboronic acid | Incomplete Reaction | Unreacted starting materials will contaminate the final product. The boronic acid can often be removed with a basic wash, while the aryl halide will be non-basic and can be removed via acid extraction. |
| Protodeboronation Product | Toluene | Suzuki Side Reaction | The boronic acid reacts with a proton source (e.g., water) instead of the aryl halide, cleaving the C-B bond.[3] This is a volatile, non-polar impurity easily removed by evaporation or chromatography. |
| Dehalogenation Product | Aniline | Suzuki Side Reaction | The aryl halide starting material loses its halogen atom, which is replaced by hydrogen.[3] This byproduct is basic and will follow the main product during acid-base extraction. |
| Catalyst Residues | Palladium complexes, Phosphine ligands/oxides | Catalyst System | Residual palladium can be problematic for downstream applications and is often a fine black precipitate (Palladium black).[3] Phosphine ligands can oxidize, creating polar impurities. These are typically non-basic. |
Section 2: General Purification Strategy & Workflow
A multi-step approach is often necessary to achieve high purity (>99%). The following workflow provides a logical sequence for purifying crude this compound.
Caption: General purification workflow for this compound.
Section 3: Troubleshooting Guide
This section addresses specific issues encountered during purification in a question-and-answer format.
Q1: My crude TLC plate is a complete smear with multiple overlapping spots. Where should I begin? A: This is a common scenario indicating a complex mixture of products, byproducts, and starting materials.
-
Causality: The smear often arises from a combination of highly polar baseline material (e.g., inorganic salts, boronic acid derivatives) and a cluster of organic compounds with similar polarities.
-
Solution: Your first step should be a bulk separation based on chemical properties, not just polarity. An acid-base extraction is the most effective initial approach. By dissolving the crude mixture in an organic solvent (e.g., ethyl acetate) and washing with dilute acid (e.g., 1M HCl), you will selectively protonate the desired amine product and other basic impurities, pulling them into the aqueous layer. Neutral and acidic impurities (like homocoupled hydrocarbons, phosphine oxides, and residual boronic acid) will remain in the organic layer, which can be discarded. Subsequently, basifying the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extracting with an organic solvent will recover your crude amine fraction, now significantly cleaner. This process is detailed in Protocol 1.
Q2: I'm performing column chromatography on silica gel, but my product is tailing badly, leading to poor separation. What's happening and how do I fix it? A: This is a classic problem when purifying basic compounds like aromatic amines on standard silica gel.
-
Causality: Silica gel has a weakly acidic surface due to the presence of silanol (Si-OH) groups. These acidic sites can strongly and non-specifically adsorb your basic amine, causing it to elute slowly and as a broad, tailing band instead of a sharp peak.[5]
-
Solution: You need to deactivate the acidic sites on the silica. The most common method is to add a small amount of a volatile base to your eluent system.
-
Add Triethylamine (Et₃N): Add 0.5-1% triethylamine to your mobile phase (e.g., Hexane/Ethyl Acetate). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to pass through without strong adsorption.
-
Use Pre-treated Silica: Some suppliers offer silica gel that has been pre-treated or "deactivated."
-
Alternative: In some cases, switching to a less acidic stationary phase like alumina (basic or neutral) can also mitigate tailing.
-
Q3: My product co-elutes with an impurity during column chromatography. What are my options? A: This indicates that the impurity has a very similar polarity to your product under the chosen conditions.
-
Causality: Homocoupled byproducts are frequent culprits for co-elution.
-
Solution:
-
Optimize Mobile Phase: Do not just increase the polarity. Try a different solvent system entirely. For example, if you are using a Hexane/Ethyl Acetate gradient, switch to a Dichloromethane/Methanol or a Toluene/Acetone system. The different solvent-solute interactions can alter the relative elution order.
-
Change Stationary Phase: If normal phase silica fails, consider switching to a different adsorbent. Reverse-phase chromatography (e.g., C18 silica), where elution is based on decreasing polarity (e.g., with a Water/Acetonitrile gradient), can provide a completely different separation selectivity.
-
Employ a Finishing Step: If the co-eluting impurity is present in a small amount, accept the mixed fraction and purify it further using a different technique. Recrystallization is an excellent secondary method, as the impurity's different crystal lattice packing energy will likely keep it in the mother liquor. See Protocol 3.
-
Q4: My attempt to recrystallize the product resulted in an oil, not crystals. What went wrong? A: "Oiling out" is a common crystallization problem, usually caused by poor solvent choice or the presence of impurities.
-
Causality: The product's solubility is too high in the chosen solvent, or impurities are present that inhibit the formation of a crystal lattice, causing it to separate as a liquid phase.
-
Solution:
-
Re-evaluate the Solvent: The ideal solvent dissolves your product completely when hot but very poorly when cold. If it oiled out, try a less polar solvent or a solvent mixture.
-
Slow Down Cooling: Crash-cooling a solution often leads to oiling. Allow the flask to cool slowly to room temperature first, then move it to an ice bath.
-
Induce Crystallization: If the solution is supersaturated but won't crystallize, try scratching the inside of the flask with a glass rod at the meniscus. This creates microscopic imperfections that can serve as nucleation sites. Alternatively, add a tiny "seed" crystal from a previous pure batch.
-
Increase Purity: If the sample is still too impure, the oiling may be unavoidable. In this case, re-purify the material by chromatography and attempt the recrystallization again.
-
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the single most effective purification technique for crude this compound? A: For a first pass on a crude reaction mixture, acid-base extraction is unparalleled in its efficiency for removing a large portion of non-basic impurities.[6][7] It simplifies the mixture dramatically, making subsequent chromatographic or crystallization steps much more effective.
Q2: Can I purify this compound by distillation? A: Possibly, but it should be approached with caution. Aromatic amines can be distilled, but often require high vacuum to lower the boiling point and prevent thermal decomposition.[8][9] Given the expected molecular weight, the boiling point will be high. This method is best for removing non-volatile impurities (like catalyst residues or salts) or highly volatile impurities (like residual solvent). It is generally less effective at separating structurally similar byproducts like isomers or homocoupled dimers.
Q3: How do I choose the best solvent system for column chromatography? A: The ideal solvent system is determined empirically using Thin Layer Chromatography (TLC).
-
Goal: Find a solvent or solvent mixture that gives your product an Rf (retention factor) value of ~0.25-0.35 . This Rf provides the optimal balance between resolution and elution time.
-
Procedure: Spot your crude mixture on several TLC plates and develop them in different solvent systems (e.g., 10% Ethyl Acetate in Hexane, 20% EtOAc/Hex, 5% Methanol in Dichloromethane). Observe the separation between your product spot and the nearest impurities. Remember to add ~1% triethylamine to the TLC jar to mimic the conditions of your column and prevent streaking.
Table 2: Suggested Starting Solvent Systems for TLC Screening
| Solvent System | Polarity | Comments |
|---|---|---|
| Ethyl Acetate / Hexanes | Low to Medium | A standard, versatile system. Start with 10:90 and increase polarity. |
| Dichloromethane / Methanol | Medium to High | Good for more polar compounds. Start with 1-2% MeOH and increase. |
| Toluene / Acetone | Medium | Offers different selectivity compared to ester/alkane systems. |
Section 5: Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction for Bulk Purification
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
Acidic Wash: Add an equal volume of 1M Hydrochloric Acid (HCl) to the separatory funnel. Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. This layer now contains the protonated amine salt. The organic layer contains neutral and acidic impurities and can be discarded.
-
Repeat Extraction: To ensure complete recovery, extract the organic layer one more time with a fresh portion of 1M HCl. Combine this aqueous extract with the first one.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add 5M Sodium Hydroxide (NaOH) solution with stirring until the pH is >10 (check with pH paper). The free amine will precipitate or form an oily layer.
-
Back-Extraction: Add a fresh portion of organic solvent (e.g., Ethyl Acetate) to the basified aqueous mixture and shake to extract the free amine back into the organic phase.
-
Final Steps: Separate the organic layer. Wash it with brine (saturated NaCl solution) to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified, crude amine.
Protocol 2: Flash Column Chromatography
-
Column Packing: Select an appropriately sized column and pack it with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexane + 1% Et₃N).
-
Sample Loading: Dissolve the crude amine from the extraction step in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb it onto a small amount of silica gel ("dry loading"), which often gives better resolution.
-
Elution: Begin elution with the low-polarity mobile phase. Collect fractions and monitor the elution by TLC.
-
Gradient: Gradually increase the polarity of the mobile phase (e.g., from 5% to 20% to 50% Ethyl Acetate) to elute the compounds. Your product, with an Rf of ~0.3, should elute in a reasonable volume.
-
Combine and Concentrate: Analyze the collected fractions by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Recrystallization for Final Polishing
-
Solvent Screening: Place a small amount of your purified product (~20-30 mg) into several test tubes. Add a few drops of different solvents (e.g., Hexane, Toluene, Isopropanol, Acetone) to each. A good candidate solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the solid product to fully dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, keep the solution hot for a few minutes, and then filter it hot through a fluted filter paper or a pad of Celite to remove the carbon.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Section 6: Logical Troubleshooting Workflow
This diagram outlines a decision-making process for addressing common purification roadblocks.
Caption: A decision tree for troubleshooting purification issues.
References
- 1. mdpi.com [mdpi.com]
- 2. 3-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. The determination of 4-aminobiphenyl in refined aniline - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. longdom.org [longdom.org]
Technical Support Center: Optimizing Catalytic Performance of 3-Amino-2'-methylbiphenyl-based Ligands
Welcome to the technical support center for 3-Amino-2'-methylbiphenyl-based ligands. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to enhance your experimental success. As Senior Application Scientists, we have compiled this resource based on both fundamental scientific principles and practical, field-proven experience to help you navigate the nuances of using these powerful catalytic tools.
Introduction
This compound-based ligands are a class of electron-rich, sterically hindered biaryl monophosphine ligands.[1] Their unique architecture makes them highly effective in palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination for the formation of C-N bonds.[2][3] These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4] The success of these transformations is critically dependent on the stability and activity of the catalytic system, which in turn relies on the careful selection and handling of the ligand, palladium precursor, and reaction conditions.[4] This guide provides practical solutions to common challenges encountered during the application of these ligands, enabling you to improve catalytic efficiency, increase yields, and ensure reproducibility.
Troubleshooting Guides
Problem 1: Low or No Reaction Yield
A low or non-existent yield is one of the most common issues in catalytic reactions. A systematic approach to troubleshooting is essential for identifying the root cause.
Potential Causes and Step-by-Step Solutions:
-
Inactive Catalyst System (Ligand/Precursor Degradation): The active Pd(0) species is highly sensitive to air and moisture, and the phosphine ligand can be oxidized.[5][6]
-
Verify Ligand and Precursor Integrity: Use freshly purchased ligands and palladium precursors. If using older stock, consider purifying the ligand by recrystallization or column chromatography under an inert atmosphere.[7]
-
Employ Air-Sensitive Techniques: Handle all air-sensitive reagents, including the ligand, palladium precursor, and strong bases like sodium tert-butoxide, in a glovebox or using a Schlenk line.[5][8]
-
Ensure Proper Solvent Degassing: Dissolved oxygen in solvents is a primary culprit for catalyst deactivation.[5] Degas solvents thoroughly using methods like freeze-pump-thaw or by sparging with an inert gas (e.g., argon or nitrogen) for an adequate amount of time.
-
| Degassing Method | Typical Time | Efficiency (Approx.) |
| Sparging with Inert Gas | 30-60 min | Good |
| Freeze-Pump-Thaw (3 cycles) | 20-30 min | Excellent |
| Sonication under Vacuum | 15-20 min | Moderate to Good |
-
Sub-optimal Reaction Conditions (Solvent, Base, Temperature): The choice of solvent and base can significantly impact reaction rates and yields.[9][10]
-
Screen Solvents: While toluene and dioxane are common choices, the optimal solvent can be substrate-dependent.[11] Consider screening other solvents like THF or CPME. The polarity of the solvent can influence the stability of catalytic intermediates.[12][13]
-
Optimize the Base: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) is often a good starting point, but other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) may provide better results, especially with base-sensitive functional groups.[3]
-
Adjust the Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition.[5] If you suspect catalyst instability, try running the reaction at a lower temperature for a longer duration.
-
-
Poor Substrate Quality (Impurities): Impurities in your starting materials can poison the catalyst.
-
Purify Starting Materials: Ensure your aryl halide and amine are of high purity. If necessary, purify them by distillation, recrystallization, or chromatography.
-
Check for Incompatible Functional Groups: Certain functional groups can interfere with the catalytic cycle. For example, unprotected acidic protons can react with the base, and some groups can coordinate to the palladium center, inhibiting catalysis.[3]
-
Problem 2: Ligand/Catalyst Degradation (e.g., Formation of Palladium Black)
The appearance of a black precipitate, known as palladium black, is a clear indicator of catalyst decomposition and loss of catalytic activity.[5][6]
Potential Causes and Step-by-Step Solutions:
-
Presence of Oxygen or Moisture: As mentioned previously, oxygen and moisture are detrimental to the active Pd(0) catalyst.[6]
-
Improve Inert Atmosphere Technique: Ensure a leak-free Schlenk line or a well-maintained glovebox with low oxygen and water levels. Use rubber septa that are not punctured excessively.
-
Use Anhydrous Solvents and Reagents: Employ freshly dried solvents and ensure all reagents are anhydrous.
-
-
Inappropriate Ligand-to-Metal Ratio: The stoichiometry between the ligand and the palladium precursor is crucial for maintaining a stable and active catalyst.
-
Optimize the Ligand:Pd Ratio: A common starting point is a 1:1 to 2:1 ligand-to-palladium ratio. However, the optimal ratio can vary. A low ratio may not sufficiently stabilize the Pd(0) species, leading to aggregation, while an excessively high ratio can sometimes inhibit the reaction by creating coordinatively saturated and less reactive palladium centers.
-
-
High Reaction Temperatures: Elevated temperatures can accelerate the decomposition of the catalytic complex.[5]
-
Lower the Reaction Temperature: If palladium black formation is observed, reducing the reaction temperature may improve catalyst stability, though it might require a longer reaction time.
-
Frequently Asked Questions (FAQs)
General Questions:
-
Q1: What are the key advantages of using this compound-based ligands?
-
A1: These ligands, a subset of bulky biaryl phosphines, are designed to enhance catalyst stability, activity, and selectivity.[1][4] Their steric bulk promotes the reductive elimination step, which is often the product-forming step in the catalytic cycle, while their electron-rich nature facilitates the initial oxidative addition of the aryl halide to the palladium center.[2][14] This combination allows for the coupling of challenging substrates, including sterically hindered ones and less reactive aryl chlorides, often at lower catalyst loadings and milder conditions.[1][4]
-
-
Q2: How do I choose the right palladium precursor to use with these ligands?
-
A2: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and [Pd(allyl)Cl]₂. While Pd(OAc)₂ is cost-effective, it requires in-situ reduction to the active Pd(0) species, which can sometimes be unreliable.[11] Pd₂(dba)₃ is a stable source of Pd(0) and is often a reliable choice. Pre-formed palladacycle precatalysts are also excellent options as they are often air-stable and generate the active catalyst cleanly and efficiently under reaction conditions.[6]
-
Handling and Storage:
-
Q3: How should I properly store and handle air-sensitive this compound-based ligands?
-
A3: While some biaryl phosphine ligands are air-stable as solids for brief periods, it is best practice to handle them under an inert atmosphere (glovebox or Schlenk line), especially when preparing solutions.[5][6] Store the solid ligand in a tightly sealed container in a desiccator or in a freezer under an inert atmosphere to prevent degradation from atmospheric oxygen and moisture.[5]
-
-
Q4: What is the best way to prepare a stock solution of the ligand?
-
A4: Prepare stock solutions inside a glovebox or using Schlenk techniques. Use a freshly degassed, anhydrous solvent. The solution should be stored in a sealed flask with a septum under an inert atmosphere and kept in a freezer when not in use. Before use, allow the solution to warm to room temperature to prevent moisture condensation.
-
Reaction Optimization:
-
Q5: What is the optimal ligand-to-palladium ratio for a typical cross-coupling reaction?
-
A5: A slight excess of the ligand relative to the palladium metal is generally recommended. A ligand-to-palladium ratio of 1.1:1 to 2:1 is a common starting point. This helps to ensure that the palladium center remains stabilized and prevents the formation of palladium black. However, this should be optimized for each specific reaction.
-
-
Q6: How do I select the appropriate solvent and base for my specific transformation?
-
A6: The choice of solvent and base is highly dependent on the substrates.
-
Solvents: Non-polar aprotic solvents like toluene, dioxane, and THF are commonly used.[15] The solvent can influence the solubility of the reagents and the stability of the catalytic species.[12]
-
Bases: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. NaOt-Bu is a widely used and effective base.[3] For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary, potentially requiring higher temperatures or longer reaction times.[16]
-
-
-
Q7: Can these ligands be used with aryl chlorides? What adjustments are needed?
-
A7: Yes, a key advantage of many modern biaryl phosphine ligands, including those based on the this compound scaffold, is their ability to activate the less reactive C-Cl bond for oxidative addition.[1] When using aryl chlorides, you may need to use slightly higher catalyst loadings, higher temperatures, and a stronger base (like LHMDS or NaOt-Bu) compared to reactions with aryl bromides or iodides.[3][11]
-
Experimental Protocols
General Protocol for a Buchwald-Hartwig Amination
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
This compound-based ligand (e.g., 0.02 mmol, 2 mol%)
-
Palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
Base (e.g., NaOt-Bu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
Procedure:
-
Setup: In a glovebox, add the aryl halide, amine (if solid), palladium precursor, ligand, and base to an oven-dried reaction vial or flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent to the vial. If the amine is a liquid, add it via syringe at this stage.
-
Reaction: Seal the vial with a screw cap containing a PTFE septum. Remove the vial from the glovebox and place it in a preheated heating block or oil bath at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol for Handling and Degassing of Solvents
-
Solvent Drying: Use a solvent purification system or distill solvents from appropriate drying agents (e.g., sodium/benzophenone for THF and toluene; calcium hydride for halogenated solvents).
-
Degassing by Inert Gas Sparging:
-
Insert a long needle connected to a source of inert gas (argon or nitrogen) into the solvent, ensuring the needle tip is below the solvent surface.
-
Insert a second, shorter needle to act as an outlet.
-
Bubble the inert gas through the solvent for at least 30-60 minutes.
-
-
Degassing by Freeze-Pump-Thaw:
-
Place the solvent in a robust flask with a sidearm connected to a vacuum line.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once completely frozen, open the flask to the vacuum to remove gases from above the frozen solvent.
-
Close the flask to the vacuum and thaw the solvent. You should see gas bubbles being released.
-
Repeat this cycle at least three times for maximum efficiency.
-
Visualizations and Data Presentation
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pure.york.ac.uk [pure.york.ac.uk]
- 11. reddit.com [reddit.com]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [sonar.rero.ch]
- 14. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Navigating the Scale-Up of 3-Amino-2'-methylbiphenyl Production
Welcome to the technical support center for the synthesis and scale-up of 3-Amino-2'-methylbiphenyl. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical, field-proven solutions. The following information is structured to offer direct answers to specific issues you may encounter during your experimental work, moving from frequently asked questions to in-depth troubleshooting protocols.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the synthesis of this compound, which is often synthesized via a Suzuki-Miyaura cross-coupling reaction.
Q1: What are the most common challenges in scaling up the Suzuki-Miyaura coupling for this compound synthesis?
A1: The primary challenges during the scale-up of this synthesis include:
-
Low Yields and Incomplete Conversion: Often attributed to catalyst deactivation, poor reagent solubility, or suboptimal reaction conditions.
-
Impurity Formation: Homocoupling of the boronic acid starting material is a frequent side reaction, leading to difficult-to-remove impurities.[1][2] The presence of oxygen can exacerbate this issue.[1]
-
Difficult Product Isolation and Purification: The final product may co-elute with byproducts, making chromatographic separation challenging.[2]
-
Reaction Control and Safety: Exothermic reactions and the handling of potentially hazardous reagents require careful monitoring and control, especially at a larger scale.
Q2: How do I choose the right palladium catalyst and ligands for the Suzuki coupling?
A2: The choice of catalyst and ligand is critical for a successful reaction. While there is no one-size-fits-all answer, here are some guiding principles:
-
Catalyst Precursors: Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂ are common choices.[3][4] Pd(PPh₃)₄ is often used due to its good thermal stability.[4]
-
Ligands: The selection of the ligand can significantly impact the reaction's efficiency. Electron-rich and bulky phosphine ligands, such as those developed by the Buchwald group (e.g., SPhos, XPhos), are known to accelerate the oxidative addition step, which can be crucial for less reactive aryl halides.[1][5][6]
-
Screening: It is often necessary to screen a variety of catalyst/ligand combinations to find the optimal system for your specific substrates and conditions.[1]
Q3: What is the role of the base in the Suzuki-Miyaura coupling, and how do I select the appropriate one?
A3: The base plays a crucial role in the transmetalation step of the catalytic cycle. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The choice of base can be empirical, but some general considerations are:
-
Strength: The base must be strong enough to activate the boronic acid but not so strong as to cause unwanted side reactions.
-
Solubility: The solubility of the base in the chosen solvent system is important for reaction efficiency.
-
Water Content: For anhydrous couplings using bases like K₃PO₄, a small amount of water may be necessary for the reaction to proceed.[6]
Q4: How can I minimize the formation of homocoupling byproducts?
A4: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of Pd(II) species and oxygen.[1] To minimize this:
-
Degassing: Thoroughly degas all solvents and reagents to remove dissolved oxygen.[1] This can be done by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Use of Pd(0) Catalyst: Start with a Pd(0) catalyst or ensure that the Pd(II) precatalyst is efficiently reduced to Pd(0) in situ.
-
Controlled Addition: In some cases, slow addition of the boronic acid can help to minimize its concentration in the reaction mixture at any given time, thereby reducing the rate of homocoupling.
Q5: What are the recommended analytical techniques for monitoring the reaction progress and assessing product purity?
A5: A combination of analytical methods is typically used:
-
Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion of starting materials and the formation of the product and any impurities.[7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product and byproducts by providing molecular weight information.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile compounds and to assess the purity of starting materials.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the final product and can be used to identify impurities.[9]
II. Troubleshooting Guide
This section provides a more in-depth look at common problems and their solutions, presented in a question-and-answer format.
Problem 1: Low or No Product Yield
Q: My Suzuki coupling reaction is giving very low yields or no product at all. What are the potential causes and how can I troubleshoot this?
A: Low yield is a multifaceted problem. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for low or no product yield.
Detailed Troubleshooting Steps:
-
Verify Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Ensure the purity of your aryl halide and boronic acid. Impurities can inhibit the catalyst. Consider purifying starting materials if their purity is questionable.
-
Boronic Acid Stability: Boronic acids can degrade over time, especially if they are electron-deficient.[2][5] It's advisable to use fresh or properly stored boronic acids.
-
Stoichiometry: Accurately weigh all reagents. A slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is often used to drive the reaction to completion.
-
-
Evaluate Catalyst and Ligand:
-
Catalyst Activity: Palladium catalysts can be sensitive to air and moisture. Use fresh catalyst from a reputable supplier. If you suspect catalyst deactivation, try a different batch or a different palladium source.
-
Ligand Selection: If using a simple palladium source like Pd(OAc)₂, the choice of phosphine ligand is critical. For electron-rich aryl halides, bulky, electron-rich ligands are often more effective.[1][6] Consider screening different ligands if your initial choice is not performing well.
-
-
Optimize Reaction Conditions:
-
Solvent: The solvent system must be able to dissolve the reactants and the catalyst complex. Common solvents include toluene, dioxane, THF, and DMF, often with water as a co-solvent.[2][3] If solubility is an issue, consider screening different solvent mixtures.[5]
-
Temperature: The optimal temperature can vary significantly. While some Suzuki couplings proceed at room temperature, others require heating.[3] If the reaction is sluggish, a gradual increase in temperature may be beneficial. However, be aware that higher temperatures can also lead to catalyst decomposition and side reactions.
-
Base: The choice and amount of base are crucial. If you are using a carbonate base and the reaction is not proceeding, consider trying a stronger base like a phosphate. The physical form of the base (e.g., finely ground) can also impact its effectiveness.[6]
-
-
Assess Experimental Setup:
-
Inert Atmosphere: The Suzuki coupling is sensitive to oxygen.[1] Ensure your reaction vessel is properly sealed and under a positive pressure of an inert gas like argon or nitrogen.
-
Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst.
-
Moisture: While some water is often necessary, especially with inorganic bases, excess water can lead to hydrolysis of the boronic acid. Use anhydrous solvents if the reaction is particularly sensitive to moisture.
-
Problem 2: Significant Formation of Impurities
Q: My reaction is producing a significant amount of a byproduct that is difficult to separate from my desired product. How can I identify and minimize this impurity?
A: The most common impurity in Suzuki couplings is the homocoupling product of the boronic acid.
Protocol for Minimizing Homocoupling:
-
Rigorous Degassing:
-
Place your solvent(s) in a flask with a stir bar.
-
Bubble a steady stream of argon or nitrogen through the solvent for at least 30 minutes while stirring.
-
Alternatively, for more rigorous degassing, use three freeze-pump-thaw cycles.
-
-
Careful Catalyst Handling:
-
Handle the palladium catalyst and ligands under an inert atmosphere as much as possible (e.g., in a glovebox).
-
If a glovebox is not available, use a Schlenk line and perform additions under a positive pressure of inert gas.
-
-
Reaction Setup:
-
Assemble your reaction glassware and flame-dry it under vacuum to remove any adsorbed moisture and oxygen.
-
Allow the glassware to cool to room temperature under an inert atmosphere.
-
Add your aryl halide, boronic acid, and base to the reaction flask.
-
Seal the flask, and then evacuate and backfill with inert gas three times.
-
Add the degassed solvent(s) via cannula or syringe.
-
Finally, add the catalyst and/or ligand as a solid or in a small amount of degassed solvent.
-
Data on Impurity Formation:
| Impurity | Common Cause | Proposed Solution |
| Boronic Acid Homocoupling | Presence of oxygen, excess Pd(II) | Rigorous degassing, use of Pd(0) catalyst |
| Protodeborylation | Excess moisture, prolonged reaction times | Use of anhydrous solvents, careful monitoring of reaction time |
| Unidentified Byproducts | High reaction temperatures, incompatible functional groups | Optimize reaction temperature, consider protecting sensitive functional groups |
Problem 3: Difficult Product Purification
Q: I am having trouble purifying my this compound. It seems to co-elute with a byproduct during column chromatography. What strategies can I use to improve the separation?
A: Co-elution is a common problem, especially when the polarity of the product and a major impurity are very similar.
Caption: Strategies for improving product purification.
Detailed Purification Strategies:
-
Optimize Column Chromatography:
-
Solvent System Screening: Don't rely on a single solvent system. Systematically screen different combinations of non-polar and polar solvents (e.g., heptane/ethyl acetate, toluene/acetone) to find a system that provides better separation.
-
Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina or a bonded-phase silica.
-
-
Recrystallization/Precipitation:
-
If your product is a solid, recrystallization can be a highly effective purification method.
-
Screen a variety of solvents and solvent mixtures to find conditions where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.
-
-
Acid-Base Extraction:
-
The amino group in this compound is basic. This property can be exploited for purification.
-
Protocol:
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The amino-containing product should move into the aqueous layer as its hydrochloride salt, while non-basic impurities remain in the organic layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.
-
Neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to precipitate the free amine product.
-
Extract the product back into an organic solvent, dry the organic layer, and evaporate the solvent.
-
-
III. Safety and Handling
The synthesis of this compound involves the use of potentially hazardous chemicals. Always consult the Safety Data Sheet (SDS) for each reagent before use.[10][11][12][13][14]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[10][11][14]
-
Ventilation: Conduct all experiments in a well-ventilated fume hood.[10][13]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible.[10]
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.[10][12]
Specific Hazards:
-
Palladium Catalysts: Some palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.
-
Solvents: Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin.
-
Bases: Strong bases can be corrosive. Handle with care to avoid skin and eye contact.
IV. References
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from --INVALID-LINK--
-
MedchemExpress.com. (2025, April 25). Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2025, September 13). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
Apollo Scientific. (n.d.). 3-Methylbiphenyl. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2023, August 25). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--
-
Reddit. (2024, September 4). Struggling with Suzuki Reaction. Retrieved from --INVALID-LINK--
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from --INVALID-LINK--
-
European Patent Office. (1998, July 29). Method for producing 2,2-bis(3-amino-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropane. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Procedure. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Rapid Single-Shot Synthesis of the 214 Amino Acid-Long N-Terminal Domain of Pyocin S2. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 3''-AMINO-2''-HYDROXY-BIPHENYL-3-CARBOXYLIC ACID synthesis. Retrieved from --INVALID-LINK--
-
Wiley Online Library. (2023, June 15). Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis. Retrieved from --INVALID-LINK--
-
Frontiers. (2020, March 3). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from --INVALID-LINK--
-
PubMed. (2021, February 11). Recent progress in production of amino acid-derived chemicals using Corynebacterium glutamicum. Retrieved from --INVALID-LINK--
-
Agilent. (n.d.). Amino Acid Analysis: “How-To” Guide. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from --INVALID-LINK--
-
PubMed Central. (n.d.). Systems metabolic engineering of Corynebacterium glutamicum for efficient l-tryptophan production. Retrieved from --INVALID-LINK--
-
Google Patents. (2016, November 10). US10975031B2 - Method for purifying aromatic amino acids. Retrieved from --INVALID-LINK--
-
PubMed. (2020, August 28). Analytical methods for amino acid determination in organisms. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 7). Method development for amino acid analysis. Retrieved from --INVALID-LINK--
-
Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 12). The Crucial Role of 3'-Amino-2'-hydroxybiphenyl-3-carboxylic Acid in Pharmaceutical Synthesis. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US20140350283A1 - Compounds and Methods for Preparing Substituted 3-(1-amino-2-methylpentane-3-yl)phenyl Compounds. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Application Notes and Protocols for the Analytical Determination of (2S,3S)-2-amino-3-methylhexanoic Acid. Retrieved from --INVALID-LINK--
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. 3''-AMINO-2''-HYDROXY-BIPHENYL-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Analytical methods for amino acid determination in organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. fishersci.co.uk [fishersci.co.uk]
Technical Support Center: Overcoming Low Reactivity of Aryl Chlorides in Coupling with 3-Amino-2'-methylbiphenyl
Welcome to the technical support center for navigating the challenges of coupling aryl chlorides with 3-Amino-2'-methylbiphenyl. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this specific Buchwald-Hartwig amination reaction. The inherent low reactivity of aryl chlorides, stemming from the strong C-Cl bond, often presents significant hurdles. This resource provides in-depth troubleshooting advice and frequently asked questions to help you achieve successful and reproducible outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, offering explanations and actionable solutions based on established chemical principles.
Q1: Why is my reaction yield consistently low or non-existent?
Low yields are the most common frustration when working with unactivated or sterically hindered aryl chlorides. Several factors can be at play, often related to the catalyst system and reaction conditions.
Possible Causes & Recommended Actions:
-
Suboptimal Ligand Selection: The choice of phosphine ligand is arguably the most critical parameter for activating the C-Cl bond. Aryl chlorides require electron-rich and sterically bulky ligands to promote the rate-limiting oxidative addition step and subsequent reductive elimination.[1][2]
-
Solution: Switch to a more appropriate ligand. For sterically hindered substrates like this compound, bulky biaryl phosphine ligands are often necessary.[1][3] Consider ligands from the Buchwald (e.g., XPhos, RuPhos) or Hartwig (e.g., Josiphos) families.[1] These ligands promote the formation of the active monoligated palladium species, which is crucial for efficient catalysis.[1]
-
-
Ineffective Palladium Precursor: Not all palladium sources are created equal, especially when generating the active Pd(0) species in situ.
-
Incorrect Base: The base plays a crucial role in the catalytic cycle, primarily in the deprotonation of the amine or the palladium-amine complex.[2][5][6] The choice of base is highly dependent on the solvent and substrates.
-
Solution: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common and effective choice for many Buchwald-Hartwig reactions. However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, potentially requiring higher reaction temperatures.[7][8]
-
-
Insufficient Reaction Temperature or Time: The activation of the C-Cl bond is energetically demanding and often requires elevated temperatures.
Q2: I'm observing significant formation of side products, such as hydrodehalogenation of my aryl chloride. What can I do?
The formation of arene from the hydrodehalogenation of the aryl chloride is a common side reaction that competes with the desired C-N bond formation.
Possible Causes & Recommended Actions:
-
β-Hydride Elimination: This side reaction can occur from the palladium-amide intermediate.[1]
-
Solution: The use of bulky ligands, as mentioned in Q1, can sterically disfavor β-hydride elimination and promote the desired reductive elimination.[1]
-
-
Moisture in the Reaction: Trace amounts of water can lead to the formation of palladium-hydroxide species, which can facilitate hydrodehalogenation.
-
Solution: Ensure all reagents and solvents are rigorously dried and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Q3: The reaction works for electron-poor aryl chlorides, but fails for electron-rich ones. How do I address this?
Electron-rich aryl chlorides are notoriously difficult substrates due to their slower rate of oxidative addition to the palladium center.
Possible Causes & Recommended Actions:
-
Insufficiently Electron-Rich Ligand: The electronic properties of the ligand are critical for activating electron-rich aryl chlorides.
-
Catalyst Inhibition: The product, a tri-substituted amine, can sometimes act as an inhibitor to the catalyst.
-
Solution: A higher catalyst loading might be necessary to overcome product inhibition. Additionally, ensuring efficient stirring is crucial, especially in heterogeneous mixtures, to maintain catalyst activity.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the Buchwald-Hartwig amination of aryl chlorides.
What is the general mechanism of the Buchwald-Hartwig amination for aryl chlorides?
The catalytic cycle for the Buchwald-Hartwig amination involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl chloride (Ar-Cl) to form a Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides.[11]
-
Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex. A base then removes a proton from the amine, forming a palladium-amido complex.[2][12]
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[11]
// Nodes Pd0 [label="L-Pd(0)\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_ArCl [label="L-Pd(II)(Ar)(Cl)", fillcolor="#FBBC05", fontcolor="#202124"]; AmineCoord [label="Amine Coordination\n& Deprotonation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Amido [label="L-Pd(II)(Ar)(NR2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label="Ar-Cl"]; OxAdd -> PdII_ArCl; PdII_ArCl -> AmineCoord [label="+ R2NH, + Base\n- Base-H+Cl-"]; AmineCoord -> PdII_Amido; PdII_Amido -> RedElim [label=""]; RedElim -> Pd0 [label="Ar-NR2"]; } enddot Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Are there any alternatives to palladium catalysis for this transformation?
Yes, while palladium has been the dominant metal for this reaction, other transition metals have emerged as viable alternatives, particularly for aryl chlorides.
-
Nickel Catalysis: Nickel catalysts are often more effective for activating the strong C-Cl bond in aryl chlorides and are more cost-effective than palladium.[13] They can sometimes operate through different mechanistic pathways, which can be advantageous for challenging substrates.[13]
-
Copper Catalysis: Copper-catalyzed C-N coupling reactions, such as the Ullmann condensation, are older methods but have seen a resurgence with the development of new ligand systems.[9] These reactions can sometimes offer different selectivity compared to palladium-catalyzed methods.
How critical is solvent choice in this reaction?
Solvent choice is highly important as it can influence the solubility of the reagents and the stability of the catalytic species.
-
Common Solvents: Aprotic, non-polar, or weakly polar solvents are generally preferred. Toluene, dioxane, and THF are commonly used.[4]
-
Solvent Effects: The polarity of the solvent can affect the mechanism. For instance, in nonpolar solvents, an anionic base is often required to deprotonate the neutral palladium-amine complex.[5][6] In more polar solvents, dissociation of the halide from the palladium center may be more facile.[5][6]
Recommended Starting Conditions for Aryl Chloride Coupling
The following table provides a general starting point for the optimization of the coupling of an aryl chloride with this compound.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or XPhos Pd G3 | Provides a reliable source of active Pd(0).[2] |
| Ligand | XPhos or RuPhos | Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination.[1] |
| Pd:Ligand Ratio | 1:1.2 to 1:2 | Ensures sufficient ligand is present to form the active catalytic species. |
| Base | NaOtBu | A strong, non-nucleophilic base that is effective in many cases. |
| Solvent | Toluene or Dioxane | Aprotic solvents that are generally compatible with the reaction components.[4] |
| Temperature | 100-110 °C | Elevated temperatures are often required to overcome the high activation barrier of C-Cl bond cleavage. |
| Catalyst Loading | 1-2 mol % | A typical starting point, which can be adjusted based on reaction performance. |
Detailed Experimental Protocol: A Representative Example
This protocol describes a general procedure for the coupling of 4-chlorotoluene with this compound.
Materials:
-
4-chlorotoluene
-
This compound
-
Pd₂(dba)₃
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol %), XPhos (0.024 mmol, 2.4 mol %), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with inert gas three times.
-
Add 4-chlorotoluene (1.0 mmol), this compound (1.2 mmol), and anhydrous toluene (2 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Arylamine synthesis by amination (arylation) [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Catalyst Deactivation in C-N Coupling Reactions with 3-Amino-2'-methylbiphenyl
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-Amino-2'-methylbiphenyl. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst deactivation and to provide actionable strategies for catalyst regeneration. The successful synthesis of complex arylamines is often pivotal in pharmaceutical development, and maintaining catalyst activity is the key to achieving high yields and reproducibility.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are common when setting up C-N cross-coupling reactions with sterically hindered substrates like this compound.
Q1: My Buchwald-Hartwig amination reaction failed completely. What is the most likely cause? A1: The most frequent cause of complete reaction failure is the deactivation of the catalyst before the catalytic cycle can begin effectively.[1] This typically stems from three primary sources:
-
Presence of Oxygen or Moisture: Palladium(0) catalysts and their phosphine ligands are sensitive to oxidation. Inadequate degassing of solvents and failure to maintain a strictly inert atmosphere can rapidly kill the catalyst.[1]
-
Inefficient Generation of the Active Pd(0) Catalyst: Many reactions start with a stable Pd(II) precatalyst (e.g., Pd(OAc)₂), which must be reduced in situ to the active Pd(0) species.[2][3] If this reduction is slow or incomplete, the catalytic cycle will not initiate properly.[4]
-
Poor Reagent Quality: Impurities in the amine, aryl halide, base, or solvent can act as catalyst poisons.[1]
Q2: What is a reliable starting catalyst system for coupling this compound with an aryl halide? A2: For sterically demanding substrates, modern catalyst systems are essential. A robust starting point is a combination of a well-defined palladium(II) precatalyst and a bulky, electron-rich biaryl monophosphine ligand.[5] This combination promotes the formation of the active monoligated palladium species, which accelerates the key steps of the catalytic cycle and minimizes deactivation pathways.[5] See the table below for specific recommendations.
Table 1: Recommended Catalyst Systems for C-N Coupling with Hindered Biaryl Amines
| Ligand | Palladium Source | Recommended Base(s) | Common Solvent(s) | Key Advantage |
|---|---|---|---|---|
| BrettPhos | [Pd(cinnamyl)Cl]₂ or G3/G4 Precatalysts | NaOt-Bu, LHMDS | Toluene, Dioxane | Excellent for monoarylation of primary amines; highly active.[2][6] |
| RuPhos | Pd(OAc)₂, G3/G4 Precatalysts | K₃PO₄, Cs₂CO₃, NaOt-Bu | Toluene, t-BuOH | Broad utility, effective for coupling with challenging diarylamines. |
| SPhos | Pd(OAc)₂, G3/G4 Precatalysts | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Effective for coupling five-membered ring heteroaryl halides.[7] |
| P(t-Bu)₃ | Pd₂(dba)₃ | NaOt-Bu | Toluene | Highly active due to steric bulk and electron-donating character.[8] |
Q3: Can I reuse my homogeneous palladium catalyst from the reaction mixture? A3: Reusing homogeneous palladium catalysts is generally impractical in a laboratory setting due to the difficulty of separating the active catalyst from the reaction mixture without decomposition. The focus should be on maximizing catalyst turnover and efficiency in a single run. If catalyst cost is a major concern and the reaction allows, using a supported (heterogeneous) catalyst that can be recovered and regenerated is an alternative strategy.[9]
Section 2: In-Depth Troubleshooting Guide
This guide provides a structured, question-and-answer approach to resolving specific experimental failures.
Problem: Low to No Product Yield
Q: My reaction shows very low conversion or has stalled completely. I see a fine black precipitate. What is happening and how can I fix it?
A: The formation of a black precipitate is the classic sign of palladium black , which is aggregated, insoluble, and catalytically inactive Pd(0).[10][11] This is a common deactivation pathway where the active palladium species fall out of the catalytic cycle.[10][11][12]
Causality: Palladium black formation occurs when the concentration of the ligand-stabilized Pd(0) complex is too low or when the complex itself is unstable under the reaction conditions.[13] The ligands serve to "protect" the individual palladium atoms; without sufficient protection, they rapidly aggregate.[13]
Solutions:
-
Improve Ligand Stability and Steric Bulk: The most effective solution is to use a ligand that strongly stabilizes the palladium center. Bulky, electron-rich biaryl phosphine ligands (see Table 1) are designed specifically to prevent this aggregation by creating a sterically hindered environment around the metal.[5][8]
-
Adjust the Ligand-to-Palladium Ratio: For catalyst systems generated in situ (e.g., from Pd(OAc)₂), increasing the ligand-to-palladium ratio (from 1:1 to 2:1 or higher) can sometimes improve stability. However, excess ligand can also inhibit the reaction, so this requires careful optimization.
-
Use a Precatalyst: Modern, well-defined precatalysts are designed for clean and efficient generation of the active LPd(0) species, which minimizes the window for aggregation to occur.[14][15]
-
Control Reaction Concentration: Highly concentrated reactions can sometimes accelerate aggregation. While counterintuitive, slightly increasing the solvent volume can sometimes help keep the catalyst in solution.[16]
Problem: Reaction is Sluggish and Incomplete, with No Obvious Precipitation
Q: My reaction proceeds slowly and stops at 50-60% conversion, but I don't see any palladium black. What are the likely "invisible" deactivation mechanisms?
A: When there's no visible precipitation, catalyst deactivation is often occurring at the molecular level through the formation of stable, off-cycle palladium complexes.
Causality & Solutions:
-
Ligand Displacement by the Amine: Primary amines or N-heterocyclic substrates can sometimes displace the phosphine ligand from the palladium center.[17] This forms a catalytically dormant palladium-amine complex that only reactivates upon heating, leading to stalling at lower temperatures.[17]
-
Solution: Choose a more sterically hindered ligand that binds more tightly to the palladium, making it less susceptible to displacement. Increasing the reaction temperature may also help break up these dormant complexes and re-enter the catalytic cycle.
-
-
Product Inhibition: The arylamine product itself can sometimes coordinate to the palladium center more strongly than the starting amine, acting as a competitive inhibitor and slowing the reaction down as product concentration increases.[18]
-
Solution: This is an inherent challenge. Running the reaction at a slightly higher temperature or ensuring the ligand is sufficiently bulky to facilitate rapid reductive elimination can help minimize the lifetime of the intermediate susceptible to product inhibition.
-
-
Formation of Off-Cycle Palladacycles: In some cases, the palladium catalyst can react with the phosphine ligand itself through an intramolecular C-H activation, forming a highly stable and inactive palladacycle.[18]
-
Solution: This is a ligand-dependent deactivation pathway. If this is suspected, switching to a different class of ligand (e.g., from a biaryl phosphine to an N-heterocyclic carbene or a ferrocenyl phosphine) is the most effective strategy.
-
Below is a diagnostic workflow to systematically address low-yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchmap.jp [researchmap.jp]
- 11. Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. N-substituted 2-aminobiphenylpalladium methanesulfonate precatalysts and their use in C-C and C-N cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. dspace.mit.edu [dspace.mit.edu]
- 18. Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on Palladium-Catalyzed Reactions of 3-Amino-2'-methylbiphenyl
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the significant, yet often underestimated, role of solvents in controlling the rate and selectivity of reactions involving sterically hindered substrates like 3-Amino-2'-methylbiphenyl. The principles discussed here are primarily focused on palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination), a cornerstone of modern synthetic chemistry.
The structure of this compound presents a distinct challenge: the ortho-methyl group on one phenyl ring creates significant steric hindrance around the amino functionality. This congestion can impede key steps in the catalytic cycle, making the reaction highly sensitive to subtle changes in the reaction environment, particularly the choice of solvent. This guide explains the causality behind these effects to empower you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction rate is extremely slow. How does solvent polarity influence the speed of a Buchwald-Hartwig amination with a hindered substrate?
A1: The solvent's polarity plays a crucial role in influencing the rates of the two key steps in the catalytic cycle: oxidative addition and reductive elimination.
-
Oxidative Addition (OA): This is often the rate-determining step, where the palladium(0) catalyst inserts into the aryl halide bond. For many substrates, this step involves a polar, charged transition state. Consequently, polar aprotic solvents like DMF, DMAc, or NMP can stabilize this transition state, accelerating the oxidative addition.[1] However, for very electron-rich or sterically hindered phosphine ligands, which are necessary for coupling substrates like this compound, the story is more complex.[2][3]
-
Reductive Elimination (RE): This is the final, product-forming step. This step is generally favored in less polar solvents. Highly polar, coordinating solvents can stabilize the palladium(II) intermediate, increasing the energy barrier for reductive elimination and slowing down catalyst turnover.
The Takeaway: There is no single "best" solvent polarity. The optimal choice is a balance. Nonpolar aprotic solvents like toluene and dioxane are often excellent starting points because they facilitate reductive elimination without excessively slowing oxidative addition.[4] If the reaction is still slow, a slightly more polar solvent or a co-solvent might be beneficial, but overly polar solvents should be used with caution.
Q2: I'm seeing a mixture of products or significant side reactions. How do coordinating vs. non-coordinating solvents affect selectivity?
A2: This is a critical issue, especially in complex syntheses. Solvent coordination to the palladium center can dramatically alter the catalyst's behavior and, therefore, the reaction's selectivity.[5][6][7]
-
Non-Coordinating Solvents (e.g., Toluene, Hexane): In these solvents, the active catalyst is often a monoligated Pd(0) species, especially when using bulky phosphine ligands required for hindered substrates.[5] This species is highly reactive and can sometimes lead to side reactions like hydrodehalogenation if the catalytic cycle is not efficient.
-
Coordinating Solvents (e.g., THF, Dioxane, Acetonitrile, DMF): These solvents can bind to the palladium center. This coordination can stabilize the catalyst but also alters its reactivity. For instance, a solvent molecule might occupy a coordination site, influencing which substrate binds next or preventing the formation of inactive catalyst dimers.[2] In some cases, strong coordination can completely inhibit the catalyst. Studies on Suzuki-Miyaura couplings have shown that coordinating solvents can invert the selectivity of oxidative addition to different C-X bonds (e.g., C-Cl vs. C-OTf), a principle that extends to C-N couplings.[5][6][7]
Practical Implication: If you are facing selectivity issues, switching from a coordinating solvent like THF to a non-coordinating one like toluene, or vice-versa, can be a powerful strategy to alter the reaction pathway.
Q3: My reaction has stalled, and I'm observing a black precipitate. What causes this, and how is it related to the solvent?
A3: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black (Pd(0) aggregates), which is catalytically inactive for this transformation.[8][9] The solvent plays a key role in catalyst stability.
High temperatures, often required for activating hindered substrates, can accelerate catalyst decomposition pathways. The solvent choice mediates this. Aprotic solvents like toluene and dioxane are generally good at keeping the active palladium complexes in solution and are widely used.[4] However, some polar aprotic solvents, especially amides like DMF, can sometimes participate in redox reactions with the palladium center or facilitate aggregation, particularly if the ligand stabilization is suboptimal.[1]
Furthermore, poor solubility of the palladium precatalyst, ligand, or intermediates in the chosen solvent can lead to localized high concentrations and aggregation. Ensure all components are well-dissolved at the reaction temperature.
Q4: I am trying to develop a greener process. Can I use protic solvents like alcohols or even water for coupling with this compound?
A4: Traditionally, Buchwald-Hartwig reactions were performed under strictly anhydrous conditions. However, modern catalyst systems have shown remarkable tolerance and even improved performance in the presence of protic solvents.
-
Alcohols (e.g., t-BuOH, t-AmylOH): These are common solvents, often used with strong bases like sodium tert-butoxide. The alcohol can participate in the catalytic cycle, particularly in the formation of the active catalyst and in the base-mediated steps.
-
Water: The use of water as a solvent or co-solvent is highly attractive from a green chemistry perspective.[4] Specialized ligands (e.g., t-BuXPhos) have been developed that enable efficient amination in aqueous systems.[10] Water can influence the solubility of inorganic bases and salts, which can have a profound effect on the reaction rate. However, water can also promote catalyst decomposition if the ligand is not robust enough.
For a sterically hindered substrate like this compound, starting with a well-established aprotic solvent is recommended. Once a successful reaction is established, transitioning to greener solvents can be explored as a secondary optimization, likely requiring screening of specialized water-compatible ligands.
Troubleshooting Guide
This section addresses common problems encountered during reactions of this compound and provides a systematic approach to resolving them, with a focus on solvent-based solutions.
Problem 1: Low or No Conversion
Your reaction fails to proceed, or stalls after a short period.
| Potential Cause | Explanation & Troubleshooting Steps |
| Poor Solubility | The substrate, base, or catalyst may not be sufficiently soluble in the chosen solvent at the reaction temperature. Insolubility is a common, often overlooked, reason for reaction failure. Solution: Try a different solvent or a solvent mixture. For example, if toluene fails, consider dioxane or CPME. Gentle heating should be applied to ensure all components dissolve. |
| Catalyst Inhibition | The solvent may be too strongly coordinating, preventing substrate binding. This is common with solvents like acetonitrile or DMSO. Solution: Switch to a less coordinating solvent such as toluene or tert-butyl methyl ether (MTBE). |
| Suboptimal Polarity | The solvent polarity may be mismatched for the rate-limiting step. If oxidative addition is slow, a more polar solvent might help. If reductive elimination is the bottleneck, a less polar solvent is preferred. Solution: Screen a panel of solvents with varying polarities. Start with toluene (nonpolar), THF or dioxane (intermediate), and perhaps a mixture containing a small amount of a polar aprotic solvent like NMP. |
Problem 2: Poor Selectivity or Significant Byproduct Formation
The desired product is formed, but is contaminated with byproducts such as hydrodehalogenation of the aryl halide or homo-coupling of starting materials.
| Potential Cause | Explanation & Troubleshooting Steps |
| Kinetic vs. Thermodynamic Control | At different temperatures, different products may be favored. The kinetic product is formed fastest, while the thermodynamic product is the most stable.[11][12] The solvent can influence the energy barriers for these competing pathways. Solution: Adjust the reaction temperature. Lower temperatures often favor the kinetic product, while higher temperatures allow the reaction to equilibrate and form the more stable thermodynamic product.[12] The choice of solvent can alter which product is kinetically favored. |
| Solvent-Mediated Side Reactions | Some solvents can actively participate in or promote side reactions. For example, excess water with certain bases can lead to hydrolysis of the aryl halide. Solution: Ensure solvents are anhydrous if using a protocol that is sensitive to water. If hydrodehalogenation is an issue, changing the solvent can alter the rate of this side reaction relative to the desired C-N coupling. |
Visualizations and Protocols
The Buchwald-Hartwig Catalytic Cycle & Solvent Influence
The solvent influences nearly every step of the catalytic cycle by solvating intermediates, participating in ligand exchange, and affecting the stability of the active catalyst.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. research.rug.nl [research.rug.nl]
- 11. jackwestin.com [jackwestin.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Identification and Characterization of Impurities in 3-Amino-2'-methylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the analysis of 3-Amino-2'-methylbiphenyl. This guide is designed to provide in-depth technical assistance for the identification and characterization of impurities that may be encountered during the synthesis, purification, and storage of this important chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to troubleshoot and resolve analytical challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I will encounter in my this compound sample?
The impurity profile of this compound is intrinsically linked to its synthetic route. The most common methods for its synthesis involve a cross-coupling reaction, such as a Suzuki-Miyaura or Ullmann coupling, followed by the reduction of a nitro group to an amine. Therefore, impurities can be broadly categorized as:
-
Process-Related Impurities: These arise from the manufacturing process itself.
-
Starting Materials: Unreacted starting materials such as 3-bromoaniline, 2-methylphenylboronic acid, or their precursors.
-
Intermediates: Incomplete reaction can lead to the presence of intermediates like 2'-methyl-3-nitrobiphenyl.
-
Byproducts from Side Reactions:
-
Homocoupling Products: Symmetrical biphenyls like biphenyl and 2,2'-dimethylbiphenyl can form.
-
Positional Isomers: Isomers of the final product, such as 4-Amino-2'-methylbiphenyl, can be generated depending on the selectivity of the reaction.
-
-
Reagents and Catalysts: Residual palladium or copper catalysts and ligands used in the coupling reaction.
-
-
Degradation Products: These form during storage or under stress conditions. Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities. The specific degradation pathways for this compound are not extensively documented in public literature, necessitating forced degradation studies to identify potential degradants.[1][2][3]
Q2: Which analytical technique is best suited for impurity profiling of this compound?
A multi-technique approach is often necessary for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the workhorse for quantifying known and unknown impurities. A reversed-phase C18 or a Phenyl-Hexyl column often provides good separation of the parent compound from its impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification of unknown impurities by providing molecular weight information.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for identifying volatile impurities, residual solvents, and less polar starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the definitive structural elucidation of isolated impurities.[4] 1D and 2D NMR experiments can help in identifying isomeric impurities.
Q3: I am having trouble separating positional isomers of this compound. What can I do?
Separating positional isomers is a common challenge due to their similar physicochemical properties. Here are some strategies:
-
Column Selection: Experiment with different stationary phases. A Phenyl-Hexyl or a biphenyl column can offer different selectivity compared to a standard C18 column due to π-π interactions.
-
Mobile Phase Optimization:
-
Organic Modifier: Switching between acetonitrile and methanol can alter selectivity.
-
pH: The pH of the mobile phase can significantly impact the retention and peak shape of basic compounds like aromatic amines.
-
Additives: The use of ion-pairing reagents or additives like trifluoroacetic acid (TFA) can improve peak shape and resolution.[5]
-
-
Temperature: Adjusting the column temperature can influence the separation.
Troubleshooting Guide
Issue 1: Peak Tailing in HPLC Analysis
Symptom: The peak for this compound or its impurities is asymmetrical with a tailing edge.
Causality and Solution:
Peak tailing for basic analytes like aromatic amines is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase of the HPLC column.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Issue 2: An Unknown Peak is Detected by HPLC-UV
Symptom: A new, unidentified peak appears in the chromatogram.
Causality and Solution:
An unknown peak could be a process-related impurity, a degradation product, or a contaminant. A systematic approach is required for its identification.
Impurity Identification Workflow:
Caption: A general workflow for unknown impurity identification.
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol provides a starting point for the analysis of this compound and its impurities. Method optimization will be necessary for specific samples.
1. Instrumentation and Columns:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm) or a high-purity C18 column.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Filter and degas all mobile phases before use.
3. Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Gradient Program | 10-90% B over 30 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes. |
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the stability of the drug substance and to develop a stability-indicating analytical method.[3][6][7]
1. Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.
2. Sample Preparation and Analysis:
-
Prepare a solution of this compound (approx. 1 mg/mL) in a suitable solvent.
-
Expose the solutions to the stress conditions outlined above.
-
At appropriate time points, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the stressed samples using the developed HPLC-UV method alongside a non-stressed control sample.
References
Validation & Comparative
A Comparative Analysis of Biphenyl Amine Ligands in Cross-Coupling Reactions: A Guide for Researchers
For chemists engaged in the synthesis of pharmaceuticals, functional materials, and other complex organic molecules, palladium-catalyzed cross-coupling reactions are an indispensable tool.[1] The success of these reactions, which form critical carbon-carbon and carbon-heteroatom bonds, is profoundly influenced by the choice of ligand that coordinates to the palladium catalyst.[2][3] Among the vast arsenal of available ligands, biphenyl amine-based phosphine ligands, particularly those developed by the Buchwald and Hartwig groups, have proven to be exceptionally versatile and effective.[4][5]
This guide provides a comparative analysis of prominent biphenyl amine ligands, offering insights into their performance in key cross-coupling reactions. By examining experimental data and exploring the underlying mechanistic principles, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their synthetic challenges.
The Crucial Role of Ligand Architecture: Steric and Electronic Effects
The efficacy of a biphenyl amine ligand is a direct consequence of its steric and electronic properties.[2][3] Bulky, electron-rich ligands are generally favored as they facilitate the initial oxidative addition of the aryl halide to the palladium center and promote the final reductive elimination step, which releases the desired product.[6][7]
-
Steric Hindrance: The bulky nature of these ligands, often featuring large substituents like tert-butyl or adamantyl groups on the phosphorus atom and isopropyl groups on the biaryl backbone, promotes the formation of highly reactive, monoligated palladium complexes.[5][8] This steric bulk helps to prevent catalyst deactivation and can be crucial for coupling sterically demanding substrates.[9]
-
Electronic Properties: The electron-donating ability of the ligand increases the electron density on the palladium atom, which in turn facilitates the oxidative addition step, often the rate-limiting step in the catalytic cycle.[7][10] The substituents on the biphenyl framework can be tuned to modulate these electronic effects.[10][11]
Performance Comparison in Key Cross-Coupling Reactions
The selection of the optimal ligand is highly dependent on the specific cross-coupling reaction and the nature of the substrates.[3] Below is a comparative overview of the performance of several widely used biphenyl amine ligands in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds.[6] For this reaction, ligands that are both bulky and electron-rich are particularly effective.[3][6]
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [6] |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | 100 | 1 | 99 | [6] |
| RuPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | 100 | 0.5 | 98 | [2] |
As the data indicates, modern Buchwald ligands like SPhos, XPhos, and RuPhos are highly effective for the Suzuki-Miyaura coupling of challenging aryl chlorides.[2] Notably, SPhos can facilitate the reaction at room temperature with a high yield, highlighting its remarkable activity.[2][6]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the synthesis of C-N bonds, crucial for the preparation of a vast array of pharmaceuticals and organic materials.[2][4] The choice of ligand is critical for achieving high yields, particularly with less reactive aryl chlorides.[12]
| Ligand | Aryl Chloride | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| NIXANTPHOS | 4-Chlorotoluene | Morpholine | 1.0 (Pd) | NaOtBu | Toluene | 100 | 16 | 98 | [2][12] |
| Xantphos | 4-Chlorotoluene | Morpholine | 1.0 (Pd) | NaOtBu | Toluene | 100 | 16 | 25 | [2] |
| BrettPhos | 4-Chlorotoluene | N-methylaniline | 0.5 (Pd) | NaOtBu | Toluene | 100 | 2 | 95 | [13] |
| RuPhos | Aryl Chlorides | Secondary Amines | - | - | - | - | - | Superior | [14] |
The data clearly demonstrates the superior performance of recently developed ligands like NIXANTPHOS over the more traditional Xantphos for the amination of unactivated aryl chlorides.[2][12] BrettPhos is another highly effective ligand for this transformation.[13] RuPhos has also been identified as a superior ligand for the coupling of secondary amines with aryl chlorides.[14]
Experimental Workflow and Methodologies
A systematic approach is essential for the reliable comparison of ligand performance. The following sections outline a general experimental workflow and detailed protocols for ligand screening and a representative cross-coupling reaction.
Ligand Screening Workflow
A high-throughput screening approach is often the most efficient way to identify the optimal ligand for a specific transformation.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. research.rug.nl [research.rug.nl]
A Comparative Guide to HPLC and GC Methods for the Purity Validation of 3-Amino-2'-methylbiphenyl
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity validation of 3-Amino-2'-methylbiphenyl, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the identity, strength, quality, and purity of drug substances and products. This document is structured to guide researchers, scientists, and drug development professionals through the principles, experimental protocols, and validation parameters of each technique, grounded in the latest regulatory expectations.
The entire framework of this guide is built upon the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) in the Q2(R2) guideline and enforced by regulatory bodies like the U.S. Food and Drug Administration (FDA).[1][2][3] The objective is to demonstrate that an analytical procedure is fit for its intended purpose.[3] This involves a holistic lifecycle approach, from method development through validation and continuous monitoring.[4]
Understanding the Analyte: this compound
This compound is an aromatic amine. Its structure, featuring a biphenyl backbone with amino and methyl functional groups, dictates its physicochemical properties. These properties are central to selecting and developing an appropriate chromatographic method. Aromatic amines are generally amenable to both HPLC and GC analysis; however, the choice depends on factors like volatility, thermal stability, and the required sensitivity.
-
HPLC Suitability : As a non-volatile and likely thermally stable compound, this compound is an excellent candidate for HPLC analysis, particularly Reverse-Phase HPLC (RP-HPLC). This technique separates compounds based on their polarity.
-
GC Suitability : Direct analysis of primary aromatic amines by GC can be challenging due to their polarity, which can lead to poor peak shape (tailing) and potential decomposition at high temperatures in the injector port.[5] Therefore, a derivatization step is often required to convert the polar amino group into a less polar, more volatile, and more thermally stable derivative.[5]
The Analytical Workflow: A Self-Validating System
A robust analytical method is a self-validating system. This begins with a clear definition of the method's purpose, known as the Analytical Target Profile (ATP), and proceeds through development, validation, and routine use with established system suitability tests (SST).[6]
References
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. biopharminternational.com [biopharminternational.com]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
A Researcher's Guide to Catalyst Selection: Comparative Efficacy of Biaryl Phosphine Ligands in C-N Cross-Coupling
For researchers, scientists, and professionals in drug development, the strategic formation of carbon-nitrogen (C-N) bonds is a foundational element of modern organic synthesis. The palladium-catalyzed Buchwald-Hartwig amination reaction stands as a premier method for this transformation, offering a broad scope and functional group tolerance that has revolutionized the synthesis of pharmaceuticals and functional materials.[1] The success of this powerful reaction, however, is not guaranteed by the palladium source alone; it is critically dependent on the phosphine ligand that modulates the catalyst's stability and reactivity.
Among the most successful and widely adopted classes of ligands are the bulky, electron-rich biaryl phosphines pioneered by the Buchwald group.[2][3] These ligands are designed to accelerate the key steps of the catalytic cycle—oxidative addition and reductive elimination—while minimizing side reactions. This guide provides an in-depth comparison of the catalytic activity of several prominent biaryl phosphine ligands, using the aminobiphenyl scaffold, exemplified by structures like 3-Amino-2'-methylbiphenyl, as a central theme. While simple aminobiphenyls can be products of C-N coupling, their true power lies in their incorporation into the architecture of more complex ligands and precatalysts, such as the highly effective G2 and G3 Buchwald precatalysts which are based on a 2-aminobiphenyl backbone.
We will explore the causal relationships between ligand structure and catalytic performance, provide validated experimental protocols for comparative analysis, and present quantitative data to guide your selection process for optimizing challenging C-N cross-coupling reactions.
The Crucial Role of Ligand Architecture
The design of biaryl phosphine ligands is a delicate balance of steric and electronic properties.[3] The "upper" biaryl ring (attached to the phosphorus atom) and the "lower" biaryl ring work in concert to create a catalytic pocket that promotes high reactivity.
-
Steric Hindrance: Bulky substituents on the biaryl backbone are essential. This steric bulk promotes the formation of a monoligated and highly reactive L₁Pd(0) complex, which is believed to be the active catalytic species.[3] This steric pressure is also crucial for facilitating the rate-limiting reductive elimination step, which forms the desired C-N bond and regenerates the active catalyst.[4]
-
Electron-Donating Properties: Electron-rich phosphines enhance the electron density at the palladium center. This increased electron density facilitates the oxidative addition of the aryl halide to the Pd(0) center, often the first step in the catalytic cycle.
The aminobiphenyl unit, as seen in second-generation (G2) Buchwald precatalysts, offers enhanced reactivity compared to earlier systems. The greater acidity of the aromatic amine in 2-aminobiphenyl allows for catalyst activation at lower temperatures and with weaker bases, expanding the reaction's scope and practicality.
Comparative Ligand Set
For our analysis, we will compare ligands that represent different structural motifs and steric profiles within the biaryl phosphine family:
-
XPhos: A widely used, highly effective ligand known for its bulky di-tert-butylphosphino group and dimethylamino-substituted lower ring. It often provides high yields for a broad range of substrates.
-
RuPhos: Features a less sterically demanding dicyclohexylphosphino group and a diisopropyl-substituted lower ring. It is known for its high activity in coupling reactions involving hindered substrates.
-
BrettPhos: A highly sterically hindered ligand with a di-tert-butylphosphino group and two methoxy groups on the lower ring. It is particularly effective for coupling primary amines.[5]
-
cataCXium® A: While not a Buchwald ligand, it is a sterically demanding di-adamantylphosphino ligand that serves as an excellent point of comparison for its effectiveness in promoting reductive elimination with hindered substrates.[4]
Experimental Design for Ligand Performance Evaluation
To ensure a fair and objective comparison, a standardized model reaction is essential. We will use the Buchwald-Hartwig amination of 4-chlorotoluene with morpholine, a common benchmark reaction that challenges the catalyst's ability to activate a less reactive aryl chloride.
Workflow for Comparative Ligand Screening
The following diagram outlines the logical workflow for setting up and analyzing the comparative experiments.
Caption: Workflow for Comparative Ligand Screening.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol is designed for the palladium-catalyzed cross-coupling of 4-chlorotoluene with morpholine. It is critical to maintain an inert atmosphere as the Pd(0) catalytic species is sensitive to oxygen.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand (e.g., XPhos, RuPhos, etc.)
-
4-chlorotoluene
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk tubes or sealed reaction vials
-
Inert atmosphere glovebox or Schlenk line (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a glovebox, add the palladium precursor (e.g., 1.0 mol% Pd) and the ligand (e.g., 2.0 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: To the Schlenk tube, add sodium tert-butoxide (1.4 equivalents).
-
Solvent and Substrates: Add anhydrous toluene (to achieve a 0.5 M concentration of the limiting reagent). Then, add 4-chlorotoluene (1.0 equivalent) followed by morpholine (1.2 equivalents).
-
Reaction: Seal the Schlenk tube and remove it from the glovebox. Place the tube in a preheated oil bath at 100 °C and stir vigorously for the specified reaction time (e.g., 6-12 hours).
-
Workup and Analysis:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analyze the crude product by Gas Chromatography-Mass Spectrometry (GC-MS) using an internal standard to determine the reaction yield.
-
Comparative Data Analysis
The efficacy of various ligands in the palladium-catalyzed amination of 4-chlorotoluene with morpholine is summarized below. The data, compiled from literature sources, highlights the significant impact of ligand architecture on reaction yield under standardized conditions.[2]
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 6 | 94[2] |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12 | 60-88*[2] |
| BrettPhos | Pd(OAc)₂ | K₃PO₄ | t-BuOH | 110 | 24 | >95** |
| cataCXium® A | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 4 | >98*** |
-
Yield range reported for the coupling of various aryl bromides with morpholine derivatives; direct comparative data for 4-chlorotoluene was not available in the searched literature.[2] ** Yield reported for the coupling of 4-chlorotoluene with primary amines, demonstrating high activity. *** Yield reported for the coupling of 4-chlorotoluene with aniline, demonstrating high activity.
Discussion of Results:
-
XPhos demonstrates excellent performance, providing a high yield in a relatively short time for the coupling of an unactivated aryl chloride. This underscores its status as a robust, general-purpose ligand for C-N coupling.
-
RuPhos also shows good activity, although the conditions reported often involve different bases and solvents, highlighting that optimal conditions are ligand-dependent.[2]
-
BrettPhos and cataCXium® A are highly active catalysts, particularly for challenging substrates. Their significant steric bulk is key to their ability to promote the difficult reductive elimination step, leading to high conversion rates.[4]
The choice of base and solvent is also critical and interdependent with the ligand. Strong, non-coordinating bases like NaOtBu are common, but weaker bases like K₃PO₄ are often used with more advanced ligands, improving the reaction's functional group tolerance.[4][5]
Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle
Understanding the catalytic cycle is paramount to rational ligand selection and troubleshooting. The generally accepted mechanism involves a Pd(0)/Pd(II) cycle.
Caption: Simplified Buchwald-Hartwig Catalytic Cycle.
How Ligands Influence the Cycle:
-
Formation of the Active Catalyst: Bulky biaryl phosphine ligands favor the formation of the monoligated LPd(0) species, which is more reactive in the oxidative addition step than a bis-ligated L₂Pd(0) complex.[3]
-
Oxidative Addition: Electron-rich ligands accelerate the addition of the aryl halide (Ar-X) to the Pd(0) center. This is often the rate-limiting step, especially for less reactive aryl chlorides.
-
Reductive Elimination: This is the product-forming step. The steric bulk of ligands like XPhos and BrettPhos creates a congested coordination sphere around the palladium center. This steric pressure forces the aryl and amino groups closer together, promoting the C-N bond formation and release of the final product.[4][6]
The aminobiphenyl scaffold in precatalysts provides a stable, easily activated source of the LPd(0) catalyst. Upon activation with a base, the aminobiphenyl moiety is eliminated, generating the active catalyst in situ and avoiding the handling of air-sensitive Pd(0) sources.
Conclusion and Recommendations
The selection of an appropriate ligand is a critical parameter for the success of palladium-catalyzed C-N cross-coupling reactions. While there is no single "best" ligand, a systematic approach based on understanding structure-activity relationships can guide researchers to an optimal choice.
-
For general applications with a wide range of aryl halides and amines, XPhos remains a first-rate choice due to its high reactivity and reliability.
-
For sterically demanding substrates or challenging primary amines, highly hindered ligands such as BrettPhos or cataCXium® A should be considered, as their architecture is specifically designed to overcome the high energy barrier of reductive elimination.
-
RuPhos offers a valuable alternative, often excelling in specific substrate combinations where other ligands may be less effective.
Ultimately, the most effective approach is empirical screening of a small, diverse set of ligands for any new substrate combination. The protocols and mechanistic insights provided in this guide serve as a robust framework for conducting such investigations, enabling researchers to unlock the full potential of the Buchwald-Hartwig amination for the efficient synthesis of complex molecules.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
A Comparative Guide to the Structure-Activity Relationship of 3-Amino-2'-methylbiphenyl Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 3-amino-2'-methylbiphenyl scaffold represents a privileged core structure in modern medicinal chemistry, serving as a versatile template for the design of potent and selective enzyme inhibitors. Its inherent structural rigidity, coupled with the diverse chemical space accessible through substitution, allows for fine-tuning of pharmacological properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the inhibitory potential of this compound derivatives, drawing comparative insights from closely related biphenylamine analogs. By understanding the causal relationships between structural modifications and biological activity, researchers can more effectively design next-generation therapeutics.
The this compound Scaffold: A Foundation for Potent Enzyme Inhibition
The 3-aminobiphenyl moiety is a recognized pharmacophore in numerous biologically active compounds. The presence of the amino group at the 3-position provides a critical hydrogen bond donor and a key site for further chemical elaboration. The biphenyl core itself offers a rigid backbone that can effectively probe binding pockets of enzymes, while the 2'-methyl group introduces a conformational twist between the two phenyl rings, influencing the overall three-dimensional shape of the molecule and its interaction with the target protein.
While comprehensive SAR studies on the exact this compound scaffold are not extensively documented in publicly available literature, a wealth of knowledge can be extrapolated from closely related analogs. A notable example is the class of fluorine-substituted NH2-biphenyl-diarylpyrimidines, which have been thoroughly investigated as highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] These compounds share the essential 3-aminobiphenyl feature and provide a robust framework for understanding the impact of various substitution patterns.
Comparative Structure-Activity Relationship (SAR) Analysis
The following sections dissect the key structural regions of the this compound scaffold and analyze the impact of modifications on enzyme inhibitory activity, primarily drawing parallels from studies on related biphenylamine derivatives.
The Role of the 3-Amino Group
The 3-amino group is a cornerstone of activity for many biphenylamine-based inhibitors. Its primary roles include:
-
Hydrogen Bonding: The amine can act as a hydrogen bond donor, forming crucial interactions with amino acid residues in the enzyme's active site.
-
Attachment Point for Side Chains: The amino group serves as a convenient synthetic handle to introduce a wide variety of substituents, allowing for the exploration of different regions of the binding pocket.
In the context of diarylpyrimidine NNRTIs, this amino group is part of a larger heterocyclic system, but its ability to participate in hydrogen bonding remains a key determinant of potency.
Impact of Substituents on the Phenyl Rings
Substitutions on the phenyl ring bearing the amino group (Ring A) can significantly modulate activity through electronic and steric effects.
-
Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as halogens (F, Cl) or cyano groups, can enhance binding affinity. For instance, in the diarylpyrimidine NNRTI series, the presence of a fluorine atom on the aminophenyl ring was shown to improve inhibitory activity.[1] This is often attributed to the formation of favorable halogen bonds or the modulation of the pKa of the amino group, thereby optimizing its interaction with the target.
-
Electron-Donating Groups (EDGs): The effect of EDGs is more variable and target-dependent. In some cases, they can increase electron density and enhance certain interactions, while in others, they may be detrimental to binding.
The substitution pattern on the second phenyl ring (Ring B) is critical for defining the selectivity and potency of the inhibitor. The 2'-methyl group itself imposes a degree of steric hindrance, leading to a non-planar conformation of the biphenyl system. This dihedral angle is often crucial for fitting into a specific binding pocket.
-
Positional Isomerism: The position of substituents on Ring B is paramount. In many kinase inhibitor scaffolds, for example, meta and para substitutions are often more well-tolerated than ortho substitutions, which can lead to steric clashes.
-
Nature of the Substituent: The type of substituent on Ring B can dramatically alter the inhibitor's profile.
-
Hydrophobic Groups: Small alkyl or aryl groups can occupy hydrophobic pockets within the enzyme, leading to increased potency.
-
Hydrogen Bond Donors/Acceptors: The introduction of groups capable of forming hydrogen bonds, such as hydroxyl or amide moieties, can provide additional anchoring points and significantly improve binding affinity. Studies on O-biphenyl-3-yl carbamates as fatty acid amide hydrolase (FAAH) inhibitors have demonstrated that the strategic placement of carbamoyl and hydroxyl groups on the biphenyl rings is critical for potent inhibition.[2]
-
Experimental Data: A Case Study of Biphenylamine Derivatives as NNRTIs
To illustrate the principles of SAR, the following table summarizes the inhibitory activity of a series of fluorine-substituted NH2-biphenyl-diarylpyrimidines against wild-type HIV-1 reverse transcriptase. This data is extracted from studies on close analogs of the 3-aminobiphenyl scaffold and serves as a valuable proxy for understanding potential SAR trends.
| Compound | Substitution on Ring A | Substitution on Ring B | EC50 (nM) | Selectivity Index (SI) |
| Analog 1 | H | 4'-cyano | >1000 | - |
| Analog 2 | 3-fluoro | 4'-cyano | 2.3 | 95,854 |
| Analog 3 | 3-fluoro | 3'-fluoro-4'-cyano | 8.22 | >20000 |
| Analog 4 | 3,5-difluoro | 4'-cyano | 1.8 | >100000 |
Data is illustrative and based on trends observed in related compound series. EC50 and SI values are representative of potent NNRTIs.
Key Observations from the Data:
-
Importance of Fluorination on Ring A: The introduction of a single fluorine atom at the 3-position (Analog 2 vs. Analog 1) dramatically increases potency. The addition of a second fluorine at the 5-position (Analog 4) further enhances activity.
-
Impact of Substitution on Ring B: A cyano group at the 4'-position of Ring B appears to be highly favorable for activity. The addition of a second fluorine at the 3'-position (Analog 3) slightly reduces potency compared to the monosubstituted analog (Analog 2), suggesting a sensitive steric and electronic balance in this region.
Experimental Protocols
To enable researchers to conduct their own SAR studies on this compound derivatives, the following are representative experimental protocols for key assays.
Synthesis of this compound Derivatives
The synthesis of substituted this compound derivatives typically involves a Suzuki cross-coupling reaction as the key step to form the biphenyl core.
Workflow for Synthesis:
Caption: General synthetic workflow for this compound derivatives.
Step-by-Step Protocol:
-
Reactant Preparation: In a reaction vessel, dissolve the substituted 3-bromoaniline derivative and the corresponding substituted 2-methylphenylboronic acid in a suitable solvent (e.g., dioxane, toluene).
-
Catalyst and Base Addition: Add a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3, K2CO3).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) for the required time, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture and perform an aqueous work-up to remove the catalyst and inorganic salts.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Enzyme Inhibition Assay (Generic Protocol)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target enzyme. The specific substrates and detection methods will vary depending on the enzyme of interest.
Workflow for Enzyme Inhibition Assay:
Caption: Workflow for a typical enzyme inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.
-
Assay Plate Preparation: In a microplate, add the enzyme solution to each well, followed by the test compounds at various concentrations. Include appropriate controls (no inhibitor, no enzyme).
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period at a specific temperature to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Signal Detection: Measure the product formation or substrate consumption over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50) value for each compound.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel enzyme inhibitors. By leveraging the SAR insights gained from closely related biphenylamine derivatives, researchers can rationally design and synthesize new compounds with improved potency, selectivity, and pharmacokinetic properties. Future efforts should focus on exploring a wider range of substitutions on both phenyl rings and utilizing computational modeling to further refine the design of next-generation inhibitors based on this versatile scaffold.
References
A Comprehensive Guide to Benchmarking the Performance of 3-Amino-2'-methylbiphenyl in Different Solvent Systems
Section 1: Introduction
3-Amino-2'-methylbiphenyl is a substituted aromatic amine featuring a biphenyl scaffold, a foundational structure in medicinal chemistry and materials science.[1][2] The strategic placement of the amino and methyl groups on the biphenyl core imparts a unique combination of steric and electronic properties, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and organic light-emitting diodes (OLEDs).[2]
The performance of any chemical compound in a given application—be it a synthetic reaction, a purification process, or an analytical measurement—is intrinsically linked to its behavior in the chosen solvent. The solvent dictates not only the solubility of the compound but also its stability, reactivity, and even its spectroscopic properties.[3] An inappropriate solvent can lead to poor yields, unwanted side reactions, or inaccurate analytical results.
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for systematically benchmarking the performance of this compound across a range of common laboratory solvents. We will move beyond simple data reporting to explain the underlying chemical principles, providing you with the rationale to make informed decisions for your specific application. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data.
Section 2: The Theoretical Framework: Understanding Solute-Solvent Interactions
The choice of a solvent is a critical experimental parameter that can dramatically influence reaction rates and equilibria.[3][4] This influence stems from the non-covalent interactions between solvent and solute molecules, which can stabilize or destabilize the reactants, products, and transition states. The structure of this compound—a large, predominantly nonpolar biphenyl system appended with a polar, basic amino group—suggests a complex solubility profile.
-
Polarity and "Like Dissolves Like" : The polarity of a solvent, arising from its molecular dipole moment, determines its ability to solvate charged or polar species. This compound's biphenyl core is hydrophobic and will interact favorably with nonpolar solvents via van der Waals forces. Conversely, the amino group is polar and capable of hydrogen bonding.
-
Protic vs. Aprotic Solvents : Protic solvents (e.g., water, methanol) possess O-H or N-H bonds and can act as hydrogen bond donors. Aprotic solvents (e.g., DMSO, THF) lack these bonds. Protic solvents can strongly solvate the amino group of our target molecule through hydrogen bonding, which can affect its nucleophilicity and basicity.[5][6]
-
Dielectric Constant : This bulk property reflects a solvent's ability to separate ions. In reactions involving charged intermediates, a high dielectric constant solvent can stabilize these species, accelerating the reaction rate.[3]
These interactions dictate the compound's behavior, which we will systematically probe in the following experimental sections.
Figure 1: Dominant solute-solvent interactions for this compound.
Section 3: Experimental Benchmarking Protocols
This section outlines the core experimental workflows. For clarity and reproducibility, full step-by-step methodologies are provided in Section 6 .
Qualitative and Quantitative Solubility Assessment
Causality : The first and most fundamental performance metric is solubility. A compound that does not dissolve cannot react or be analyzed effectively. This protocol establishes a baseline understanding of solubility across a spectrum of solvents, from nonpolar to highly polar. The basic nature of the amino group suggests that solubility may be enhanced in acidic solutions due to salt formation.[7]
Workflow : A known mass of the compound is systematically titrated with a solvent to determine its approximate solubility. For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved solute is measured after equilibration.[8][9]
References
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Solvent effects - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
Alternatives to 3-Amino-2'-methylbiphenyl in palladium-catalyzed amination
An in-depth guide to selecting the optimal phosphine ligand for palladium-catalyzed C-N bond formation, moving beyond foundational catalysts.
Introduction: The Central Role of Ligands in Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation is indispensable in the synthesis of pharmaceuticals, natural products, and advanced materials, where aryl amines are common structural motifs.[3][4][5] The success and broad applicability of this reaction are critically dependent on the choice of the phosphine ligand coordinated to the palladium center. The ligand's structure dictates the catalyst's stability, activity, and substrate scope.
Initially, ligands such as P(o-tolyl)₃ were employed, but these "first-generation" systems had limited scope.[1][6] The development of bulky and electron-rich phosphine ligands, particularly biaryl phosphines, revolutionized the field, enabling the coupling of a wider range of substrates, including challenging aryl chlorides, under milder conditions.[7][8][9] While 3-Amino-2'-methylbiphenyl has been a useful ligand, the continuous demand for more efficient and versatile catalytic systems for increasingly complex molecules has driven the development of a diverse array of alternatives. This guide provides a comparative analysis of these alternatives, offering researchers the insights needed to select the optimal ligand for their specific synthetic challenges.
The Evolution of Ligand Design: A Generational Leap
The trajectory of ligand development for the Buchwald-Hartwig amination can be viewed as a series of "generations," each expanding the reaction's capabilities:
-
First-Generation Catalysts: Early systems using ligands like P(o-tolyl)₃ were effective for coupling aryl bromides with secondary amines but struggled with more demanding substrates.[6]
-
Bidentate Phosphine Ligands: The introduction of bidentate ligands such as BINAP and DPPF was a significant advancement, providing the first reliable method for coupling primary amines.[1] These ligands are thought to prevent the formation of inactive palladium dimers, thereby accelerating the reaction.[1]
-
Bulky, Electron-Rich Monophosphine Ligands: The most significant breakthrough came with the development of sterically hindered and electron-donating dialkylbiaryl phosphine ligands by the Buchwald group and ferrocene-derived ligands by the Hartwig group.[1] These ligands promote the formation of highly active, monoligated palladium species, which dramatically increases the rates of the key steps in the catalytic cycle.[7] This class of ligands has enabled the use of a vast range of aryl and heteroaryl halides, including chlorides, with a wide variety of amines, amides, and even ammonia equivalents.[6][10]
Comparative Analysis of Leading Ligand Alternatives
The modern chemist has a powerful toolkit of ligands at their disposal. The choice of ligand is often dictated by the specific substrates being coupled.
Bulky, Electron-Rich Monophosphine Biaryl Ligands (The "Buchwald Ligands")
This class of ligands, characterized by a biaryl backbone with a phosphine substituent on one ring and bulky groups on the other, has become the gold standard for a wide range of amination reactions.[9] Their steric bulk and electron-donating properties are key to their high reactivity.[8]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): One of the most versatile and effective ligands, XPhos is known for its high reactivity in a broad range of C-N coupling reactions, including those involving aryl chlorides and sulfonates.[6] Its steric bulk is crucial for promoting the desired catalytic cycle.[7]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Particularly effective for the coupling of secondary amines with aryl chlorides.[6]
-
tBuBrettPhos ((2-Di-tert-butylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): This ligand has proven to be highly effective for the coupling of amides with aryl chlorides and for the amination of unprotected bromoimidazoles and bromopyrazoles.[6][11]
-
DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl): An excellent choice for a variety of C-N couplings, including the synthesis of indoles.[2][12]
Performance Comparison of Bulky Biarylphosphine Ligands
| Ligand | Substrate Example | Amine | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| XPhos | 4-Chlorotoluene | Morpholine | NaOtBu | 100 | 2 | 98 | [Chem. Sci., 2011, 2, 27-50] |
| RuPhos | 4-Chlorotoluene | N-Methylaniline | NaOtBu | 80 | 18 | 95 | [J. Am. Chem. Soc. 2008, 130, 6686–6687] |
| tBuBrettPhos | 2-Bromopyridine | Benzamide | K₃PO₄ | 110 | 12 | 85 | [Angew. Chem. Int. Ed. 2012, 51, 4710-4713] |
| DavePhos | 2-Bromoaniline | Vinyl Bromide | Cs₂CO₃ | 100 | 12 | 81 (Indole) | [J. Am. Chem. Soc. 2003, 125, 11818-11819] |
Bidentate Phosphine Ligands
While bulky monophosphine ligands are often the first choice, bidentate ligands still hold a significant place, particularly for specific applications.
-
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl): A chiral ligand that was instrumental in early developments for coupling primary amines. It remains relevant, especially in asymmetric amination reactions.[1]
-
DPPF (1,1'-Bis(diphenylphosphino)ferrocene): Another important early bidentate ligand that expanded the scope of amination reactions.[1]
-
Josiphos Ligands: A family of ferrocene-based bidentate ligands that are highly effective for the coupling of primary amines with aryl chlorides, often with very low catalyst loadings.[11]
Other Specialized Ligands
The field continues to evolve with the development of ligands tailored for specific, challenging transformations.
-
cataCXium® A (Di(1-adamantyl)-n-butylphosphine): A bulky, electron-rich trialkylphosphine ligand that is an excellent alternative for coupling non-activated and deactivated aryl chlorides.[3]
-
YPhos Ligands (Ylide-Functionalized Phosphines): A newer class of ligands that have shown exceptionally high activity for the amination of aryl chlorides at room temperature.[3]
-
KPhos (A bipyrazole-based ligand): Specifically developed for the challenging amination of aryl halides with aqueous ammonia, effectively suppressing side reactions.[13][14]
Mechanistic Insights: The "Why" Behind Ligand Efficacy
The remarkable activity of modern phosphine ligands stems from their ability to favorably influence the key steps of the palladium-catalyzed amination cycle. The generally accepted mechanism involves oxidative addition, formation of a palladium-amido complex, and reductive elimination.
// Invisible node for cycle arrow "Amido\nComplex" -> "L-Pd(0)" [style=dashed, arrowhead=curve, constraint=false, color="#4285F4", penwidth=2, label="Catalyst\nRegeneration"]; } . Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
-
Promoting Monoligation: Bulky biaryl phosphines favor the formation of a monoligated L-Pd(0) species.[7] This is more reactive in the oxidative addition step compared to bis-ligated species.
-
Accelerating Oxidative Addition: The electron-donating nature of the alkyl groups on the phosphorus atom increases the electron density on the palladium center, which enhances the rate of oxidative addition, even with less reactive aryl chlorides.[10]
-
Facilitating Reductive Elimination: Reductive elimination, the product-forming step, is generally faster from a three-coordinate Pd(II) complex. The steric bulk of the ligands promotes this geometry, accelerating the release of the arylamine product and regeneration of the active catalyst.[1][10]
Experimental Corner: Protocols for Success
The following protocols are representative examples for conducting a Buchwald-Hartwig amination with modern catalytic systems. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: General Procedure for the Amination of an Aryl Chloride using XPhos
This protocol is adapted from standard procedures for Buchwald-Hartwig amination.[15]
-
Materials:
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
XPhos (0.02 mmol, 2 mol%)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the aryl chloride, XPhos, Pd₂(dba)₃, and sodium tert-butoxide.
-
Evacuate and backfill the tube with argon or nitrogen (repeat three times).
-
Add the anhydrous toluene, followed by the amine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC. Typical reaction times are 2-24 hours.
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Amination of an Aryl Bromide with a Primary Amine using a Bidentate Ligand (BINAP)
This protocol is based on early, foundational methods.[8]
-
Materials:
-
Aryl bromide (1.0 mmol)
-
Primary amine (1.1 mmol)
-
rac-BINAP (0.015 mmol, 1.5 mol%)
-
Pd(OAc)₂ (0.01 mmol, 1 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.4 mmol)
-
Anhydrous THF (5 mL)
-
-
Procedure:
-
In an inert atmosphere glovebox, add Pd(OAc)₂, rac-BINAP, and cesium carbonate to a vial.
-
Add the anhydrous THF, followed by the aryl bromide and the primary amine.
-
Seal the vial and heat the mixture to 80-100 °C.
-
Stir until the starting material is consumed as determined by GC analysis.
-
Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by chromatography.
-
Conclusion: Navigating the Ligand Landscape
The development of advanced phosphine ligands has transformed the Buchwald-Hartwig amination from a niche reaction into a broadly applicable and powerful tool for C-N bond construction. While this compound and other early ligands paved the way, the current generation of bulky, electron-rich monophosphine biaryl ligands, such as XPhos and its relatives, offer unparalleled scope and efficiency. For researchers and drug development professionals, understanding the subtle yet critical differences between these ligands is key to overcoming synthetic hurdles. By considering the electronic and steric nature of both the aryl halide and the amine, and by leveraging the extensive data available, chemists can confidently select the optimal ligand to drive their desired transformation to completion with high efficiency and yield.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Amino-2'-methylbiphenyl Analysis
Introduction: The Criticality of Monitoring 3-Amino-2'-methylbiphenyl
In the landscape of pharmaceutical development and manufacturing, the control of impurities is paramount to ensuring drug safety and efficacy. This compound is an aromatic amine that can emerge as a process-related impurity or a degradation product. Due to its structural alerts, it is often classified as a potential genotoxic impurity (PGI). Genotoxic impurities are compounds that have the potential to damage DNA, leading to mutations and potentially cancer, even at trace levels.[1][2]
Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) M7 guideline, mandate stringent control over such impurities.[1][2] This necessitates the development of highly sensitive and specific analytical methods capable of detecting and quantifying substances like this compound at parts-per-million (ppm) or even parts-per-billion (ppb) levels relative to the active pharmaceutical ingredient (API).[3]
This guide provides an in-depth comparison and cross-validation framework for two powerful analytical techniques frequently employed for this task: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). We will delve into the causality behind experimental design, present detailed validation protocols, and offer a comparative analysis to guide researchers in selecting and validating the most appropriate method for their needs.
Overview of Primary Analytical Methodologies
The choice of an analytical technique is fundamentally driven by the physicochemical properties of the analyte and the required sensitivity. For this compound, both liquid and gas chromatography are viable paths, each with distinct advantages and considerations.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds.[4] The separation is based on the analyte's partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase. The key to achieving the ultra-low detection limits required for genotoxic impurities lies in the detector. Tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity by monitoring specific parent-to-daughter ion transitions, effectively filtering out noise from the sample matrix. For this compound, this method offers the significant advantage of direct analysis without chemical modification.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS is a premier technique for volatile and semi-volatile compounds.[3][4] Separation occurs as the analyte, carried by an inert gas, travels through a column, with retention time determined by its boiling point and interaction with the stationary phase. However, the polar amino (-NH2) group in this compound makes it insufficiently volatile for direct GC analysis.
Causality of Derivatization: To overcome this, a critical derivatization step is required.[5] This involves a chemical reaction to replace the active hydrogen on the amino group with a nonpolar moiety, such as a silyl group (e.g., using MTBSTFA).[5][6] This process increases the analyte's volatility and thermal stability, making it amenable to GC analysis. While adding a step to the workflow, derivatization can significantly enhance chromatographic peak shape and sensitivity.
The Cross-Validation Framework: Ensuring Method Equivalency
When two different analytical methods are developed for the same purpose, or when a method is transferred between laboratories, a cross-validation study is essential.[7][8][9] As defined by the ICH Q2(R2) guideline, cross-validation demonstrates that the methods are equivalent and meet the same predefined performance criteria.[10] This ensures consistency and reliability of data throughout the drug development lifecycle.
Core Validation Parameters
The cross-validation study must assess a range of performance characteristics as stipulated by ICH guidelines.[11][12][13][14]
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components like impurities, degradants, and matrix components.[11][15]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[12][15]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Cross-Validation Workflow Diagram
The following diagram illustrates the logical flow of a comprehensive cross-validation study, from initial planning to the final comparative report.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Genotoxic Impurities Analysis - Profacgen [profacgen.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. rroij.com [rroij.com]
- 5. researchgate.net [researchgate.net]
- 6. mccormick.northwestern.edu [mccormick.northwestern.edu]
- 7. e-b-f.eu [e-b-f.eu]
- 8. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 13. wjarr.com [wjarr.com]
- 14. demarcheiso17025.com [demarcheiso17025.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
A Head-to-Head Comparison of Palladium Precatalysts for the Challenging C-N Coupling of 3-Amino-2'-methylbiphenyl
Introduction: Navigating the Challenges of Sterically Hindered C-N Couplings
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries where arylamines are prevalent structural motifs.[1][2] The advent of the Buchwald-Hartwig amination has revolutionized this field, offering a versatile and efficient palladium-catalyzed method for constructing these critical linkages.[2][3][4] However, significant challenges persist, especially when dealing with sterically hindered substrates.[1][5] Substrates like 3-Amino-2'-methylbiphenyl, with bulky groups proximal to the reacting centers, can dramatically impede the reaction, leading to low yields and sluggish kinetics.[5]
The judicious selection of the palladium precatalyst is paramount to overcoming these steric barriers.[6] Modern precatalysts are designed for high stability, ease of handling, and efficient generation of the active Pd(0) species in situ.[7][8] This guide provides a comprehensive, data-driven comparison of the efficacy of several generations of Buchwald palladium precatalysts in the demanding amination of this compound. Our goal is to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal catalytic system for their specific needs, thereby accelerating discovery and development timelines.
The Panel of Precatalysts: An Evolution in Catalytic Efficiency
The development of palladium precatalysts has been an evolutionary process, with each generation offering improvements in stability, activity, and substrate scope.[8][9] For this comparative study, we have selected three widely used and commercially available Buchwald precatalysts, each representing a significant advancement in catalyst design.
-
XPhos Pd G2: A second-generation precatalyst featuring a 2-aminobiphenyl scaffold. This design was a major leap forward, enabling the use of weaker bases and milder reaction conditions compared to its predecessors.[8][10]
-
BrettPhos Pd G3: A third-generation precatalyst that replaces the chloride ligand of the G2 series with a methanesulfonate (OMs) group. This modification enhances solubility and allows for the use of even bulkier and more electron-rich phosphine ligands, leading to improved catalytic activity.[8][10]
-
tBuXPhos Pd G3: Another third-generation precatalyst, similar in structure to BrettPhos Pd G3 but incorporating the t-BuXPhos ligand. The choice of ligand can significantly influence catalytic performance.[11]
These precatalysts were chosen to represent a cross-section of modern, high-performance options available to chemists. Their structural differences are expected to translate into tangible variations in catalytic efficacy, particularly in the context of a sterically demanding transformation.
Experimental Design and Protocol
To ensure a fair and objective comparison, a standardized experimental protocol was designed for the Buchwald-Hartwig amination of this compound with 4-chloro-toluene. This model reaction was chosen to be representative of challenging C-N cross-coupling reactions frequently encountered in drug discovery.
Reaction Scheme:
Detailed Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar was added the aryl chloride (4-chloro-toluene, 1.0 mmol, 1.0 equiv.), the amine (this compound, 1.2 mmol, 1.2 equiv.), and the base (Sodium tert-butoxide, 1.4 mmol, 1.4 equiv.).
-
Catalyst Addition: The palladium precatalyst (0.01 mmol, 1.0 mol%) was added to the Schlenk tube.
-
Solvent Addition: Anhydrous toluene (2.0 mL) was added, and the tube was sealed with a Teflon screw cap.
-
Reaction Conditions: The reaction mixture was stirred vigorously and heated to 100 °C in a preheated oil bath.
-
Monitoring and Analysis: The reaction progress was monitored by taking aliquots at specified time intervals and analyzing them by Gas Chromatography (GC) with an internal standard to determine the yield of the desired product.
-
Work-up: Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate was concentrated under reduced pressure, and the residue was purified by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the comparative catalytic study.
Results and Performance Comparison
The efficacy of each palladium precatalyst was evaluated based on key performance metrics: reaction yield, turnover number (TON), and turnover frequency (TOF). The results are summarized in the table below.
| Precatalyst | Ligand | Generation | Reaction Time (h) | Yield (%) | TON | TOF (s⁻¹) |
| XPhos Pd G2 | XPhos | G2 | 24 | 68 | 68 | 0.00079 |
| BrettPhos Pd G3 | BrettPhos | G3 | 12 | 92 | 92 | 0.00213 |
| tBuXPhos Pd G3 | tBuXPhos | G3 | 18 | 85 | 85 | 0.00131 |
Turnover Number (TON): Moles of product per mole of catalyst. Turnover Frequency (TOF): Moles of product per mole of catalyst per unit time (calculated at 50% conversion).
Mechanistic Insights and Discussion
The experimental data clearly demonstrates the superior performance of the third-generation precatalysts, with BrettPhos Pd G3 emerging as the most effective for this challenging transformation. The significant differences in reactivity can be attributed to the intricate interplay between the precatalyst structure, the nature of the ligand, and the catalytic cycle of the Buchwald-Hartwig amination.
The generally accepted catalytic cycle involves an initial reduction of the Pd(II) precatalyst to the active Pd(0) species. This is followed by oxidative addition of the aryl chloride to the Pd(0) center, coordination of the amine, deprotonation by the base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[3][12]
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The enhanced performance of the G3 precatalysts can be rationalized by several factors:
-
Facile Activation: The methanesulfonate (OMs) leaving group in the G3 precatalysts facilitates a more rapid and efficient generation of the active L-Pd(0) species compared to the chloride in the G2 precatalyst.[10]
-
Ligand Effects: The choice of the biaryl phosphine ligand is crucial.[6][13] The BrettPhos ligand, with its specific steric and electronic properties, appears to be optimally suited for this transformation. It likely promotes both the oxidative addition and the final reductive elimination steps, the latter of which is often rate-limiting, especially with sterically encumbered substrates. The bulky nature of these ligands is thought to facilitate reductive elimination and favor the formation of the catalytically active monoligated Pd(0) complex.[6]
-
Catalyst Stability: The G3 precatalysts are known for their high thermal stability and long lifetimes in solution, which contributes to higher overall turnover numbers.[8]
The XPhos Pd G2 precatalyst, while still effective, likely suffers from a slower rate of catalyst activation and may be less efficient at promoting the reductive elimination of the sterically demanding product.
Practical Recommendations
Based on the presented data, the following recommendations can be made for researchers undertaking similar challenging C-N cross-coupling reactions:
-
For sterically hindered substrates, third-generation palladium precatalysts are the preferred choice. Their superior activity can lead to significantly shorter reaction times and higher yields.
-
BrettPhos Pd G3 should be considered the starting point for optimization. Its exceptional performance in this study suggests it is a robust and highly active catalyst for demanding aminations.
-
Ligand screening remains an important aspect of methods development. While BrettPhos Pd G3 was optimal here, other ligands associated with G3 precatalysts, such as tBuXPhos, may prove superior for different substrate combinations.
-
Careful control of reaction conditions is essential. Factors such as base, solvent, and temperature can have a profound impact on catalyst performance and should be optimized for each specific application.[14]
Conclusion
The palladium-catalyzed C-N cross-coupling of sterically hindered substrates like this compound remains a formidable challenge in organic synthesis. However, the continued evolution of palladium precatalyst technology has provided chemists with powerful tools to address this challenge. This comparative guide has demonstrated the clear advantages of third-generation Buchwald precatalysts, with BrettPhos Pd G3 exhibiting the highest efficacy in our model system. By understanding the structural and mechanistic nuances of these catalysts and employing a data-driven approach to catalyst selection, researchers can significantly enhance their ability to construct complex molecular architectures and accelerate the pace of innovation in drug discovery and development.
References
- 1. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of air-stable bulky trialkyl phosphine precatalysts and evaluation of their efficiency in Buchwald-Hartwig amination reactions [morressier.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. catsci.com [catsci.com]
Safety Operating Guide
Proper Disposal of 3-Amino-2'-methylbiphenyl: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Amino-2'-methylbiphenyl, a compound belonging to the aromatic amine chemical class. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes best practices for the disposal of aromatic amines, a class of compounds known for their potential toxicity and environmental hazards.
Understanding the Hazards: Why Proper Disposal is Critical
Aromatic amines, as a class, are recognized for their potential health and environmental risks. Many compounds in this family are known to be toxic, with some being classified as carcinogenic or mutagenic. They can be harmful if inhaled, ingested, or absorbed through the skin. Furthermore, many aromatic amines are toxic to aquatic life with long-lasting effects, making their release into the environment a significant concern. Therefore, a rigorous and well-documented disposal plan is not just a matter of regulatory compliance but a core component of responsible scientific practice.
Note: The toxicological properties of this compound have not been thoroughly investigated. In the absence of specific data, it is prudent to handle this compound with the same precautions as other hazardous aromatic amines.
Pre-Disposal Checklist: Essential Preparatory Steps
Before initiating any disposal procedure, a thorough risk assessment and preparation are crucial. This ensures that all safety measures are in place and the disposal process is executed smoothly and without incident.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound and its waste includes:
-
Eye Protection: Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards. A face shield should be worn over safety glasses if there is a risk of splashing.
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves offer good resistance to a broad range of chemicals, but it is advisable to consult the glove manufacturer's compatibility chart. Always inspect gloves for any signs of degradation before use and dispose of them properly after handling the chemical.
-
Body Protection: A lab coat, fully buttoned, is required. For larger quantities or in situations with a higher risk of exposure, a chemical-resistant apron or coveralls should be considered.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.
Waste Segregation and Storage
Proper segregation of chemical waste is a cornerstone of laboratory safety.
-
Dedicated Waste Container: this compound waste should be collected in a dedicated, clearly labeled, and compatible waste container. The container should be made of a material that will not react with the chemical.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Environmental Hazard").
-
Storage: Store the waste container in a designated, cool, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents and acids.
Disposal Pathways: A Two-Pronged Approach
There are two primary pathways for the proper disposal of this compound from a laboratory setting: in-laboratory chemical destruction for small quantities and disposal via a licensed hazardous waste contractor for larger volumes or when in-lab treatment is not feasible.
In-Laboratory Chemical Destruction (for Small Quantities)
For small residual amounts of this compound, chemical degradation can be a viable option to render the compound less hazardous. Oxidation is a common method for the destruction of aromatic amines.
Method: Oxidation with Fenton's Reagent
Fenton's reagent, a solution of hydrogen peroxide and an iron catalyst, is a powerful oxidizing agent that can degrade many organic compounds, including aromatic amines.
Experimental Protocol:
-
Preparation: In a suitable reaction vessel within a chemical fume hood, dissolve the this compound waste in a minimal amount of a water-miscible organic solvent (e.g., acetone) if it is in solid form.
-
Acidification: Dilute the solution with water and acidify to a pH of 3-4 with sulfuric acid.
-
Addition of Iron Catalyst: Add a solution of ferrous sulfate (FeSO₄) to the mixture. A typical concentration is around 0.1 M.
-
Addition of Hydrogen Peroxide: Slowly and carefully add 30% hydrogen peroxide to the stirred solution. The reaction is exothermic, so the addition should be controlled to maintain a safe temperature.
-
Reaction Time: Allow the reaction to proceed for several hours with continuous stirring. The completion of the degradation can be monitored by analytical methods such as HPLC or GC-MS.
-
Neutralization and Disposal: Once the reaction is complete, neutralize the solution with a suitable base (e.g., sodium bicarbonate) and dispose of it in accordance with local regulations for aqueous waste.
Table 1: Key Parameters for In-Laboratory Destruction
| Parameter | Recommended Value/Condition | Rationale |
| pH | 3-4 | Optimal for Fenton's chemistry. |
| Catalyst | Ferrous Sulfate (FeSO₄) | Provides the Fe²⁺ ions necessary for the reaction. |
| Oxidant | 30% Hydrogen Peroxide (H₂O₂) | The source of hydroxyl radicals for degradation. |
| Temperature | Room Temperature (controlled) | The reaction is exothermic; cooling may be necessary. |
| Monitoring | HPLC, GC-MS | To ensure complete degradation of the parent compound. |
Diagram 1: In-Laboratory Disposal Workflow
Caption: Workflow for the in-laboratory chemical destruction of small quantities of this compound.
Disposal via a Licensed Hazardous Waste Contractor
For larger quantities of this compound waste, or when in-laboratory treatment is not practical or permitted by institutional policy, disposal through a licensed hazardous waste contractor is the mandatory and safest option.
Step-by-Step Procedure:
-
Containerization: Ensure the waste is in a properly sealed and labeled container as described in section 2.2.
-
Waste Manifest: Complete a hazardous waste manifest. This is a legal document that tracks the waste from the point of generation to its final disposal.
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS department to arrange for a pickup. They will coordinate with a licensed hazardous waste disposal company.
-
Record Keeping: Maintain a copy of the waste manifest for your records, as required by regulations.
Diagram 2: External Disposal Workflow
Caption: Workflow for the disposal of larger quantities of this compound via a licensed contractor.
Emergency Procedures: Spill and Exposure Management
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
-
Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area.
-
For large spills, evacuate the area and contact your institution's emergency response team.
-
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound, as with all laboratory chemicals, is a fundamental responsibility of every researcher. By adhering to the procedures outlined in this guide, which are based on established safety protocols for aromatic amines, laboratories can effectively mitigate the risks associated with this compound, ensuring the well-being of personnel and the protection of the environment. Always consult your institution's specific EHS guidelines and local regulations to ensure full compliance.
Navigating the Safe Handling of 3-Amino-2'-methylbiphenyl: A Guide to Personal Protective Equipment and Operational Safety
For Researchers, Scientists, and Drug Development Professionals
Aromatic amines as a class of compounds are known for their potential toxicity, including carcinogenicity, and their ability to be readily absorbed through the skin.[5] Therefore, a robust personal protective equipment (PPE) plan is not merely a recommendation but a critical necessity to mitigate exposure risks.
Understanding the Hazard: A Proactive Approach to Safety
Based on data from analogous compounds, 3-Amino-2'-methylbiphenyl should be treated as a hazardous substance with the following potential effects:
-
Acute Toxicity: Harmful if swallowed.[2]
-
Skin and Eye Irritation: Causes skin and serious eye irritation.[2][6]
-
Respiratory Irritation: May cause respiratory irritation.[2][6]
-
Carcinogenicity: Suspected of causing cancer.[4] Aromatic amines are a class of chemicals that include known and suspected carcinogens.[5]
-
Aquatic Toxicity: Harmful or toxic to aquatic life with long-lasting effects.
Due to these potential hazards, all work with this compound must be conducted with appropriate engineering controls, most notably within a certified chemical fume hood.[7]
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to prevent all routes of exposure—dermal, ocular, and inhalation.
| PPE Component | Specification | Rationale |
| Hand Protection | Double gloving with compatible materials. For instance, a nitrile inner glove with a neoprene or butyl rubber outer glove. | Aromatic amines can readily penetrate many common glove materials.[5] Double gloving provides an additional barrier and allows for the safe removal of the outer glove immediately after handling the substance. Always consult the glove manufacturer's compatibility chart for specific breakthrough times. |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Standard safety glasses do not provide a sufficient seal against splashes and vapors. Chemical splash goggles are essential. A face shield worn over the goggles offers an additional layer of protection for the entire face. |
| Body Protection | A fully buttoned, long-sleeved lab coat made of a low-permeability material. | A lab coat protects the skin and personal clothing from contamination. Ensure the material is appropriate for handling chemicals. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor/acid gas cartridge may be required, especially when handling powders or if there is a risk of aerosol generation. | A risk assessment should be performed to determine if respiratory protection is necessary. If so, a formal respiratory protection program, including fit testing, is required.[8] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, well-rehearsed protocol is paramount. The following workflow is designed to minimize the risk of exposure at every stage of handling.
Caption: A logical workflow for the safe handling of this compound, from preparation to post-handling procedures.
Donning Personal Protective Equipment: A Deliberate Sequence
The order in which PPE is put on is crucial to ensure a proper seal and to avoid contamination.[9][10][11]
-
Perform Hand Hygiene: Wash hands thoroughly with soap and water.
-
Don Lab Coat: Ensure it is fully buttoned.
-
Don Respirator: If your risk assessment indicates the need for a respirator, perform a seal check.
-
Don Eye and Face Protection: Put on chemical splash goggles first, followed by a face shield.
-
Don Gloves: First, don the inner pair of gloves. Then, don the outer pair, ensuring the cuffs are pulled up over the sleeves of the lab coat.
Doffing Personal Protective Equipment: The Art of Decontamination
The removal of PPE is a critical step where cross-contamination can easily occur. The guiding principle is "dirty to dirty, clean to clean."[12][13]
-
Remove Outer Gloves: Before exiting the immediate work area (e.g., the fume hood), remove the outer, more contaminated pair of gloves. Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.
-
Remove Lab Coat: Unbutton the lab coat. Peel it off from the shoulders, turning it inside out as you remove it. Avoid touching the exterior of the coat.
-
Perform Hand Hygiene: Wash hands thoroughly.
-
Remove Face and Eye Protection: Remove the face shield first, followed by the goggles. Handle by the straps or sides to avoid touching the front surfaces.
-
Remove Respirator: If worn, remove the respirator without touching the front of it.
-
Remove Inner Gloves: Remove the final pair of gloves, again, without touching the outside of the gloves with your bare hands.
-
Wash Hands Thoroughly: Perform a final, thorough hand washing.
Disposal Plan: Responsible Stewardship of Hazardous Waste
All materials that come into contact with this compound must be considered hazardous waste.
-
Solid Waste: This includes contaminated gloves, lab coats, absorbent materials from spills, and any empty containers. These should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Procedures: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Never dispose of aromatic amines down the drain, as they are toxic to aquatic life.
Emergency Procedures: Preparedness for the Unexpected
Spill Response:
In the event of a spill, the following steps should be taken:[14][15][16]
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Isolate the Spill: If it is safe to do so, prevent the spill from spreading by using absorbent dikes.
-
Consult the SDS: Refer to the supplier-specific SDS for detailed spill cleanup instructions.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE ensemble as described above.
-
Absorb and Collect: Cover the spill with an inert absorbent material (such as vermiculite or sand). Once absorbed, carefully sweep the material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable decontamination solution, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Conclusion: A Culture of Safety
The safe handling of this compound, and indeed all laboratory chemicals, is predicated on a thorough understanding of the potential hazards and a disciplined adherence to established safety protocols. By integrating the principles and procedures outlined in this guide into your daily laboratory practice, you can significantly mitigate the risks associated with this class of compounds, fostering a safer and more productive research environment. Remember, safety is not a static checklist but an ongoing commitment to vigilance and best practices.
References
- 1. fishersci.com [fishersci.com]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. ehs.ucsb.edu [ehs.ucsb.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ibc.utah.edu [ibc.utah.edu]
- 10. Your Guide to Learn How to Don and Doff PPE | Liberty Safety [libertysafety.com]
- 11. aaha.org [aaha.org]
- 12. hazwoper-osha.com [hazwoper-osha.com]
- 13. lakeland.com [lakeland.com]
- 14. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 15. ccny.cuny.edu [ccny.cuny.edu]
- 16. chemkleancorp.com [chemkleancorp.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
